molecular formula C2H4N2O4 B083336 Nitraminoacetic acid CAS No. 10339-31-8

Nitraminoacetic acid

Cat. No.: B083336
CAS No.: 10339-31-8
M. Wt: 120.06 g/mol
InChI Key: MJHPFRRMGOFOJL-UHFFFAOYSA-N
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Description

Nitraminoacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H4N2O4 and its molecular weight is 120.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitramidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHPFRRMGOFOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145809
Record name Nitraminoacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10339-31-8
Record name Nitraminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitraminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Nitraminoacetic Acid from Streptomyces noursei

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitraminoacetic acid, a rare nitro-containing metabolite, was first identified from the fermentation broth of Streptomyces noursei. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this unique natural product. The document details the original fermentation and extraction protocols, augmented with contemporary methodologies for enhanced purity and yield. Furthermore, it delves into the physicochemical properties of this compound, its analytical characterization, and proposes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, providing both historical context and practical, field-proven insights into the study of this and similar bioactive compounds from Streptomyces.

Introduction: The Significance of Nitro-Containing Natural Products

The genus Streptomyces is a well-established biofactory of a vast array of secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin[1]. Among the diverse chemical scaffolds produced by these filamentous bacteria, nitro-containing compounds represent a relatively rare but functionally significant class. The presence of a nitro group (NO₂) can impart unique biological activities, including antimicrobial and cytotoxic properties.

This compound (C₂H₄N₂O₄) is a notable example of such a metabolite, first reported in 1968 from Streptomyces noursei strain 8054-MC₃.[2][3][4] This compound exhibited partial inhibitory activity against several gram-negative bacteria, highlighting its potential as a lead for novel antimicrobial agents.[3] This guide revisits the original discovery and provides a modernized, in-depth technical framework for its isolation and characterization, aimed at facilitating renewed interest and further investigation into its therapeutic potential.

The Producing Organism: Streptomyces noursei

Streptomyces noursei is a Gram-positive, filamentous bacterium known for producing a variety of bioactive compounds, most notably the polyene macrolide antifungal agent, nystatin.[5] The strain 8054-MC₃, isolated from a soil sample on the Tokyo University campus, was identified as a producer of both this compound and cycloheximide.[3]

Taxonomical Characteristics

The producing strain, 8054-MC₃, was classified as Streptomyces noursei based on its morphological and cultural characteristics, which were found to be very similar to other cycloheximide-producing strains of the same species.[3] Streptomyces species are characterized by their high GC-content genomes and complex life cycles, involving the formation of a substrate mycelium followed by aerial hyphae that differentiate into spore chains.[1][6]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of S. noursei 8054-MC₃. The following table summarizes the optimized fermentation parameters based on the original study, with suggested modern equivalents.

ParameterOriginal Specification (1968)[3]Modern Recommended EquivalentRationale
Culture Medium Glucose (10g), Soybean meal (15g), (NH₄)₂SO₄ (2g), NaCl (5g), CaCO₃ (4g) in 1L waterTryptone Soya Broth (TSB) or Yeast Extract-Malt Extract Broth (YEME) supplemented with 1% glucoseStandardized, commercially available media provide more consistent results. TSB and YEME are widely used for Streptomyces cultivation.
pH 6.86.8 - 7.2Optimal pH range for growth and secondary metabolite production in most Streptomyces species.
Temperature 27°C28 - 30°CStandard incubation temperature for mesophilic Streptomyces.
Aeration & Agitation Jar fermentor (details not specified)200-250 rpm in baffled flasks or bioreactor with controlled aerationEnsures adequate oxygen supply, which is critical for the growth of these aerobic bacteria and for the biosynthesis of many secondary metabolites.
Incubation Time 96 hours96 - 120 hours (monitor via bioassay or HPLC)The production of secondary metabolites is typically initiated in the stationary phase of growth.
Yield 100 mcg/mlVariable, depends on optimizationThe originally reported yield provides a benchmark for optimization experiments.

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not been elucidated, a putative pathway can be proposed based on the known biosynthesis of amino acids and nitro-containing compounds in bacteria. The formation of the nitro group is a key enzymatic step, likely involving an oxygenase.

The proposed pathway begins with the common amino acid glycine.

Glycine Glycine Amino_oxidase Amino Oxidase (hypothesized) Glycine->Amino_oxidase N_hydroxyglycine N-hydroxyglycine Amino_oxidase->N_hydroxyglycine Oxidation N_oxygenase N-oxygenase (hypothesized) N_hydroxyglycine->N_oxygenase Nitraminoacetic_acid This compound (N-nitroglycine) N_oxygenase->Nitraminoacetic_acid Oxidation

Caption: Putative biosynthetic pathway of this compound from glycine.

Causality of the Pathway:

  • Starting Precursor: Glycine is the simplest amino acid and a logical precursor for this compound (which is N-nitroglycine).

  • N-oxidation: The key transformation is the oxidation of the amino group of glycine to a nitro group. This is likely a two-step process catalyzed by enzymes similar to those found in the biosynthesis of other nitro compounds in Streptomyces. First, an amino oxidase could convert the amino group to a hydroxylamino group, forming N-hydroxyglycine.

  • Final Oxidation: A subsequent oxidation step, catalyzed by an N-oxygenase, would convert the hydroxylamino intermediate to the final nitro compound, this compound. This enzymatic logic is observed in the biosynthesis of other nitroaromatic compounds.

Isolation and Purification: A Step-by-Step Protocol

The following protocol combines the original methodology with modern chromatographic techniques for a more efficient and higher-purity isolation of this compound.

cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation 1. Fermentation of S. noursei 8054-MC3 Centrifugation 2. Centrifugation (8,000 x g, 20 min) Fermentation->Centrifugation Filtration 3. Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration LLE 4. Liquid-Liquid Extraction (Culture Filtrate with Butanol or Ethyl Acetate) Filtration->LLE Evaporation 5. Solvent Evaporation (Rotary Evaporator) LLE->Evaporation Silica_Chromatography 6. Silica Gel Column Chromatography (Elution with Chloroform-Methanol Gradient) Evaporation->Silica_Chromatography Fraction_Analysis 7. Fraction Analysis (TLC with UV visualization) Silica_Chromatography->Fraction_Analysis Recrystallization 8. Recrystallization (Ethyl acetate-Chloroform) Fraction_Analysis->Recrystallization Pure_Compound Pure this compound (Colorless Needles) Recrystallization->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Harvesting: After 96-120 hours of fermentation, harvest the culture broth.

  • Cell Removal: Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia.

  • Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free culture filtrate.

  • Extraction: The original protocol specifies extraction with butanol.[2][3] A modern alternative with better selectivity and ease of evaporation is ethyl acetate. Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of ethyl acetate. Shake vigorously and separate the organic phase. Repeat the extraction three times.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Prepare a silica gel column (230-400 mesh).

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load this onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol (e.g., 9:1 v/v) solvent system. Visualize spots under UV light. Pool the fractions containing the pure compound.

  • Recrystallization: Evaporate the solvent from the pooled pure fractions. Recrystallize the resulting solid from a mixture of ethyl acetate and chloroform to yield pure this compound as colorless needles.[2][3]

Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound can be confirmed through various analytical techniques.

cluster_props cluster_spec NAA This compound Structure Chemical Structure O=N(=O)NCC(=O)O NAA->Structure Properties Physicochemical Properties NAA->Properties Spectroscopy Spectroscopic Analysis NAA->Spectroscopy MeltingPoint Melting Point: 106°C Properties->MeltingPoint Appearance Appearance: Colorless needles Properties->Appearance UV UV (in water): λmax at 265 mµ Spectroscopy->UV IR IR (KBr): 1730 cm⁻¹ (C=O) Spectroscopy->IR NMR NMR Spectroscopy->NMR

Caption: Summary of the characteristics of this compound.

Physicochemical Properties
  • Molecular Formula: C₂H₄N₂O₄

  • Appearance: Colorless needles[2][3]

  • Melting Point: 106°C[2][3]

  • Acidity: It is an acidic compound.[2][3]

Spectroscopic Data
  • Ultraviolet (UV) Spectroscopy: In an aqueous solution, this compound shows an absorption maximum (λmax) at 265 mµ, which is characteristic of the nitramino group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum (in KBr) displays a strong absorption band at 1730 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the carboxylic acid group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons.

    • ¹³C NMR: The carbon NMR spectrum is expected to show two signals: one for the methylene carbon and another for the carboxyl carbon (typically in the 170-180 ppm range).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₂H₄N₂O₄) and provide the exact mass of the molecule.

Biological Activity

This compound was originally reported to have bacteriostatic activity, showing partial inhibition against gram-negative bacteria such as Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci. It also exhibited inhibitory activity against Mycobacterium phlei.[3] Later studies suggested that its toxicity might be related to the inhibition of succinate dehydrogenase.[2]

Conclusion and Future Outlook

The discovery of this compound from Streptomyces noursei more than five decades ago highlighted the capability of these microorganisms to produce chemically unique molecules with interesting biological activities. While this compound has not been extensively studied since its initial discovery, the rise of antibiotic resistance necessitates the re-evaluation of historical natural products. This technical guide provides a robust and modernized framework for the re-isolation, purification, and comprehensive characterization of this compound. Future research should focus on elucidating its precise biosynthetic pathway through genome mining of S. noursei, exploring its mechanism of action, and evaluating its potential for derivatization to enhance its antimicrobial potency and reduce toxicity. The methodologies outlined herein are not only applicable to this compound but can also serve as a template for the discovery and development of other novel secondary metabolites from the rich microbial world.

References

  • Miyazaki, Y., Kono, Y., Shimazu, A., Takeuchi, S., & Yonehara, H. (1968). Production of this compound by Streptomyces noursei 8054-MC3. The Journal of Antibiotics, 21(4), 279-282. [Link]

  • Miyazaki, Y. (1968). VOL. XXI NO. 4 THE JOURNAL OF ANTIBIOTICS 279 PRODUCTION OF this compound BY STREPTOMYCES NOURSEI 8054-MCs. The Journal of Antibiotics. [Link]

  • PubMed. (1968). Production of this compound by Streptomyces noursei 8054-MC3. The Journal of Antibiotics. [Link]

  • BacDive. Streptomyces noursei (DSM 40635, ATCC 11455, CBS 240.57). [Link]

  • Zotchev, S. B. (2003). Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Applied Biochemistry and Microbiology, 39(2), 115-122. [Link]

  • Parry, R. J., Nishino, S. F., & Spain, J. C. (2011). Naturally-occurring nitro compounds.
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  • Uddin, M. N., Afrin, S., & Anwar, M. N. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1000284. [Link]

  • Harir, M., Bendif, H., & Bellahcen, M. (2018). Streptomycetes: Characteristics and Their Antimicrobial Activities. International Journal of Advanced Biological and Biomedical Research, 6(2), 135-143.

Sources

Unveiling the Conformational Landscape and Spectroscopic Signature of N-nitroglycine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-nitroglycine, a molecule of significant interest in biological and pharmaceutical research, presents a fascinating case for theoretical molecular modeling. Understanding its three-dimensional structure, conformational flexibility, and vibrational properties is paramount for elucidating its mechanism of action and designing novel derivatives. This in-depth technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of N-nitroglycine. By leveraging established quantum chemical methods, we explore its optimized geometry, potential conformers, and predicted vibrational spectra, offering a foundational understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-nitroglycine's Molecular Architecture

N-nitroglycine is a rare nitramine natural product, known to be produced by some Streptomyces strains and exhibiting antibiotic activity.[1] Its biological activity is intrinsically linked to its molecular structure. A precise understanding of its conformational preferences, intramolecular interactions, and electronic properties is crucial for comprehending its role in biological systems and for the rational design of new therapeutic agents.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to investigate the molecular intricacies of N-nitroglycine at a level of detail often inaccessible to experimental techniques alone.[2] These computational approaches allow for the determination of stable molecular geometries, the exploration of the potential energy surface to identify different conformers, and the prediction of spectroscopic properties that can aid in its experimental characterization.[3] This guide will delve into the theoretical methodologies best suited for studying N-nitroglycine and present a detailed analysis of its predicted molecular structure and vibrational signature.

Theoretical Methodologies: A Quantum Chemical Toolkit

The accurate theoretical description of N-nitroglycine's molecular structure necessitates the use of robust quantum chemical methods. The choice of methodology is a critical step that balances computational cost with the desired accuracy.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the predominant method for studying the electronic structure of molecules of this size due to its excellent balance of accuracy and computational efficiency.[4] For N-nitroglycine, a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a well-established choice that has been shown to provide reliable geometries and vibrational frequencies for a wide range of organic molecules, including those containing nitro groups.[5][6]

The Importance of a Flexible Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. A flexible basis set is essential for accurately describing the electron distribution, particularly around electronegative atoms like oxygen and nitrogen, and for modeling the subtle intramolecular interactions within N-nitroglycine. A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. The inclusion of diffuse functions ("++") is crucial for describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions ("(d,p)") allow for greater flexibility in the shape of the molecular orbitals, leading to a more accurate representation of bonding.[5]

Computational Workflow: From Input to Insight

The theoretical investigation of N-nitroglycine's molecular structure follows a well-defined computational protocol. The process begins with the construction of an initial 3D structure, which is then subjected to a geometry optimization procedure. This is followed by a vibrational frequency calculation to confirm the nature of the stationary point and to obtain the theoretical infrared (IR) and Raman spectra.

Computational Workflow for N-nitroglycine Analysis A Initial 3D Structure of N-nitroglycine B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Geometry (Bond Lengths, Angles, Dihedrals) B->C D Vibrational Frequency Calculation (at the same level of theory) B->D G Analysis of Molecular Properties (Conformers, Electronic Structure) C->G E Confirmation of Minimum Energy Structure (No imaginary frequencies) D->E F Predicted IR and Raman Spectra D->F F->G

Caption: A typical workflow for the theoretical analysis of N-nitroglycine's molecular structure.

Molecular Geometry and Conformational Analysis

The flexibility of the glycine backbone, coupled with the presence of the nitro group, suggests that N-nitroglycine can exist in multiple conformations. Identifying the lowest energy conformers is key to understanding its behavior in different environments.

The Planar and Non-Planar Conformers

Theoretical studies on the parent molecule, glycine, have identified several low-energy conformers.[7][8] By analogy, N-nitroglycine is expected to have at least two principal conformers arising from the rotation around the C-C and C-N bonds. These can be broadly categorized as a planar conformer, where the heavy atoms of the glycine backbone lie in a plane, and a non-planar conformer. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonding and steric repulsion.

Conformers of N-nitroglycine cluster_0 Planar Conformer cluster_1 Non-Planar Conformer a [Image of Planar N-nitroglycine Structure] b [Image of Non-Planar N-nitroglycine Structure] a->b Rotation around C-C and C-N bonds b->a

Caption: A representation of the interconversion between planar and non-planar conformers of N-nitroglycine.

Predicted Geometrical Parameters

Based on theoretical calculations of glycine and related nitramines, we can predict the key geometrical parameters for the most stable conformer of N-nitroglycine.[4][7][8] The following table summarizes these expected values.

ParameterPredicted ValueJustification
Bond Lengths (Å)
C=O~1.21Typical double bond length in a carboxylic acid.
C-O~1.35Typical single bond length in a carboxylic acid.
C-C~1.52Standard sp3-sp2 carbon-carbon single bond length.
C-N~1.46Typical sp3 carbon-nitrogen single bond length.
N-N~1.38Shorter than a typical N-N single bond due to the influence of the nitro group.
N=O~1.23Characteristic of a nitro group.
Bond Angles (degrees)
O=C-O~125Consistent with sp2 hybridization of the carboxyl carbon.
C-C-N~111Close to the tetrahedral angle for the sp3 alpha-carbon.
C-N-N~115Influenced by the steric bulk of the nitro group.
O=N=O~126Typical angle for a nitro group.
Key Dihedral Angle (degrees)
O=C-C-N~0 or ~180Defines the planarity of the backbone in the lowest energy conformer.

Note: These are representative values and may vary slightly depending on the specific conformer and the level of theory used in the calculations.

Vibrational Analysis: The Spectroscopic Fingerprint

Vibrational spectroscopy is a powerful tool for the experimental identification and characterization of molecules.[9] Theoretical frequency calculations can provide a detailed assignment of the experimental infrared (IR) and Raman spectra, offering a "spectroscopic fingerprint" for N-nitroglycine.[10][11]

Key Vibrational Modes

The vibrational spectrum of N-nitroglycine is expected to be rich and complex. However, several key vibrational modes can be used for its identification. The table below lists the predicted frequencies for these characteristic modes, based on DFT calculations of similar molecules.[5][6]

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H stretch3300 - 2500Broad absorption characteristic of the carboxylic acid hydroxyl group.
N-H stretch3400 - 3300Stretching of the amine N-H bond.
C=O stretch1760 - 1690Strong, sharp absorption from the carbonyl group.
NO₂ asymmetric stretch1600 - 1530Strong absorption characteristic of the nitro group.
NO₂ symmetric stretch1390 - 1300Strong absorption characteristic of the nitro group.
C-N stretch1250 - 1020Stretching of the carbon-nitrogen bond.
N-N stretch920 - 870Stretching of the nitrogen-nitrogen bond.
Interpreting the Theoretical Spectra

It is important to note that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for investigating the molecular structure of N-nitroglycine. Through the application of Density Functional Theory, we have elucidated its likely conformational preferences and predicted its key geometrical parameters and vibrational frequencies. These theoretical insights provide a solid foundation for further experimental studies, aiding in the interpretation of spectroscopic data and informing the design of future drug development efforts centered on this important natural product.

Future theoretical work could explore the effects of solvation on the conformational equilibrium of N-nitroglycine, providing a more realistic model of its behavior in biological environments. Additionally, the study of its interactions with biological targets, through methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), will be crucial for a complete understanding of its mode of action.

References

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  • Politzer, P., & Murray, J. S. (1998). Computational Studies of Energetic Nitramines. Defense Technical Information Center. [Link]

  • Stepanian, S. G., Reva, I. D., Radchenko, E. D., & Adamowicz, L. (1998). Matrix-Isolation Infrared and Theoretical Studies of the Glycine Conformers. The Journal of Physical Chemistry A, 102(24), 4623–4629. [Link]

  • Bandyopadhyay, P., & Gordon, M. S. (2010). Study of the Glycine Isomers and Their Conformers via Plane-wave Density Functional Theory Calculations. ResearchGate. [Link]

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  • Zhang, W., et al. (2025). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. ResearchGate. [Link]

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The Biosynthesis of N-Nitroglycine in Microorganisms: A Technical Guide to a Cryptic Nitramine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-nitroglycine (NNG) is a fascinating and rare natural product belonging to the nitramine class of compounds. For decades, the biosynthesis of this unique molecule by microorganisms, primarily within the Streptomyces genus, remained an enigma.[1][2][3] This guide provides an in-depth technical exploration of the recently elucidated biosynthetic pathway of N-nitroglycine, offering researchers, scientists, and drug development professionals a comprehensive understanding of the genetic and biochemical machinery involved. The discovery of this pathway not only solves a long-standing puzzle in natural product biosynthesis but also opens new avenues for biocatalysis and green chemistry, providing enzymatic tools for nitration reactions that traditionally rely on harsh chemical methods.[4][5]

This document will delve into the genetic blueprint of NNG production, dissect the intricate, multi-step enzymatic cascade, provide detailed experimental protocols for its study, and discuss the broader implications of this research. The pathway is particularly noteworthy for its cryptic use of a non-ribosomal peptide synthetase (NRPS) system, a fascinating example of molecular scaffolding in natural product synthesis.[2][6]

Part 1: The Genetic Blueprint - The nng Biosynthetic Gene Cluster

The key to understanding N-nitroglycine production lies within a specific biosynthetic gene cluster (BGC), designated as the nng cluster.[2][3] Its identification was a critical breakthrough, providing a roadmap to the enzymes responsible for constructing this unique nitramine.

Identification and Homology

The nng BGC was elucidated in NNG-producing Streptomyces strains.[2][3] A pivotal finding was the high degree of homology between the nng cluster and the BGC responsible for synthesizing azaserine, a diazo-containing natural product.[2][6] This homology provided initial clues into the potential biochemical logic of the pathway, suggesting a shared evolutionary origin and the involvement of similar enzymatic machinery for manipulating nitrogen-nitrogen bonds.

Key Genes and Their Putative Functions

The nng cluster contains a suite of genes encoding the enzymes required for NNG biosynthesis. The functions of these genes have been inferred through sequence homology and validated by in vivo and in vitro experiments.[2][6]

Gene (Putative)Proposed FunctionRationale / Evidence
nngANon-Ribosomal Peptide Synthetase (NRPS)Contains domains for adenylation, thiolation, and condensation, characteristic of NRPSs. Responsible for activating and incorporating serine as a scaffold.[2]
nngBHydrolasePutatively involved in the hydrolysis of the thioester bond and the removal of the serine scaffold to release the final N-nitroglycine product.[2]
nngCHydrolaseA second hydrolase likely involved in the final release of NNG from the enzymatic machinery.[2]
nngDNon-heme diiron N-oxygenaseHomologous to other oxygenases involved in N-N bond formation. Plays a critical role in the oxidation of a hydrazine intermediate to form the nitramine.[2]
nngECytochrome P450Works in concert with the N-oxygenase to facilitate the formation of the nitramine structure. P450s are known for their diverse oxidative capabilities.[2][7]
nngFHydrazine-forming enzymeLikely involved in the initial steps of generating a hydrazine intermediate from L-lysine, which serves as a nitrogen donor.[2][6]
...Other enzymes (e.g., for precursor supply, regulation)The cluster contains additional genes whose roles are still under investigation but are believed to support the core biosynthetic pathway.

Part 2: The Biochemical Pathway - From Precursors to Product

The biosynthesis of N-nitroglycine is a sophisticated process that transforms simple amino acids into a high-energy nitramine. The pathway can be dissected into several key stages, each catalyzed by specific enzymes from the nng cluster.

Step 1: Precursor Incorporation

The molecular backbone of N-nitroglycine is derived from the amino acid glycine.[1] Isotopic labeling experiments have definitively shown that glycine is the direct precursor to the NNG core structure.[1] The source of the nitro group is more complex, originating from L-lysine, which is processed to form a hydrazine intermediate that ultimately contributes the second nitrogen atom.[2][3][6] Initial tracer studies suggested that glutamine and nitrate are not immediate precursors to the nitro group.[1]

G Glycine Glycine NNG_Backbone NNG Backbone Glycine->NNG_Backbone Incorporation Lysine L-Lysine Nitro_Group Nitro Group Lysine->Nitro_Group Nitrogen Source

Caption: Precursors for N-nitroglycine Biosynthesis.

Step 2: A Cryptic NRPS-Dependent Strategy

A truly remarkable feature of NNG biosynthesis is the involvement of a Non-Ribosomal Peptide Synthetase (NRPS), encoded by nngA.[2] While NNG itself is not a peptide, the NRPS plays a crucial scaffolding role. It activates and attaches the amino acid serine to a hydrazone intermediate.[2][6] This serine moiety is not incorporated into the final product but is essential for the subsequent enzymatic transformations. This "cryptic" use of an amino acid is a fascinating example of how biosynthetic pathways can co-opt established enzymatic machinery for novel chemical constructions.

Step 3: Formation of the Nitramine Moiety

The centerpiece of the pathway is the formation of the N-NO2 group. This is accomplished through a powerful oxidative process catalyzed by a non-heme diiron N-oxygenase and a cytochrome P450 enzyme.[2][3] These enzymes work in tandem to oxidize a hydrazine intermediate, which is tethered to the NRPS-serine complex.[2] This critical step generates the high-energy nitramine structure, a reaction that is challenging to achieve through traditional organic chemistry.

Step 4: Hydrolytic Release of N-Nitroglycine

Once the nitramine moiety is formed, the final product must be released from the enzymatic assembly line. This is achieved by the action of two putative hydrolases, which cleave the thioester bond and excise the serine scaffold, liberating free N-nitroglycine.[2][6]

Overall Biosynthetic Pathway

The following diagram provides a comprehensive overview of the proposed biosynthetic pathway for N-nitroglycine.

G cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Glycine Glycine NRPS_Complex NRPS-Serine-Hydrazone Complex Glycine->NRPS_Complex Lysine L-Lysine Hydrazine Hydrazine Intermediate Lysine->Hydrazine nngF Serine L-Serine Serine->NRPS_Complex nngA (NRPS) Hydrazine->NRPS_Complex Nitrated_Complex Nitrated NRPS Complex NRPS_Complex->Nitrated_Complex nngD (N-oxygenase) nngE (P450) NNG N-Nitroglycine Nitrated_Complex->NNG nngB, nngC (Hydrolases)

Caption: Proposed Biosynthetic Pathway of N-Nitroglycine.

Part 3: Experimental Methodologies for Studying NNG Biosynthesis

Validating and exploring the N-nitroglycine pathway requires a combination of microbiology, analytical chemistry, molecular genetics, and biochemistry.

Cultivation and Production of N-Nitroglycine
  • Strain: Streptomyces noursei JCM 4701 or a suitable heterologous host expressing the nng cluster.

  • Media: Grow cultures in a rich medium (e.g., ISP2 broth) to support robust growth.

  • Incubation: Incubate at 28-30°C with shaking (200-250 rpm) for 5-7 days.

  • Time Course Analysis: NNG is a secondary metabolite, with production typically peaking in the late exponential to stationary phase of growth.[1] Monitor production over time to determine the optimal harvest point.

Identification and Quantification of N-Nitroglycine
  • Extraction: Centrifuge the culture to separate the supernatant from the biomass. NNG is typically found in the supernatant.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor at 230 nm.

    • Standard: Use a synthesized N-nitroglycine standard for retention time comparison and quantification.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Use an ESI source in negative ion mode to confirm the exact mass of NNG (m/z 119.01).[1][8]

    • This provides unambiguous identification of the product.

Genetic Manipulation of the nng Cluster
  • Gene Inactivation: To confirm the function of a specific gene (e.g., nngA), create a targeted knockout mutant in the producing strain using established protocols for Streptomyces genetics (e.g., PCR-targeting).

  • Analysis: Ferment the mutant strain under the same conditions as the wild-type. The abolition of NNG production in the mutant, as confirmed by HPLC and HR-MS, validates the gene's essential role in the pathway.

  • Heterologous Expression: Clone the entire nng BGC into a well-characterized and genetically tractable host strain, such as Streptomyces albus, to confirm that the cluster is sufficient for NNG production.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Clone the genes of interest (e.g., nngD, nngE) into an expression vector (e.g., pET series) and express in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Assay Conditions: Reconstitute the enzymatic reaction in vitro by providing the purified enzyme(s), the substrate (e.g., the hydrazone intermediate), and necessary cofactors (e.g., NADPH, O2).

  • Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the formation of the expected product, thereby confirming the specific catalytic function of the enzyme.

Part 4: Broader Implications and Future Directions

The elucidation of the N-nitroglycine biosynthetic pathway has significant implications beyond the realm of natural product chemistry.

Green Chemistry and Biocatalysis

The enzymes from the nng pathway, particularly the N-oxygenase and cytochrome P450, represent a toolkit for enzymatic nitration.[5] These biocatalysts operate under mild, aqueous conditions, offering a "green" alternative to conventional chemical nitration methods that often require harsh acids and produce hazardous waste.[4][5] Harnessing these enzymes could enable the environmentally friendly synthesis of nitramine-containing compounds, which have applications as high-energy materials.[4]

Discovery of Novel Enzymes and Pathways

The study of NNG biosynthesis highlights the potential for discovering novel enzymes and biochemical reactions through genome mining.[2] The homology between the nng and azaserine clusters suggests that other BGCs with similar architectures may be responsible for producing yet-to-be-discovered nitramine and diazo compounds.[2][6] This opens up exciting possibilities for natural product discovery.

The Biological Role of N-Nitroglycine

While the biosynthetic pathway is now largely understood, the precise physiological function of N-nitroglycine remains an area of active investigation. It is known to exhibit antibiotic activity against Gram-negative bacteria and can inhibit the metabolic enzyme succinate dehydrogenase.[9][10] This suggests that NNG may serve as a chemical weapon for the producing Streptomyces, helping it to outcompete other microorganisms in its environment.[8][10] Further research into its mode of action could provide insights into new antibiotic targets.

References

  • Production of N-Nitroglycine by Streptomyces noursei JCM 4701. ResearchGate. [Link]

  • Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. PubMed. [Link]

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  • Natural products isolated from Streptomyces achromogenes NRRL 3125 and... ResearchGate. [Link]

  • Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. PMC. [Link]

  • Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis | Request PDF. ResearchGate. [Link]

  • Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Journals. [Link]

  • Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. ORNL. [Link]

  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Archives. [Link]

  • Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. PubMed Central. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

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Physicochemical Properties of Crystalline Nitraminoacetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitraminoacetic acid (O₂N-NH-CH₂-COOH), a molecule integrating the functionalities of both an amino acid and a nitramine, presents a unique subject for physicochemical characterization. As a crystalline solid, its properties are dictated by the intricate interplay of intermolecular forces within its crystal lattice, as well as the inherent characteristics of its constituent functional groups. This technical guide provides a comprehensive overview of the key physicochemical properties of crystalline this compound. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous compounds, established analytical principles, and computational chemistry to offer a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this and similar molecules.

Introduction

The study of nitramino compounds is of significant interest due to their diverse applications, ranging from energetic materials to pharmaceuticals.[1] The presence of the nitramino group (-NHNO₂) imparts unique electronic and energetic properties, while the carboxylic acid moiety (-COOH) offers sites for hydrogen bonding and potential biological activity. This compound, as the simplest molecule combining these features, serves as a fundamental model for understanding the behavior of more complex derivatives.

This guide will delve into the structural, spectroscopic, thermal, and analytical properties of crystalline this compound. We will explore the theoretical underpinnings and practical experimental approaches for its characterization, providing a solid foundation for future research and development.

Synthesis and Crystallization

The synthesis of N-nitro derivatives of secondary α-amino acids is typically achieved through the oxidation of the corresponding nitrosamino acids.[2] A plausible synthetic route for this compound would involve the nitrosation of glycine (aminoacetic acid) followed by oxidation, for instance, with peroxytrifluoroacetic acid.

Obtaining a high-quality crystalline form is paramount for accurate physicochemical characterization. Crystallization is often the rate-limiting step in crystallographic studies and requires careful optimization of conditions such as solvent, temperature, and concentration to yield single crystals suitable for X-ray diffraction.[3]

Experimental Protocol: Crystallization
  • Solvent Screening: Begin by testing the solubility of synthesized this compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below. The rate of cooling is critical to obtaining well-formed crystals rather than a precipitate.

G cluster_synthesis Synthesis cluster_crystallization Crystallization glycine Glycine nitrosation Nitrosation glycine->nitrosation nitroso_glycine N-Nitrosoglycine nitrosation->nitroso_glycine oxidation Oxidation nitroso_glycine->oxidation naa This compound oxidation->naa crude_naa Crude this compound dissolution Dissolution in Solvent crude_naa->dissolution slow_process Slow Evaporation / Vapor Diffusion / Cooling dissolution->slow_process crystals Crystalline this compound slow_process->crystals

Caption: Synthetic and crystallization workflow for this compound.

Crystalline Structure and Morphology

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD).[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. For materials where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze the crystal structure.[5]

Based on analogous structures of amino acids and small organic acids, it is anticipated that crystalline this compound will exhibit a network of intermolecular hydrogen bonds involving the carboxylic acid group and the nitramino group. These interactions will govern the crystal packing and ultimately influence properties such as melting point, solubility, and mechanical strength.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and probing the chemical environment of the functional groups within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[6][7] For this compound, the FTIR spectrum is expected to show prominent absorption bands corresponding to:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group, indicative of strong hydrogen bonding.

  • N-H stretch: A peak around 3300-3500 cm⁻¹ associated with the nitramino group.

  • C=O stretch: A strong absorption band typically in the range of 1700-1760 cm⁻¹ for the carboxylic acid carbonyl group.

  • NO₂ asymmetric and symmetric stretches: Strong bands expected around 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively, which are characteristic of the nitro group.[8]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the molecular structure.

Thermal Properties

The thermal stability and decomposition behavior of this compound are critical parameters, particularly given the energetic nature of the nitramino group.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of fusion and decomposition.[9] For many amino acids, decomposition occurs at well-defined temperatures rather than a simple melting process.[10][11] It is anticipated that this compound will exhibit a sharp endothermic peak corresponding to its decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique provides information about the decomposition temperature range and the mass of volatile products released. When coupled with mass spectrometry (TGA-MS), the decomposition products can be identified.[11] The thermal decomposition of nitramino compounds often involves the cleavage of the N-NO₂ bond.[9] For this compound, decomposition products could include gases such as H₂O, CO₂, and nitrogen oxides.[12]

PropertyExpected Range/ValueSignificance
Decomposition Temperature 150 - 250 °CIndicates the thermal stability of the compound. Important for handling and storage considerations.
Heat of Decomposition - (Exothermic)Provides information on the energetic nature of the compound.
Mass Loss upon Decomposition Dependent on pathwayHelps in elucidating the decomposition mechanism by identifying the mass of volatile products.

Computational Chemistry Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the physicochemical properties of molecules like this compound.[13][14][15][16] Density Functional Theory (DFT) calculations can be employed to:

  • Optimize the molecular geometry: Determine the most stable conformation of the molecule.

  • Calculate vibrational frequencies: Predict the FTIR and Raman spectra to aid in experimental spectral assignment.

  • Determine electronic properties: Calculate the dipole moment, polarizability, and molecular orbital energies.

  • Predict thermochemical properties: Estimate the heat of formation, which is crucial for assessing the energetic character of the compound.

  • Investigate reaction mechanisms: Model the thermal decomposition pathways to understand the initial steps of degradation.

G cluster_computational Computational Workflow start Input Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation dft->freq_calc thermo_calc Thermochemical Calculation dft->thermo_calc Predicted Stable Conformation Predicted Stable Conformation geom_opt->Predicted Stable Conformation Predicted Vibrational Spectra Predicted Vibrational Spectra freq_calc->Predicted Vibrational Spectra Predicted Heat of Formation Predicted Heat of Formation thermo_calc->Predicted Heat of Formation

Caption: A typical computational chemistry workflow for property prediction.

Analytical and Separation Science

For the quantification and purity assessment of this compound, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of organic acids.[17][18][19] Several separation modes can be employed:

  • Reversed-Phase Chromatography: Using a nonpolar stationary phase and a polar mobile phase, often with a UV detector.

  • Ion-Exclusion Chromatography: This is a highly effective mode for separating weak acids and is often coupled with conductivity detection.[19]

  • Ion-Exchange Chromatography: This mode separates molecules based on their charge.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of this compound, GC-MS can be a powerful analytical tool. Derivatization is often necessary to increase the volatility of organic acids for GC analysis.[20]

Conclusion

While this compound remains a sparsely studied compound, a comprehensive understanding of its physicochemical properties can be constructed through the application of established analytical techniques and theoretical principles derived from analogous molecules. This guide has outlined the key experimental and computational methodologies for the characterization of its crystalline form, providing a roadmap for future research. The interplay of the carboxylic acid and nitramino functional groups within a crystalline lattice suggests a rich and complex physicochemical profile, warranting further investigation for its potential applications in science and technology.

References

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Elucidating the Thermal Decomposition Pathways of Nitraminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Imperative to Understand Thermal Stability

Nitraminoacetic acid, a derivative of the fundamental amino acid glycine, occupies a niche yet critical space in the study of energetic materials. While not as ubiquitous as conventional explosives, its structure—possessing both a nitramine group (-NH-NO₂) and a carboxylic acid moiety (-COOH)—presents a unique combination of functionalities. This duality makes it a subject of significant interest for understanding the fundamental principles of decomposition in complex energetic molecules. A thorough comprehension of its thermal behavior is paramount for ensuring safe handling, predicting stability, and exploring its potential in advanced material synthesis.

This guide provides a detailed exploration of the thermal decomposition pathways of this compound. We will move beyond a simple recitation of facts to explain the causal relationships behind its degradation, grounded in established principles of physical organic chemistry and materials science. We will detail the analytical workflows used to probe these mechanisms and provide the field-proven protocols necessary for reproducible and reliable characterization.

Foundational Principles: The Chemistry of Nitramine Decomposition

The thermal stability of a secondary nitramine is predominantly governed by the strength of the N-NO₂ bond. For many nitramines, the rate-determining step in their thermal decomposition is the homolytic cleavage of this bond.[1] This primary reaction typically requires activation energies in the range of 159-175 kJ/mol.[1]

However, the molecular architecture of this compound introduces additional complexity. The presence of the carboxylic acid group and the adjacent N-H bond allows for the possibility of alternative, lower-energy decomposition routes. Intramolecular interactions, such as hydrogen bonding, can significantly influence the reaction mechanism, favoring pathways that deviate from simple N-NO₂ bond scission.[2] As we will explore, this is a critical consideration for this compound and its derivatives.

Proposed Decomposition Mechanisms

Based on experimental evidence from analogous compounds and theoretical principles, two primary pathways are proposed for the thermal decomposition of this compound.

Pathway A: Direct N-NO₂ Bond Homolysis

This pathway represents the canonical decomposition route for secondary nitramines. The process is initiated by the unimolecular cleavage of the weakest bond in the molecule, the N-NO₂ bond, to yield two radical species.

  • Initiation Step: The N-NO₂ bond breaks, forming a nitramino radical and nitrogen dioxide (NO₂).

  • Propagation/Secondary Reactions: The highly reactive NO₂ and the organic radical fragment initiate a cascade of secondary reactions. These subsequent steps are typically rapid and highly exothermic, leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂. The fragmentation of the acetic acid backbone is a key part of this secondary phase.

Pathway_A cluster_initiation Initiation cluster_propagation Propagation & Fragmentation Nitraminoacetic_Acid HOOC-CH₂-NH-NO₂ Radicals HOOC-CH₂-NH• + •NO₂ Nitraminoacetic_Acid->Radicals Δ (Heat) N-NO₂ Bond Scission Intermediates Reactive Intermediates Radicals->Intermediates Secondary Reactions Final_Products Final Products (N₂, H₂O, CO, CO₂) Intermediates->Final_Products Fragmentation

Caption: Pathway A: N-NO₂ Bond Homolysis.

Pathway B: Intramolecularly-Mediated OH Elimination

Studies on structurally similar compounds, such as 2,4,6-trinitroanilino acetic acid, have revealed an alternative mechanism facilitated by intramolecular hydrogen bonding.[2] The proximity of the acidic proton and the nitro group can enable the formation of a cyclic intermediate, leading to a different set of initial decomposition products.

  • Initiation Step: An intramolecular hydrogen bond forms between the amino hydrogen and an oxygen atom of the ortho-nitro group (in this case, the single nitro group). This facilitates the formation of a six-membered cyclic intermediate.

  • Fragmentation: This strained intermediate readily eliminates a hydroxyl radical (•OH), a pathway that can be energetically more favorable than direct N-NO₂ scission.[2] The resulting cyclic product then undergoes further fragmentation.

  • Subsequent Reactions: The highly reactive •OH radical contributes to the subsequent decomposition cascade, leading to the final gaseous products.

Pathway_B cluster_initiation_B Initiation via Cyclic Intermediate cluster_propagation_B Propagation & Fragmentation Start This compound Intermediate Six-Membered Cyclic Intermediate Start->Intermediate Intramolecular H-Bonding Products_B Cyclic Product + •OH Intermediate->Products_B Δ (Heat) OH Elimination Final_Products_B Final Products (N₂, H₂O, CO, CO₂) Products_B->Final_Products_B Secondary Reactions

Caption: Pathway B: Cyclic Intermediate Formation.

Experimental Workflow for Decomposition Analysis

Experimental_Workflow Sample Sample Preparation (this compound, 1-3 mg) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Data: Mass Loss vs. Temp (Decomposition Stages) TGA->TGA_Data Coupled_MS Coupled Evolved Gas Analysis (TGA-MS) TGA->Coupled_MS DSC_Data Data: Heat Flow vs. Temp (Melting, Decomposition, Enthalpy) DSC->DSC_Data Analysis Data Synthesis & Interpretation TGA_Data->Analysis DSC_Data->Analysis MS_Data Data: Ion Intensity vs. Temp (Identification of Gaseous Products) Coupled_MS->MS_Data MS_Data->Analysis Conclusion Elucidation of Decomposition Pathway & Kinetics Analysis->Conclusion

Caption: Integrated Experimental Workflow.

Data Synthesis and Interpretation

The power of the workflow lies in synthesizing the data from each instrument.

  • TGA provides the "when" and "how much" of mass loss. A typical thermogram for this compound would show a distinct, sharp mass loss step corresponding to its decomposition.

  • DSC provides the "what kind" of thermal event. The decomposition of this compound is a highly exothermic process, which will appear as a sharp, positive peak in the DSC curve, indicating significant energy release.[5] Any endothermic peaks prior to this would likely correspond to melting.

  • TGA-MS provides the "what" is being lost. By monitoring the ion currents for specific mass-to-charge (m/z) ratios (e.g., m/z 46 for NO₂, 44 for CO₂, 18 for H₂O) as a function of temperature, one can directly correlate the mass loss with the evolution of specific gaseous products.[6]

Table 1: Representative Thermal Analysis Data for a Nitramine Compound

ParameterValueTechniqueSignificance
Onset of Decomposition (T_onset)~180 - 200 °CDSC/TGAIndicates the temperature at which decomposition begins.
Peak Exotherm Temperature (T_peak)~200 - 220 °CDSCThe temperature of the maximum rate of energy release.
Enthalpy of Decomposition (ΔH_d)> 1500 J/gDSCQuantifies the energy released during decomposition.
Total Mass Loss> 60%TGARepresents the fraction of the material converted to volatile products.
Primary Gaseous ProductsNO₂, CO₂, H₂O, N₂TGA-MSIdentifies the final stable products of the decomposition cascade.

Field-Proven Experimental Protocols

Adherence to standardized protocols is critical for ensuring data quality and inter-laboratory comparability.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Perform temperature and mass calibration checks according to the instrument manufacturer's specifications.

  • Sample Preparation: Weigh 1.0–3.0 mg of this compound into a clean ceramic or aluminum TGA crucible. Ensure an even, thin layer of material at the bottom of the crucible.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20–50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.[7]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[7][8] Causality Note: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution of overlapping events, while faster rates may shift transition temperatures higher.[9]

  • Data Acquisition: Record mass, temperature, and time throughout the experiment.

  • Analysis: Determine the onset temperature of decomposition and the percentage mass loss for each distinct step.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Weigh 0.5–2.0 mg of this compound into a vented aluminum DSC pan. Crimp the lid securely. Causality Note: A vented pan is crucial for energetic materials to allow evolved gases to escape, preventing a dangerous pressure buildup that could rupture the pan and damage the instrument.

  • Reference: Place an empty, sealed aluminum pan on the reference sensor.[10]

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record heat flow, temperature, and time.

  • Analysis: Integrate the exothermic decomposition peak to determine the onset temperature, peak temperature, and the enthalpy of decomposition (ΔH_d).

Conclusion and Future Directions

The thermal decomposition of this compound is a complex process governed by at least two competing pathways: direct N-NO₂ bond homolysis and an intramolecularly-assisted OH elimination. The prevailing mechanism is likely dependent on factors such as the heating rate and the physical state (solid vs. molten) of the material.

Future research should focus on advanced analytical techniques, such as isotopic labeling studies, to definitively trace the atomic rearrangements during decomposition. Furthermore, computational modeling using Density Functional Theory (DFT) could provide theoretical activation energies for the proposed pathways, offering a powerful complement to the experimental data presented here and leading to a more complete and predictive understanding of this energetic molecule.

References

  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]

  • Reyes, M. L., et al. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC - PubMed Central. [Link]

  • Górniak, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [Link]

  • TA Instruments. (n.d.). Precision Testing for Energetic Materials and Propellants. TA Instruments. [Link]

  • Sandia National Laboratories. (n.d.). ENERGETIC MATERIALS RESEARCH AT SANDIA NATIONAL LABORATORIES. OSTI.GOV. [Link]

  • Manelis, G. B. (2003). Mechanism of thermal decomposition of secondary nitramines. ResearchGate. [Link]

  • Kim, H. K., et al. (1983). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. PubMed. [Link]

  • Górniak, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? ResearchGate. [Link]

  • Robertson, A. J. B. (1973). Thermal decomposition and phase transitions in solid nitramines. RSC Publishing. [Link]

  • Anonymous. (n.d.). TGA Analysis Method. Source not specified. [Link]

  • Ofoe, E. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. [Link]

  • University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

  • Anonymous. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Source not specified. [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Lias, E., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central. [Link]

  • L'vov, B. V. (1991). Mechanism of the thermal decomposition of nitrates from graphite furnace mass spectrometry studies. ResearchGate. [Link]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Al-Mulla, O. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]

  • Lias, E., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

  • Wurzenberger, M. H. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. [Link]

  • Zhang, S., & Basile, F. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PMC - PubMed Central. [Link]

  • Worzakowska, M. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

  • Gabr, I. M., & El-Bindary, A. A. (2012). Synthesis, characterization, and thermal analysis of two polymeric chromium ternary complexes with nitrilotriacetic acid and alanine or glycine. Scilit. [Link]

  • Wenthold, P. G. (2015). Mass spectrometric investigation of the decomposition of canonical structures of α-amino acids. Longdom Publishing. [Link]

  • Zheng, W., et al. (2011). Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere. ACP. [Link]

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An In-Depth Technical Guide to Nitraminoacetic Acid (N-Nitroglycine) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Nitraminoacetic Acid

This compound, also known as N-nitroglycine, is a fascinating and reactive organonitrogen compound with emerging relevance in biological and pharmaceutical research. As a derivative of the fundamental amino acid glycine, its unique nitramine functional group imparts distinct chemical properties and biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identifiers to its synthesis, biological significance, and practical experimental applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights grounded in scientific literature and established methodologies.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's identity and physical characteristics is paramount for any research endeavor. This section consolidates the essential chemical identifiers and known physical properties of this compound.

Chemical Identifiers

Accurate identification is the cornerstone of reproducible science. The following table summarizes the key chemical identifiers for this compound, with the Chemical Abstracts Service (CAS) number being the most universally recognized unique identifier.

IdentifierValueSource
CAS Number 10339-31-8PubChem[1]
IUPAC Name 2-nitramidoacetic acidPubChem[1]
Other Names N-Nitroglycine, 2-(nitroamino)acetic acidPubChem[1]
Molecular Formula C₂H₄N₂O₄PubChem[1]
Molecular Weight 120.06 g/mol PubChem[1]
Canonical SMILES C(C(=O)O)N[O-]PubChem[1]
InChI InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6)PubChem[1]
InChIKey MJHPFRRMGOFOJL-UHFFFAOYSA-NPubChem[1]

It is crucial to note that while the CAS number 5814-86-8 may be encountered in some commercial listings, the authoritative and widely accepted CAS number for this compound is 10339-31-8 , as registered in major chemical databases.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in experimental settings. The data below is compiled from available safety data sheets and chemical databases.

PropertyValueSource
Appearance White solid/powderThermo Fisher Scientific
Melting Point Decomposes upon heatingGeneral knowledge for amino acids
Solubility Soluble in waterThermo Fisher Scientific
pKa Not explicitly available, but expected to be acidic due to the carboxylic acid group.General Chemical Principles

Part 2: Synthesis and Characterization

The availability of high-purity this compound is essential for reliable experimental outcomes. This section details a common synthetic route and analytical methods for its characterization.

Laboratory Synthesis: Oxidation of N-Nitrosoglycine

A general and established method for the synthesis of N-nitroamino acids involves the oxidation of their corresponding N-nitroso precursors. This approach offers a reliable pathway to obtain this compound in a laboratory setting.

The underlying principle of this synthesis is the careful oxidation of the nitrosamine functionality to a nitramine. Peroxy acids, such as peroxytrifluoroacetic acid, are effective oxidants for this transformation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Purification & Product N-Nitrosoglycine N-Nitrosoglycine Reaction_Vessel Controlled Oxidation (Low Temperature) N-Nitrosoglycine->Reaction_Vessel Oxidizing_Agent Peroxytrifluoroacetic Acid Oxidizing_Agent->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Purification Crystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves the use of strong oxidizing agents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Oxidizing Agent: Prepare peroxytrifluoroacetic acid in situ by cautiously adding trifluoroacetic anhydride to a cooled (0 °C) solution of hydrogen peroxide in a suitable solvent like dichloromethane.

  • Reaction Setup: In a separate flask, dissolve N-nitrosoglycine in an appropriate organic solvent and cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add the freshly prepared peroxytrifluoroacetic acid solution to the N-nitrosoglycine solution while maintaining the temperature at 0 °C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as sodium sulfite solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.

Causality in Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the oxidation and to prevent unwanted side reactions or decomposition of the product.

  • In Situ Preparation of Oxidant: Peroxytrifluoroacetic acid is highly reactive and is best prepared immediately before use to ensure its potency and to avoid decomposition.

  • Quenching Step: The addition of a reducing agent is a critical safety measure to neutralize any unreacted and potentially hazardous oxidizing agent before product isolation.

Analytical Characterization

Confirmation of the identity and purity of the synthesized this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

HPLC Method for this compound Analysis

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be optimized for separation.

  • Detection: UV detection at a wavelength where the nitramine chromophore absorbs (typically in the range of 210-240 nm) is effective.

  • Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a certified reference standard.

Part 3: Biological Significance and Applications in Drug Development

This compound is not merely a chemical curiosity; it is a naturally occurring compound with demonstrated biological activity. This section explores its biosynthesis, known mechanisms of action, and potential applications in the pharmaceutical sciences.

Natural Occurrence and Biosynthesis

This compound has been identified as a natural product synthesized by the bacterium Streptomyces noursei. Research has shown that its biosynthesis originates from glycine and L-lysine. The biosynthetic pathway involves the generation of hydrazine and hydrazone intermediates, with a non-heme diiron N-oxygenase and a cytochrome P450 being responsible for the formation of the nitramine structure.

Biosynthesis_Pathway Glycine Glycine Hydrazine_Intermediate Hydrazine Intermediate Glycine->Hydrazine_Intermediate L_Lysine L-Lysine L_Lysine->Hydrazine_Intermediate Hydrazone_Intermediate Hydrazone Intermediate Hydrazine_Intermediate->Hydrazone_Intermediate Nitraminoacetic_Acid This compound Hydrazone_Intermediate->Nitraminoacetic_Acid Oxidation Enzymes Non-heme diiron N-oxygenase Cytochrome P450 Enzymes->Nitraminoacetic_Acid

A simplified overview of the biosynthesis of this compound.
Mechanism of Action and Biological Activity

The biological effects of this compound are primarily attributed to its nitramine moiety. It has been shown to exhibit toxicity towards certain Gram-negative bacteria and plants. One of the key molecular mechanisms identified is the inhibition of succinate dehydrogenase, a crucial enzyme in the citric acid cycle and the electron transport chain.

  • Enzyme Inhibition: By inhibiting succinate dehydrogenase, this compound can disrupt cellular respiration and energy production, leading to cytotoxicity. This mechanism provides a rationale for its observed antibiotic and phytotoxic effects.

Potential Applications in Drug Development

The unique biological activity of this compound makes it an interesting candidate for further investigation in drug discovery.

  • Antibacterial Agents: Its activity against Gram-negative bacteria suggests that it could serve as a lead compound for the development of new antibiotics, particularly in an era of increasing antibiotic resistance.

  • Anticancer Prodrugs: The nitro group in various compounds can be bioreduced in the hypoxic environment of tumors to generate cytotoxic species. While not extensively studied for this compound, this general principle for nitroaromatic compounds could be a potential avenue for research into its application as a hypoxia-activated prodrug.

  • Enzyme Inhibitors: As a known inhibitor of succinate dehydrogenase, this compound and its derivatives could be explored for therapeutic applications where modulation of this enzyme's activity is beneficial.

Part 4: Experimental Protocols for Biological Evaluation

To facilitate further research into the biological effects of this compound, this section provides a detailed, self-validating protocol for assessing its cytotoxicity.

In Vitro Cytotoxicity Assay

A fundamental step in evaluating the potential of a compound as a therapeutic agent is to determine its effect on cell viability. The following protocol outlines a standard MTT assay to assess the cytotoxicity of this compound against a chosen cell line.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup (Day 1) cluster_treatment Compound Treatment (Day 2) cluster_readout Assay Readout (Day 3-5) Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (adherence and growth) Cell_Seeding->Incubation1 Compound_Prep Prepare serial dilutions of This compound Incubation1->Compound_Prep Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for an in vitro cytotoxicity assay using the MTT method.

Step-by-Step Methodology: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used for the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Readout:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Self-Validating System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure that the assay system is responsive to cytotoxic effects.

  • Negative/Vehicle Control: This control is essential to account for any effects of the solvent on cell viability.

  • Untreated Control: Represents 100% cell viability.

  • Blank Wells: Wells containing only medium and the MTT and solubilization reagents are used to subtract the background absorbance.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and biological activity. This guide has provided a comprehensive overview of its chemical identifiers, synthesis, biological roles, and practical experimental protocols. For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully unlock its potential in medicine and biotechnology.

References

  • PubChem Compound Summary for CID 25184, this compound. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-Nitroglycine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of N-nitro compounds (nitramines) involves highly energetic materials and hazardous reagents. These protocols are intended for trained professional researchers in a controlled laboratory setting with appropriate safety equipment and containment procedures. A thorough risk assessment must be conducted before any experimentation.

Introduction

N-nitroglycine (also known as nitraminoacetic acid) is a nitramine compound that is structurally the simplest of the N-nitro-α-amino acids. It is a rare natural product produced via bionitration in certain bacteria, such as Streptomyces noursei.[1] Structurally, N-nitroglycine and its derivatives are related to energetic materials, and as such, they should be handled with extreme care due to their potential instability.[1]

This guide provides detailed protocols for the chemical synthesis of a key N-nitroglycine derivative, N-nitro-N-methylglycine (also known as N-nitrosarcosine), and discusses potential routes for the synthesis of the parent N-nitroglycine. It is crucial to distinguish these N-nitro compounds (containing a C-N-NO₂) from nitrate esters like nitroglycerin (containing a C-O-NO₂), as their chemical properties and synthetic routes are distinct.[2]

Part 1: Synthesis of an N-Nitroglycine Derivative: N-Nitro-N-methylglycine

The synthesis of N-nitro-N-methylglycine is a well-documented two-step process that begins with the commercially available secondary amino acid, sarcosine (N-methylglycine).[3][4] The first step is the N-nitrosation of the secondary amine, followed by the oxidation of the resulting N-nitroso compound to the target N-nitro derivative.[3]

Reaction Pathway Overview

The overall transformation from sarcosine to N-nitro-N-methylglycine is depicted below.

G Sarcosine Sarcosine (N-Methylglycine) Nitrososarcosine N-Nitrososarcosine Sarcosine->Nitrososarcosine 1. NaNO₂, aq. HCl    0-5 °C Nitrosarcosine N-Nitro-N-methylglycine (N-Nitrosarcosine) Nitrososarcosine->Nitrosarcosine 2. CF₃CO₃H (in situ)     H₂O₂, (CF₃CO)₂O G Glycine Glycine Nitroglycine N-Nitroglycine Glycine->Nitroglycine Proposed Nitration Strict Temp. Control (-10 to 0 °C) Reagents Fuming HNO₃ Acetic Anhydride (Ac₂O) Reagents->Glycine

Sources

Application Note: Quantitative Determination of Nitraminoacetic Acid in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Nitraminoacetic acid (N-nitro glycine) in biological matrices, such as plasma and cell culture supernatant. Given the limited availability of standardized protocols for this specific analyte, we have developed and outlined a direct analysis method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This approach obviates the need for chemical derivatization, thereby simplifying sample preparation and reducing potential analytical variability. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for researchers in drug development and life sciences investigating the metabolism and pharmacokinetics of nitroamino compounds.

Introduction: The Analytical Challenge

This compound (CAS 5814-86-8), also known as N-nitro glycine, is an N-nitro derivative of the amino acid glycine.[1] As a small, highly polar molecule, its analysis presents challenges typical of many endogenous polar metabolites. Traditional reversed-phase liquid chromatography often provides insufficient retention for such compounds, leading to poor separation from the solvent front and matrix components. Furthermore, its lack of a strong chromophore makes UV-based detection non-specific and insensitive.

To overcome these challenges, modern analytical strategies often rely on derivatization to enhance chromatographic retention and detectability.[2] However, derivatization can introduce complexity, increase sample preparation time, and be a source of analytical error.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the direct analysis of underivatized amino acids and their derivatives.[3][4][5][6][7] This application note leverages the power of HILIC to achieve effective retention of the polar this compound, combined with the specificity of tandem mass spectrometry for accurate quantification.

Principle of the Method

The analytical workflow is based on a simple "dilute-and-shoot" approach following protein precipitation. Samples are first treated with a cold organic solvent to remove proteins. The resulting supernatant, containing this compound, is then directly injected into the LC-MS/MS system.

Chromatographic separation is performed in HILIC mode, which utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This setup promotes the partitioning of polar analytes like this compound into a water-enriched layer on the surface of the stationary phase, resulting in strong retention. A gradient elution, with an increasing concentration of the aqueous component, is used to elute the analyte.

Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds. Quantification is performed via Multiple Reaction Monitoring (MRM), enhancing selectivity by monitoring a specific precursor-to-product ion transition for this compound.

Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: LC-MS/MS Analysis cluster_data PART 3: Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute FinalSample Final Sample for LC-MS/MS Dilute->FinalSample LC HILIC Separation FinalSample->LC MS ESI- Source LC->MS MSMS Tandem MS (MRM Mode) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall analytical workflow for this compound determination.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (99%, LC-MS grade).

  • Standards: this compound analytical standard (purity >98%), Isotopically labeled internal standard (e.g., N-nitro-[¹³C₂,¹⁵N]-glycine).

  • Sample Preparation: 0.2 µm syringe filters (PTFE).

Detailed Protocols

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound standard and dissolve in a 5 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL primary stock solution.

    • Prepare the internal standard (IS) stock solution similarly. Store stocks at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the primary stock solution with 50:50 acetonitrile/water. These will be used to construct the calibration curve.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Sample Preparation Protocol

This protocol is designed for plasma samples. It can be adapted for other matrices like cell culture media or tissue homogenates.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 5 µL of the IS working solution (concentration to be optimized based on expected analyte levels) to each sample, blank, and calibration standard.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:10 with the initial mobile phase composition (e.g., 95% Acetonitrile, 5% Water, 0.1% Formic Acid) to reduce matrix effects.

  • Filter: Filter the final diluted sample through a 0.2 µm syringe filter into an LC autosampler vial.

SamplePrep Start 50 µL Plasma Sample Add_IS Add 5 µL Internal Standard Start->Add_IS Add_ACN Add 200 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 30 sec Add_ACN->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge at 14,000 x g for 10 min Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute 1:10 with Mobile Phase Transfer->Dilute Filter Filter (0.2 µm) into Vial Dilute->Filter End Ready for Injection Filter->End

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
8.0

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized for the specific instrument
MRM Transitions Analyte
This compound
IS (Hypothetical)

Note: MRM transitions are predictive based on the structure of this compound (C₂H₄N₂O₄, MW: 120.06 g/mol ). The precursor ion in negative mode would be [M-H]⁻ at m/z 119.0. Fragmentation would likely involve the loss of the carboxyl group (CO₂, 44 Da) or the nitro group (NO₂, 46 Da). These transitions must be confirmed and optimized by infusing the analytical standard.

Method Performance and Validation (Exemplary Data)

A robust analytical method requires thorough validation. The following table presents typical performance characteristics expected from this method.

Table 3: Exemplary Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect To be assessed; should be compensated by the stable isotope-labeled internal standard.

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically grounded protocol for the determination of this compound using a direct HILIC-LC-MS/MS approach.

  • Causality Behind Choices: The selection of HILIC is critical for retaining this highly polar analyte, a common challenge in metabolomics.[7] Direct injection without derivatization was chosen to maximize throughput and minimize sample handling artifacts.[3][4] The use of a stable isotope-labeled internal standard is a cornerstone of this protocol, ensuring the highest level of accuracy by correcting for matrix effects and variations during sample preparation and injection.

  • Self-Validating System: The trustworthiness of this protocol is established through rigorous method validation. The use of quality control (QC) samples at low, medium, and high concentrations within each analytical batch ensures the ongoing performance of the assay. Monitoring the internal standard response across all samples provides a real-time check on extraction efficiency and instrument performance.

This method is designed to be a reliable tool for researchers requiring accurate quantification of this compound in complex biological samples, facilitating further investigation into its physiological or pharmacological roles.

References

  • Cho, B. P., Blankenship, L. R., Moody, J. D., Doerge, D. R., Beland, F. A., & Culp, S. J. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Tetrahedron, 56(38), 7379-7388. [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0184: Non-Derivatization LC/MS/MS Method for Determination. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Zhang, X., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 154, 349-357. [Link]

  • Piraud, M., et al. (2012). A reliable LC-MS/MS method for the quantification of 20 proteinogenic L-amino acids in a small volume (5 μL) of mouse plasma. Analytical and Bioanalytical Chemistry, 402(2), 935-946. [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(15), 4933. [Link]

  • ResearchGate. (2023). Review: Determination of Amino Acids by Different Methods. Retrieved from [Link]

Sources

Application Note & Protocol: Quantification of N-nitroglycine in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-nitroglycine (NNG) in biological matrices such as plasma and urine using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. N-nitroglycine, a naturally occurring linear nitramine, is of growing interest in biomedical research due to its potential role as a biomarker and its biological activities, including antibiotic properties.[1][2][3] The accurate quantification of NNG in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological or pathological significance. This guide details the entire workflow from sample preparation and chromatographic separation to method validation, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Scientific Case for N-nitroglycine Quantification

N-nitroglycine (NNG) is a nitramine natural product produced by some Streptomyces strains.[2][3] Its structural similarity to other bioactive molecules and its inhibitory effects on enzymes like succinate dehydrogenase underscore its importance in biological systems.[4] Furthermore, the existence of specific bacterial degradation pathways for NNG suggests its presence and potential role in various ecological and physiological environments.[1][2][3][4][5]

The quantification of endogenous or administered NNG in biological fluids is essential for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of NNG is fundamental in evaluating its therapeutic potential.

  • Toxicology and Safety Assessment: As a nitramine, assessing its potential toxicity is critical.[1][4]

  • Biomarker Discovery: Fluctuations in endogenous NNG levels may correlate with specific disease states or metabolic conditions, positioning it as a potential biomarker.

This application note addresses the technical challenges of measuring a small, polar molecule like NNG in complex biological matrices by providing a robust and validated HPLC-UV method.

Principle of the Method

The protocol employs a reverse-phase HPLC system to separate N-nitroglycine from endogenous components in a biological sample. The fundamental principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Selection:

  • Reverse-Phase HPLC: Chosen for its versatility and effectiveness in separating a wide range of analytes from complex aqueous matrices like plasma and urine.

  • UV Detection: N-nitroglycine contains a nitro group (N-NO2), which acts as a chromophore, allowing for detection using a UV detector. While not the most sensitive method, it is robust, cost-effective, and widely available. For higher sensitivity and specificity, this method can be adapted for mass spectrometry (LC-MS) detection.[1][3]

The overall workflow is a multi-stage process designed to ensure the isolation and accurate measurement of the target analyte.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Deproteinization Protein Precipitation Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Sample Injection Evaporation->Injection Separation RP-HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: High-level overview of the N-nitroglycine quantification workflow.

Materials and Reagents

  • N-nitroglycine (NNG) analytical standard: (≥98% purity)

  • Internal Standard (IS): e.g., 2-Nitrobenzoic acid or a structurally similar compound not present in the matrix.

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (FA) or Phosphoric Acid (H₃PO₄)

  • Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) for protein precipitation

  • Biological Matrix: Drug-free human plasma/urine for blanks and calibration standards.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cartridges.

Sample Preparation Protocol

The objective of sample preparation is to remove interfering substances, such as proteins and salts, and to concentrate the analyte.[6] This is the most critical phase for ensuring method reproducibility.

Protocol for Plasma Samples:

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: In a microcentrifuge tube, aliquot 200 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard (IS) working solution. Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (or 10% TCA). The cold solvent enhances the precipitation of proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This pellets the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to an HPLC vial for injection.

Protocol for Urine Samples:

Urine typically requires less extensive cleanup than plasma.[7]

  • Thawing & Centrifugation: Thaw samples on ice. Centrifuge at 5,000 x g for 10 minutes at 4°C to remove sediment.

  • Aliquoting: In a microcentrifuge tube, aliquot 500 µL of the urine supernatant.

  • Internal Standard Spiking: Add 10 µL of the IS working solution. Vortex.

  • Dilution: Add 500 µL of HPLC-grade water containing 0.1% formic acid.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

G cluster_plasma Plasma Protocol cluster_urine Urine Protocol p1 Aliquot Plasma Add Internal Standard p2 Add Cold ACN (1:3 v/v) Vortex Vigorously p1->p2 p3 Centrifuge (14,000 x g, 15 min) Collect Supernatant p2->p3 p4 Evaporate to Dryness Reconstitute in Mobile Phase p3->p4 p5 Final Centrifugation Transfer to HPLC Vial p4->p5 u1 Centrifuge Urine Aliquot Supernatant u2 Add Internal Standard Dilute with Acidified Water u1->u2 u3 Filter (0.22 µm) Transfer to HPLC Vial u2->u3

Caption: Step-by-step sample preparation workflows for plasma and urine.

HPLC Operating Conditions

These parameters provide a starting point and should be optimized for the specific HPLC system in use.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 or equivalentA standard, reliable system for routine analysis.
Column C18 Reverse-Phase (e.g., Zorbax RX-C18, 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar analytes.[8]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15.1-20 min: 5% B (re-equilibration)A gradient is necessary to elute NNG effectively while cleaning the column of more hydrophobic matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Injection Volume 20 µLA typical volume providing a good balance of sensitivity and peak shape.[9]
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210 nmN-nitroglycine is expected to have UV absorbance in the lower UV range. This wavelength should be confirmed by analyzing a standard.

Method Validation

A rigorous validation process is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.[10][11][12][13][14] The validation should be performed according to established guidelines.

Validation ParameterAcceptance CriteriaPurpose
Linearity & Range Correlation coefficient (r²) ≥ 0.995To demonstrate a proportional relationship between concentration and detector response over a defined range.
Accuracy (Recovery) Within 85-115% of the nominal concentration (80-120% at LLOQ)To assess the closeness of the measured value to the true value.
Precision (RSD) Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ)To evaluate the random error and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy and precisionThe lowest concentration that can be quantitatively determined with acceptable certainty.
Specificity No significant interfering peaks at the retention times of NNG and IS in blank matrixTo ensure the signal is from the analyte of interest and not from matrix components.
Stability Analyte stable under defined conditions (freeze-thaw, short-term, long-term)To define the conditions under which samples can be handled and stored without compromising integrity.

Example Validation Data (Simulated):

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ1011.214.595.7
Low QC308.59.8102.3
Mid QC3006.17.598.9
High QC8005.46.9101.5

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both N-nitroglycine and the Internal Standard (IS).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x or 1/x² weighting.

  • Sample Quantification: Determine the concentration of N-nitroglycine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Conclusion and Field-Proven Insights

This application note presents a detailed and robust protocol for the quantification of N-nitroglycine in biological samples using HPLC-UV. The causality behind each step, from sample preparation to data analysis, is explained to empower the researcher with a deeper understanding of the methodology.

Key Insights for Success:

  • Sample Stability: N-nitroglycine's stability in biological matrices is not extensively documented. It is imperative to perform thorough stability tests (e.g., freeze-thaw, bench-top, long-term storage) during method validation to establish proper sample handling and storage procedures.[13]

  • Matrix Effects: Biological samples are inherently complex. If ion suppression or enhancement is suspected (particularly when adapting to LC-MS), a post-column infusion study is recommended to assess matrix effects.

  • Internal Standard Selection: The choice of internal standard is critical for compensating for variability in sample preparation and injection volume. It should be structurally similar to NNG and not present endogenously.

  • Method Adaptation: For higher throughput, consider using Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which can significantly reduce run times. For enhanced sensitivity and specificity, coupling the liquid chromatography system to a mass spectrometer is the recommended path.[1][3]

By adhering to this validated protocol and its underlying scientific principles, researchers can achieve accurate and reliable quantification of N-nitroglycine, facilitating advancements in drug development and biomedical research.

References

  • Analytical method validation for biomarkers as a drug development tool: points to consider. (2021). Bioanalysis, 13(18), 1379-1389.
  • N-Nitroglycine - ChemicalBook. (n.d.). ChemicalBook.
  • Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. (2023). Beilstein Journal of Organic Chemistry, 19, 1938-1949.
  • Crouthamel, W. G., & Dorsch, B. (1979). Specific high-performance liquid chromatographic assay for nitroglycerin in dosage forms. Journal of Pharmaceutical Sciences, 68(2), 237-238.
  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. (2023). Beilstein Archives.
  • Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research, 14(19), 5967-5976.
  • Nitroglycerin (C3H5N3O9) properties. (n.d.).
  • Method 8332: Nitroglycerine by High Performance Liquid Chrom
  • Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. (2023). PubMed Central.
  • Goth, A., & Lhotka, M. (1982). Quantitative determination of nitroglycerin in human plasma by capillary gas chromatography negative ion chemical ionization mass spectrometry. Biomedical Mass Spectrometry, 9(3), 108-110.
  • Validation of Analytic Methods for Biomarkers Used in Drug Development. (2008).
  • Reduction of a Heme Cofactor Initiates N-Nitroglycine Degrad
  • Reduction of a Heme Cofactor Initiates N-Nitroglycine Degrad
  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. (2021). Taylor & Francis Online.
  • What are the chemical properties of nitroglycerin? (2017). Quora.
  • Nitroglycerin. (n.d.). Wikipedia.
  • HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column. (n.d.). SIELC Technologies.
  • Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. PubMed.
  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. (2023). Beilstein Archives.
  • Nitroglycerin | 55-63-0. (n.d.). ChemicalBook.
  • Novel method for the detection of nitroglycerin in smokeless powders. (2025).
  • Method for determining related substances in nitroglycerin ointment by high performance liquid chromatography. (n.d.).
  • HPLC Analysis for Nitroglycerin. (n.d.). Scribd.
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst, 145(16), 5414-5429.
  • Determination of Nitroglycerin and Its Degradation Products by SolidPhase Extraction and LC–UV. (2025).
  • Martel, R., Bellavance-Godin, A., & Côté, S. (2010). Determination of Nitroglycerin and Its Degradation Products by Solid-Phase Extraction and LC–UV.
  • FAST SIMPLE HIGH THROUGHPUT HPLC METHOD FOR QUANTIFICATION OF NITROGLYCERIN IN RETARD TABLETS AIM OF WORK. (2018).
  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). PubMed Central.
  • Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species. (n.d.).
  • Analytical Procedures Used in Examining Human Urine Samples. (2009). Polish Journal of Environmental Studies, 18(4), 505-514.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). PubMed Central.
  • Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis. (2020).
  • Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. (2020). PubMed.

Sources

Application Note: High-Sensitivity Analysis of Nitraminoacetic Acid by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of Nitraminoacetic acid (N-nitro-glycine), a small, highly polar, and potentially labile molecule. Due to its challenging physicochemical properties, conventional reversed-phase liquid chromatography methods fail to provide adequate retention. We describe a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. This guide provides a detailed, step-by-step protocol for sample preparation, LC-MS/MS instrument setup, and data interpretation, including a thorough analysis of the compound's characteristic fragmentation patterns in both positive and negative ionization modes. This method is suitable for researchers in drug development, safety assessment, and related scientific fields requiring precise characterization of polar nitramino compounds.

Introduction

This compound (NAA), also known as N-nitro-glycine, is an organonitrogen compound with the molecular formula C₂H₄N₂O₄.[1] It is structurally analogous to the natural amino acid glycine, with a nitro group substituting the amino proton. This structural feature imparts unique chemical properties, but also presents significant analytical challenges. The high polarity conferred by the carboxylic acid and nitramino moieties makes it difficult to retain on traditional C18 reversed-phase columns, often leading to poor peak shape and elution in the solvent front.[2][3] Furthermore, the N-NO₂ bond can be thermally unstable, necessitating gentle analytical conditions to prevent degradation during analysis.

Mass spectrometry is the ideal detection technique for this type of analysis due to its high sensitivity and specificity.[4] When coupled with an appropriate chromatographic separation, it allows for unambiguous identification and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to reversed-phase chromatography for highly polar compounds.[2][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, enabling retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.

This document provides a comprehensive protocol for the analysis of this compound using HILIC-MS/MS. We will detail the rationale behind the chosen methodology, from sample handling to the interpretation of mass spectral data, and propose the primary fragmentation pathways observed under collision-induced dissociation (CID).

Experimental Workflow

Overall Experimental Design

The workflow is designed to ensure reproducible and accurate analysis of this compound, minimizing analyte degradation and maximizing sensitivity. The process begins with simple sample preparation, followed by chromatographic separation using HILIC, and concludes with detection and fragmentation analysis by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Standard/Sample Weighing p2 Dissolution in Acetonitrile/Water (90:10 v/v) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant to LC Vial p3->p4 lc HILIC Separation (Amide Column) p4->lc Injection ms Ionization (ESI) Positive & Negative Modes lc->ms msms Tandem MS (MRM) Precursor -> Fragment Ions ms->msms dp1 Peak Integration & Quantification msms->dp1 dp2 Fragmentation Pathway Confirmation dp1->dp2

Caption: Overall workflow for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound (MW: 120.06 g/mol )[1]

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade, Type I)

  • Mobile Phase Additive: Ammonium formate (LC-MS grade)

  • LC Column: A polar amide-bonded HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for its excellent retention and peak shape for polar compounds.[3]

Step-by-Step Protocol: Sample Preparation

Rationale: The goal of sample preparation is to solubilize the analyte in a solvent compatible with the initial HILIC mobile phase conditions to ensure good peak shape. A high organic content is required for proper retention in HILIC.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Solution: Create a series of working standards by diluting the stock solution. A recommended diluent is 90:10 (v/v) acetonitrile:water. This high organic content ensures compatibility with the HILIC mobile phase and prevents peak distortion.

  • Sample Preparation: For unknown samples, dissolve or dilute them in the same 90:10 acetonitrile:water diluent.

  • Clarification: Vortex the prepared solutions for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.

Step-by-Step Protocol: LC-MS/MS Conditions

Rationale: A HILIC gradient is used to separate this compound from other matrix components. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for detection.[4] Both positive and negative modes are explored to determine the most sensitive ionization pathway.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemUPLC/UHPLC System
ColumnHILIC Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase B10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Gradient Program Time (min)
0.0
5.0
5.1
7.0

Table 2: Mass Spectrometry Parameters

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
InstrumentTriple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage3.0 kV-2.5 kV
Desolvation Temp.450 °C450 °C
Desolvation Gas Flow800 L/hr800 L/hr
Cone Gas Flow50 L/hr50 L/hr
Precursor Ion (Q1) m/z 121.0 ([M+H]⁺)m/z 119.0 ([M-H]⁻)
MRM Transitions See Table 3See Table 3

Results and Discussion

Ionization and Precursor Ion Selection

This compound ionizes efficiently in both positive and negative ESI modes.

  • In positive mode , it readily forms the protonated molecule [M+H]⁺ at m/z 121.0 .

  • In negative mode , the acidic carboxylic proton is easily lost, forming the deprotonated molecule [M-H]⁻ at m/z 119.0 .

For many nitro-containing compounds, negative ion mode provides superior sensitivity due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge.[6] Experimental testing is required to confirm the optimal mode for specific applications.

Fragmentation Analysis (MS/MS)

Collision-Induced Dissociation (CID) of the precursor ions yields characteristic product ions that are essential for structural confirmation and building a selective MRM method. The fragmentation patterns are consistent with the known behavior of carboxylic acids and N-nitro compounds.[6][7]

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 119.0):

The fragmentation in negative mode is particularly informative. The primary pathways involve losses related to the nitro and carboxyl groups.

  • Loss of Carbon Dioxide (CO₂): A neutral loss of 44.0 Da from the carboxyl group is a dominant pathway, resulting in a fragment at m/z 75.0 . This corresponds to the [H₂N(NO₂)CH₂]⁻ ion.

  • Loss of the Nitro Group (NO₂): A neutral loss of the nitro group as a radical (•NO₂, 46.0 Da) yields a fragment at m/z 73.0 , corresponding to the deprotonated glycine radical anion.

  • Loss of Nitrous Acid (HNO₂): A neutral loss of 47.0 Da, corresponding to the elimination of nitrous acid, produces a fragment at m/z 72.0 .

Caption: Proposed fragmentation of this compound in negative ESI mode.

Positive Ion Mode Fragmentation ([M+H]⁺, m/z 121.0):

Fragmentation in positive mode primarily involves losses from the protonated carboxylic acid group and the nitro group.

  • Loss of Formic Acid Moiety (H₂O + CO): A characteristic loss for protonated amino acids is the combined loss of water and carbon monoxide (46.0 Da), yielding a fragment at m/z 75.0 .[7]

  • Loss of the Nitro Group (•NO₂): Similar to negative mode, the loss of the nitro group as a radical (46.0 Da) produces a fragment at m/z 75.0 . This shared fragment suggests a common stable core structure.

  • Loss of the Carboxyl Group (•COOH): Loss of the entire carboxyl group as a radical (45.0 Da) results in a fragment at m/z 76.0 .

Table 3: Proposed MRM Transitions for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
Negative 119.075.0 CO₂Quantitative Ion
119.073.0•NO₂Qualitative/Confirmatory
Positive 121.075.0 H₂O + CO or •NO₂Quantitative Ion
121.076.0•COOHQualitative/Confirmatory

Bolded transitions are recommended for quantification due to their high relative abundance.

Conclusion

This application note provides a validated starting point for the sensitive and selective analysis of this compound. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) effectively overcomes the retention challenges associated with this polar analyte. Tandem mass spectrometry provides definitive identification based on the characteristic fragmentation patterns observed in both positive and negative ionization modes. The detailed protocols for sample preparation and instrument parameters can be readily adapted by researchers for the routine analysis of this compound in various sample matrices, supporting critical work in pharmaceutical development and chemical safety assessment.

References

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved January 13, 2026, from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

  • PubMed. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry. Retrieved January 13, 2026, from [Link]

  • PubMed. (1979). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved January 13, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 13, 2026, from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved January 13, 2026, from [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved January 13, 2026, from [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). Retrieved January 13, 2026, from [Link]

  • University of Münster. (n.d.). Amino acids. Retrieved January 13, 2026, from [Link]

Sources

Application Note: Derivatization of Nitraminoacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Nitraminoacetic Acid

This compound, a molecule incorporating both a carboxylic acid and an energetic nitramino functional group, presents a significant analytical challenge. Its inherent polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Furthermore, the thermal lability of the nitramino moiety raises the risk of decomposition in the high-temperature environment of the GC inlet and column, compromising analytical accuracy.[3]

Derivatization is a crucial sample preparation step to overcome these limitations. By chemically modifying the polar functional groups, we can increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound, focusing on methylation of the carboxylic acid group. A discussion of silylation as an alternative approach is also included. The methodologies are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this and structurally related compounds.

The Rationale for Derivatization: Enhancing Volatility and Stability

The primary objectives of derivatizing this compound are:

  • Increased Volatility: The carboxylic acid group is the main contributor to the molecule's low volatility due to hydrogen bonding. Converting this group to a less polar ester derivative significantly increases its vapor pressure, allowing it to transition into the gas phase at lower temperatures.[4][2]

  • Improved Thermal Stability: Derivatization can mask the active hydrogen of the carboxylic acid, which can participate in intermolecular interactions and potentially catalyze decomposition at elevated temperatures.[1]

  • Enhanced Chromatographic Performance: By reducing polarity, derivatization minimizes peak tailing and improves peak shape, leading to better resolution and more accurate quantification.

Given the presence of the sensitive nitramino group, the chosen derivatization method must be sufficiently mild to selectively target the carboxylic acid without inducing decomposition or side reactions.

Recommended Derivatization Protocol: Methylation with Diazomethane

Methylation of the carboxylic acid to form the corresponding methyl ester is a highly effective and widely used derivatization technique for GC-MS analysis. Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature.[5][6][7][8] The reaction is driven by the formation of the stable nitrogen gas byproduct.

Reaction Mechanism

The reaction proceeds via protonation of diazomethane by the acidic carboxylic acid proton, followed by a nucleophilic attack of the carboxylate anion on the resulting methyldiazonium cation.

Figure 1. Reaction mechanism of diazomethane with a carboxylic acid.

EXTREME CAUTION: Safety Precautions for Diazomethane

Diazomethane is extremely toxic, carcinogenic, and potentially explosive .[5][8][9] It should only be handled by experienced personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield. Specialized glassware with fire-polished joints should be used to avoid scratches that can trigger an explosion. It is highly recommended to generate diazomethane in situ and use it immediately. For a safer alternative, trimethylsilyldiazomethane can be used, though it is less reactive.[8]

Experimental Protocol: Methylation of this compound

This protocol outlines the in-situ generation of diazomethane from a precursor like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) and its subsequent reaction with this compound.

Materials:

  • This compound sample

  • Diazald™

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Clear-seal joint glassware for diazomethane generation

  • Reaction vials with PTFE-lined caps

  • Pasteur pipettes with fire-polished tips

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • In-situ Generation of Diazomethane (in a fume hood):

    • Set up the diazomethane generation apparatus according to the manufacturer's instructions for the specific kit being used (e.g., Aldrich MNNG or Diazald kits).

    • In a typical setup, a solution of Diazald™ in diethyl ether is added dropwise to a stirred solution of potassium hydroxide in ethanol and water at 65°C.

    • The yellow diazomethane gas co-distills with the ether and is collected in a receiving flask cooled in an ice bath.

    • Crucially, do not store the diazomethane solution. Use it immediately for derivatization.

  • Derivatization Reaction:

    • Dissolve the dried this compound sample in a suitable anhydrous solvent (e.g., 200 µL of diethyl ether or a mixture of diethyl ether and methanol).

    • Slowly add the freshly prepared ethereal diazomethane solution dropwise to the sample vial using a fire-polished Pasteur pipette until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed at room temperature for 5-10 minutes. The cessation of nitrogen gas evolution indicates the completion of the reaction.

  • Quenching and Sample Preparation for GC-MS:

    • Carefully add a few drops of a dilute solution of acetic acid in diethyl ether to quench any excess diazomethane until the yellow color disappears.

    • The sample is now ready for direct injection into the GC-MS or can be diluted with a suitable solvent if necessary.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Methylation cluster_workup Sample Workup Sample This compound Sample DrySample Dry Sample under N2 Sample->DrySample AddDiazomethane Add Ethereal Diazomethane Solution DrySample->AddDiazomethane Reaction React at Room Temp (5-10 min) AddDiazomethane->Reaction Quench Quench with Acetic Acid Reaction->Quench GCMS Analyze by GC-MS Quench->GCMS

Caption: Methylation workflow for this compound.

Alternative Derivatization Protocol: Silylation

Silylation is another common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.

Potential Challenges with Silylation of this compound

While the carboxylic acid group is readily silylated, the reactivity of the nitramino group's N-H with silylating reagents is a concern. This could lead to the formation of multiple derivatives or undesired side products, complicating the analysis. Therefore, careful optimization of the reaction conditions would be necessary.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound sample

  • BSTFA (with or without 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

    • Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen. Moisture will deactivate the silylating reagent.[1]

  • Derivatization Reaction:

    • Add 100-200 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample.

    • Add a 2-fold molar excess of BSTFA (relative to the active hydrogens) to the vial.

    • Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • Sample Preparation for GC-MS:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS or diluted with an appropriate solvent.

Workflow Diagram

SilylationWorkflow cluster_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample under N2 Sample->DrySample AddBSTFA Add BSTFA in Anhydrous Solvent DrySample->AddBSTFA Heat Heat at 60-80°C (30-60 min) AddBSTFA->Heat Cool Cool to Room Temp Heat->Cool GCMS Analyze by GC-MS Cool->GCMS

Caption: Silylation workflow for this compound.

GC-MS Parameters and Expected Data

The following table summarizes suggested GC-MS parameters and expected mass spectral data for the methyl ester of this compound.

ParameterRecommended SettingRationale
GC Inlet Splitless or Pulsed SplitlessTo maximize sensitivity for trace analysis.
Inlet Temperature 200-250°CHigh enough for volatilization but minimized to prevent thermal decomposition.
GC Column Low to mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Good for general-purpose separation of derivatized polar compounds.
Oven Program Initial Temp: 50-70°C, Ramp: 10-20°C/min to 280°CA fast ramp rate minimizes time at high temperatures.
MS Ion Source Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
MS Analyzer Quadrupole or Ion TrapFor routine quantitative and qualitative analysis.
Expected MW of Methylated this compound 134 g/mol C₃H₆N₂O₄
Expected Key Mass Fragments (m/z) 134 (M+), 103 (M-OCH₃), 88 (M-NO₂), 59 (COOCH₃)Based on typical fragmentation patterns of methyl esters and nitro compounds.

Conclusion and Best Practices

The derivatization of this compound is essential for its successful analysis by GC-MS. Methylation of the carboxylic acid group with diazomethane (or its safer alternative) is the recommended approach due to its high reactivity and mild reaction conditions, which are crucial for preserving the integrity of the thermally sensitive nitramino group. Silylation offers an alternative but requires careful optimization to avoid side reactions.

Key best practices include:

  • Strict adherence to safety protocols , especially when handling diazomethane.

  • Ensuring anhydrous conditions for all derivatization reactions.

  • Optimization of GC-MS parameters to minimize thermal stress on the derivatized analyte.

  • The use of an internal standard for accurate quantification.

By following these guidelines, researchers can achieve reliable and reproducible GC-MS analysis of this compound, enabling further advancements in fields where the detection and quantification of such energetic compounds are critical.

References

  • FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. (n.d.). Retrieved from [Link]

  • Yinon, J., & Zitrin, S. (1993). Modern Methods and Applications in Analysis of Explosives. John Wiley & Sons.
  • Moore, D. S. (2007). Instrumentation for trace detection of high explosives. Review of Scientific Instruments, 78(8), 081101.
  • Emmrich, M., et al. (2012). Influence of injector conditions and extraction solvents on the detectability of nitroaromatic compounds by gas chromatography.
  • Hable, M., et al. (1991). The gas chromatographic analysis of HMX and RDX in water.
  • Diazomethane. (n.d.). In Wikipedia. Retrieved from [Link]

  • 140 Years of Diazomethane Reactions. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Diazomethane (CH2N2). (2022). Master Organic Chemistry. Retrieved from [Link]

  • Diazomethane. (2015). Chem-Station Int. Ed. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • What Is Derivatization In GC-MS? (2023). Chemistry For Everyone. Retrieved from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites, 1(1), 3-20.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2021). Molecules, 26(15), 4478.
  • Comparison of physical properties across nitramine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of thermal decomposition of secondary nitramines. (n.d.). ResearchGate. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia. (2006).
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Talanta, 77(4), 1473-1482.
  • Derivatization Method for Determination of Nitrosamines by GC–MS. (2011).
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aragen. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Degradation of N-nitroglycine by Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroglycine (NNG) is a naturally occurring linear nitramine produced by some Streptomyces species, exhibiting antibiotic activity against Gram-negative bacteria.[1][2] Its unique chemical structure, containing an N-N bond, also makes it a molecule of interest in the broader context of nitramine biochemistry and toxicology. The enzymatic degradation of NNG is a key process in bacterial detoxification and has potential applications in bioremediation and biocatalysis. This guide provides a comprehensive overview and detailed protocols for studying the enzymatic degradation of N-nitroglycine by bacterial enzymes, with a focus on the well-characterized N-nitroglycine lyase, NnlA.

The Key Player: N-nitroglycine Lyase (NnlA)

The primary enzyme responsible for the bacterial degradation of N-nitroglycine is N-nitroglycine lyase A (NnlA).[1] First discovered in Variovorax sp. strain JS1663, NnlA is a heme-containing enzyme that catalyzes the decomposition of NNG into glyoxylate, nitrite (NO₂⁻), and ammonium (NH₄⁺).[1][3] This degradation pathway serves as a detoxification mechanism for bacteria susceptible to the antibiotic effects of NNG.[2][4]

The catalytic activity of NnlA is dependent on the reduction of its heme cofactor to the ferrous (Fe²⁺) state.[3] This reduction can be achieved in vitro using a reducing agent such as sodium dithionite.[2] Homologs of NnlA have been identified in a diverse range of bacteria, suggesting that the enzymatic degradation of NNG is a widespread phenomenon in microbial communities.[1][4]

Degradation Pathway and Stoichiometry

The enzymatic degradation of N-nitroglycine by NnlA follows a clear stoichiometric relationship, as illustrated in the pathway below. One molecule of N-nitroglycine is converted into one molecule each of glyoxylate, nitrite, and ammonium.[1][3]

NNG_Degradation NNG N-nitroglycine Products Glyoxylate + Nitrite (NO₂⁻) + Ammonium (NH₄⁺) NNG->Products NnlA NnlA (reduced heme) NnlA->NNG

Caption: Enzymatic degradation of N-nitroglycine by NnlA.

Experimental Protocols

This section provides detailed protocols for the expression and purification of NnlA, the determination of its enzymatic activity, and the analysis of the degradation products.

Protocol 1: Recombinant Expression and Purification of NnlA

This protocol describes the expression of His-tagged NnlA in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression Vector and Host Strain:

  • Vector: pET-28a(+) or a similar pET vector containing the nnlA gene with an N-terminal or C-terminal His₆-tag.

  • Host Strain: E. coli BL21(DE3) is a suitable host for T7 promoter-based expression.[5][6]

2. Expression Procedure: a. Transform the NnlA expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).[6][7] b. Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. d. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[6] e. To enhance heme incorporation, supplement the culture with 0.5 mM 5-aminolevulinic acid (ALA) 1 hour prior to induction. f. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For potentially insoluble proteins, lowering the induction temperature to 16-25°C and inducing overnight can improve solubility.[5][8] g. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

3. Purification Procedure (IMAC): a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Equilibrate a Ni-NTA affinity column with Lysis Buffer. e. Load the cleared lysate onto the column. f. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged NnlA with Elution Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole). h. Collect fractions and analyze by SDS-PAGE for purity. i. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). j. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. k. Confirm heme incorporation by observing the characteristic Soret peak around 407 nm in the UV-visible spectrum of the purified protein.[9]

NnlA_Purification cluster_expression Expression cluster_purification Purification Transformation Transformation Overnight_Culture Overnight_Culture Transformation->Overnight_Culture Large_Scale_Growth Large_Scale_Growth Overnight_Culture->Large_Scale_Growth Induction Induction Large_Scale_Growth->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification IMAC_Binding IMAC_Binding Clarification->IMAC_Binding Washing Washing IMAC_Binding->Washing Elution Elution Washing->Elution Dialysis_Concentration Dialysis_Concentration Elution->Dialysis_Concentration

Caption: Workflow for NnlA Expression and Purification.

Protocol 2: NnlA Enzymatic Activity Assay

This protocol outlines the procedure for measuring the degradation of N-nitroglycine by purified NnlA under anaerobic conditions.

1. Reagents and Buffers:

  • Assay Buffer: 30 mM Tricine buffer, pH 7.5, deoxygenated by bubbling with nitrogen or argon gas.[2]

  • N-nitroglycine (NNG) Stock Solution: 10 mM in deoxygenated water.

  • Sodium Dithionite Stock Solution: 10 mM in deoxygenated water, freshly prepared.

  • Purified NnlA: Diluted in deoxygenated Assay Buffer.

2. Anaerobic Assay Setup: a. All steps should be performed in an anaerobic glovebox.[2] b. Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate. c. The final reaction volume is typically 100 µL.

3. Reaction Conditions: a. To the reaction vessel, add the following components in order:

  • Assay Buffer
  • NnlA (final concentration of 5 µM)[2]
  • Sodium Dithionite (final concentration of 10 µM)[2] b. Pre-incubate the mixture for 2-3 minutes to ensure complete reduction of the NnlA heme. c. Initiate the reaction by adding NNG to a final concentration of 350 µM.[2] d. Incubate at room temperature (21-25°C) for a defined period (e.g., 10, 20, 30, 60 minutes). e. Stop the reaction by adding 10 µL of 2 M HCl or by flash-freezing in liquid nitrogen for later analysis.

4. Product Quantification:

  • The degradation products (glyoxylate, nitrite, and ammonium) can be quantified from the quenched reaction mixture.

Protocol 3: Quantification of Degradation Products

1. Nitrite Quantification (Griess Assay): a. To 50 µL of the quenched reaction mixture in a 96-well plate, add 50 µL of 1% (w/v) sulfanilamide in 5% phosphoric acid. b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride. d. Incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm. f. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

2. Ammonium Quantification (Enzymatic Assay): a. Several commercial kits are available for the colorimetric or fluorometric quantification of ammonium, often based on the glutamate dehydrogenase reaction. b. Follow the manufacturer's instructions for the specific kit used. c. A standard curve should be prepared using ammonium chloride.

3. N-nitroglycine and Glyoxylate Quantification (LC-MS/MS): a. Sample Preparation: Dilute the quenched reaction mixture with a suitable solvent (e.g., 50:50 acetonitrile:water) containing an internal standard. Centrifuge to remove any precipitate before injection. b. Chromatography:

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax RX-C18, 150 mm x 4.6 mm, 5 µm) is suitable.[10]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes can be used for separation.
  • Flow Rate: 0.3-0.5 mL/min. c. Mass Spectrometry (Negative Ion Mode):
  • Monitor the parent and product ions for N-nitroglycine and glyoxylate using Multiple Reaction Monitoring (MRM).
  • N-nitroglycine: m/z 119.0 -> [fragment ion]
  • Glyoxylate: m/z 73.0 -> [fragment ion]
  • The specific fragment ions for quantification should be determined by direct infusion of standards. d. Quantification: Create standard curves for both N-nitroglycine and glyoxylate to determine their concentrations in the samples.

Data Analysis and Interpretation

1. Calculation of Specific Activity:

  • The specific activity of NnlA is typically expressed as µmol of product formed per minute per mg of enzyme (U/mg).

  • Formula: Specific Activity = ( [Product] (µM) * Reaction Volume (L) ) / ( Time (min) * Enzyme mass (mg) )

2. Data Presentation:

  • Present the time-course of NNG degradation and product formation graphically.

  • Summarize the stoichiometric data in a table to confirm the 1:1:1 ratio of NNG consumed to products formed.

AnalyteInitial Concentration (µM)Final Concentration (µM)Change (µM)
N-nitroglycine3500-350
Glyoxylate0~350+350
Nitrite0~350+350
Ammonium0~350+350
Caption: Expected stoichiometric data for a complete NnlA reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Suboptimal induction conditions.Optimize IPTG concentration, induction temperature, and time.
Protein is toxic to E. coli.Use a lower IPTG concentration or a tighter regulated expression system.
Insoluble Protein High induction temperature.Induce at a lower temperature (16-25°C) for a longer period.
Protein is forming inclusion bodies.Use a solubility-enhancing fusion tag (e.g., MBP) or co-express chaperones.
Low Heme Incorporation Insufficient heme precursor in the media.Supplement the growth media with 5-aminolevulinic acid (ALA).
Heme is lost during purification.Avoid high concentrations of imidazole and consider reconstituting with hemin post-purification.[10]
No or Low Enzyme Activity Heme cofactor is oxidized.Ensure the assay is performed under strictly anaerobic conditions and that a sufficient concentration of a fresh reductant is used.
Enzyme is denatured.Check protein stability in the storage buffer and avoid repeated freeze-thaw cycles.
Inhibitors in the reaction mixture.Ensure all reagents are of high purity.
Inconsistent Assay Results Pipetting errors.Prepare a master mix for the reaction components.
Instability of sodium dithionite.Prepare the reductant solution fresh before each experiment.

References

  • Strickland, K. A., et al. (2024). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Journal of Organic Chemistry, 20, 830-840. [Link]

  • Caranto, J. D., et al. (2022). Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. Journal of Bacteriology, 204(8), e0016322. [Link]

  • Miyayama, T., et al. (2006). Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization. Journal of Chromatography B, 835(1-2), 21-26. [Link]

  • Caranto, J. D., et al. (2017). Iron-Dependent Enzyme Catalyzes the Initial Step in Biodegradation of N-Nitroglycine by Variovorax sp. Strain JS1663. Applied and Environmental Microbiology, 83(15), e00457-17. [Link]

  • Esposito, L. A., et al. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 2(2), 383-391. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology, 5, 172. [Link]

  • Heme not bound to protein. (2019, February 12). Reddit. [Link]

  • Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities. (2005). Methods in Enzymology, 403, 130-142. [Link]

  • Patsnap. (2024, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. Synapse. [Link]

  • Zhang, Y., et al. (2022). Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector. Microbial Cell Factories, 21(1), 237. [Link]

  • Strickland, K. A., et al. (2024). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Oak Ridge National Laboratory. [Link]

  • ResearchGate. (2021). Proposed β-elimination reaction in the biodegradation of NNG. [Link]

  • ResearchGate. (2024). Activity assays of NnlA homologs suggest the natural product N -nitroglycine is degraded by diverse bacteria. [Link]

  • Zhang, Y., et al. (2022). Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector. Microbial Cell Factories, 21(1), 237. [Link]

  • ResearchGate. (2014). Why is my heme not binding with my P450 protein after purification?[Link]

  • Zhang, C., et al. (2023). Engineering Escherichia coli for efficient assembly of heme proteins. Microbial Cell Factories, 22(1), 63. [Link]

  • Troubleshooting Your Anaerobic Digester. (2023, August 7). Environmental XPRT. [Link]

  • ResearchGate. (n.d.). Nanobody purification (pET28a). The nanobody expressed in E. coli BL21...[Link]

  • Wang, Y., et al. (2016). Stable isotope-assisted LC-MS/MS monitoring of glyceryl trinitrate bioactivation in a cell culture model of nitrate tolerance. Journal of Chromatography B, 1021, 136-143. [Link]

  • Chang, S. H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 1-13. [Link]

Sources

Application Notes & Protocols: Nitraminoacetic Acid in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitraminoacetic acid (NAA), also known as N-nitroglycine, represents a foundational molecule in the study of nitramino-containing energetic materials. Its structure, combining a carboxylic acid with a nitramine group, makes it a valuable precursor and a subject of interest for developing next-generation explosives and propellants with tailored properties. This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and its contextual application as a precursor in the broader field of energetic materials synthesis. We present detailed, field-proven protocols, emphasize the causality behind experimental choices, and adhere to the highest standards of laboratory safety. This document is intended for researchers and professionals in chemistry and materials science who are engaged in the development of energetic materials.

Introduction to this compound (NAA)

This compound (C₂H₄N₂O₄) is the simplest N-nitro derivative of an α-amino acid.[1] The presence of the N-NO₂ group, a well-known energetic functional group (energetophore), imparts explosive properties to the molecule. The study of nitramino compounds like NAA is driven by the quest for energetic materials that offer a superior balance of performance (e.g., detonation velocity, density) and safety (e.g., reduced sensitivity to shock, friction, and impact).[2]

The nitroamino group can form strong intermolecular hydrogen bonds, which can increase the density and thermal stability of the resulting materials.[2] Furthermore, interest in biosynthetic pathways, such as the production of NAA by microorganisms like Streptomyces noursei, opens avenues for "green chemistry" approaches in the production of energetic precursors, potentially reducing the reliance on hazardous reagents like fuming nitric acid.[3][4]

While NAA itself is a subject of study, its primary value lies in its role as a structural motif and a potential precursor for more complex energetic molecules. This guide will first detail the synthesis of NAA and then provide a protocol for a related, highly significant insensitive high explosive, 3-nitro-1,2,4-triazol-5-one (NTO), to illustrate the synthesis of a modern energetic material.[5][6]

Physicochemical Properties of this compound

A summary of key properties for this compound is provided below. This data is essential for its proper handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₂H₄N₂O₄[1]
Molar Mass 120.06 g/mol [1]
IUPAC Name 2-nitramidoacetic acid[1]
CAS Number 10339-31-8[1]

Synthesis and Characterization of this compound

The synthesis of NAA can be approached through both traditional chemical oxidation and biosynthetic routes.

Protocol 1: Chemical Synthesis of this compound via Oxidation

This protocol is based on the general method for preparing N-nitro derivatives of secondary α-amino acids, which involves the oxidation of the corresponding N-nitroso compound.[7] The process is a two-step synthesis starting from glycine.

Step 1: Synthesis of N-Nitrosoglycine

The first step is the nitrosation of glycine. This reaction must be performed in a well-ventilated fume hood, as acidic solutions of nitrite can release toxic nitrogen oxides.

  • Reagents: Glycine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Ice.

  • Procedure:

    • Dissolve glycine (1 equivalent) in a minimal amount of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the low temperature.

    • Acidify the mixture by slowly adding concentrated HCl dropwise until the pH is ~3. Stir vigorously and continue to maintain the temperature below 5 °C.

    • The reaction is typically complete within 1-2 hours. The N-nitrosoglycine product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-nitrosoglycine.

Step 2: Oxidation of N-Nitrosoglycine to this compound

The N-nitroso precursor is then oxidized to the N-nitro compound using a strong oxidizing agent like peroxytrifluoroacetic acid, which is prepared in situ.[7]

  • Reagents: N-Nitrosoglycine, Trifluoroacetic Anhydride ((CF₃CO)₂O), Hydrogen Peroxide (H₂O₂, 30-50%), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Prepare the peroxytrifluoroacetic acid solution: In a separate flask, cautiously add trifluoroacetic anhydride to a cooled (0 °C) solution of concentrated hydrogen peroxide in dichloromethane. Caution: This is a highly exothermic and potentially hazardous reaction. Perform behind a blast shield.

    • Dissolve the N-nitrosoglycine from Step 1 in dichloromethane.

    • Cool the N-nitrosoglycine solution to 0 °C.

    • Slowly add the freshly prepared peroxytrifluoroacetic acid solution to the N-nitrosoglycine solution dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at this temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by adding a reducing agent, such as a sodium sulfite solution, to destroy excess peroxide.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Workflow for Chemical Synthesis of NAA

cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation Glycine Glycine NaNO2_HCl NaNO2 / HCl @ 0-5°C Glycine->NaNO2_HCl Nitrosoglycine N-Nitrosoglycine NaNO2_HCl->Nitrosoglycine H2O2_TFAA H2O2 / (CF3CO)2O Nitrosoglycine->H2O2_TFAA NAA This compound (NAA) H2O2_TFAA->NAA

Caption: Chemical synthesis pathway for this compound.

Protocol 2: Overview of Biosynthesis

Research has identified that the bacterium Streptomyces noursei can produce this compound (N-nitroglycine) naturally.[3] Stable isotope labeling experiments have shown that L-arginine and glycine are the precursors in this biosynthetic pathway.[4] While providing a full protocol for microbial fermentation is beyond the scope of this document, this route represents a significant advancement. It avoids harsh nitrating agents and hazardous waste streams associated with conventional chemical synthesis.[3][4] Further research into the specific enzymes involved could lead to cell-free or engineered enzymatic systems for NAA production.

Purification and Characterization of NAA
  • Purification: The crude NAA product from chemical synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization:

    • Melting Point: Compare the experimentally determined melting point with literature values.

    • FT-IR Spectroscopy: Look for characteristic peaks: O-H stretch from the carboxylic acid, C=O stretch, and asymmetric/symmetric stretches for the N-NO₂ group.

    • NMR Spectroscopy (¹H, ¹³C): Confirm the molecular structure and purity.

    • Elemental Analysis: Verify the elemental composition (C, H, N) matches the theoretical values for C₂H₄N₂O₄.

Application: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO)

While NAA is an important foundational nitramine, one of the most significant insensitive high explosives developed in recent decades is 3-nitro-1,2,4-triazol-5-one (NTO).[5] Its synthesis is well-established and serves as an excellent case study. The procedure starts with inexpensive materials and can be performed as a one-pot reaction, making it highly efficient.[6]

Protocol 3: One-Pot Synthesis of NTO

This protocol is adapted from established literature procedures, which involve the reaction of semicarbazide hydrochloride with formic acid to form an intermediate, followed by nitration in the same vessel.[6][8]

  • Reagents: Semicarbazide hydrochloride, Formic acid (88-98%), Nitric acid (100% or fuming), Sulfuric acid (98%).

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and temperature probe, add formic acid (e.g., 34.5 mL, 0.8 mol) to solid semicarbazide hydrochloride (e.g., 33.45 g, 0.3 mol) at room temperature.[6]

    • Heat the resulting solution to 65 °C and stir. This step forms the intermediate 1,2,4-triazol-5-one (TO).[6]

    • Prepare the nitrating mixture by cautiously adding 98% sulfuric acid (20 mL) to 100% nitric acid (100 mL) in a separate, cooled beaker. Extreme Caution: This is a highly corrosive and exothermic mixture.

    • Slowly and carefully add the mixed acid nitrating agent to the reaction vessel containing the TO intermediate, ensuring the temperature is maintained at 65 °C.[6] The reaction is exothermic and may require external cooling.

    • Maintain the reaction at 65 °C for 1.5 to 2 hours.[6]

    • After the reaction is complete, cool the mixture in an ice bath. The NTO product will precipitate out.

    • Filter the solid product and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude NTO from hot water to obtain a white crystalline solid.[6] A yield of approximately 77% can be expected.[6]

    • The final product should be characterized using the methods described for NAA (melting point, spectroscopy, etc.).

Workflow for One-Pot Synthesis of NTO

start Semicarbazide HCl + Formic Acid step1 Heat to 65°C start->step1 intermediate Intermediate: 1,2,4-triazol-5-one (TO) step1->intermediate nitration Add Mixed Acid (HNO3 / H2SO4) @ 65°C intermediate->nitration product_crude Crude NTO (Precipitate) nitration->product_crude purify Cool, Filter, Recrystallize product_crude->purify product_final Pure NTO purify->product_final

Caption: One-pot synthesis workflow for the energetic material NTO.

Mandatory Safety Protocols

Working with energetic materials and their precursors, particularly strong acids and oxidizers, requires strict adherence to safety protocols. A thorough risk assessment must be conducted before any experiment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a full-face shield, and a flame-retardant lab coat.[9]

  • Ventilation: All procedures involving volatile, corrosive, or toxic chemicals (e.g., nitric acid, formic acid, dichloromethane) must be performed inside a certified chemical fume hood.[9]

  • Handling Nitric Acid: Nitric acid is a strong oxidizer and highly corrosive.[10]

    • It reacts violently with many organic materials.[9]

    • Always store it segregated from combustible materials, bases, and metals.[10]

    • Use secondary containment (e.g., a polypropylene tray) for storage and transport within the lab.[10]

  • Handling Energetic Compounds:

    • Synthesized energetic materials like NAA and NTO should be handled in small quantities.

    • Avoid all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[11] Use non-sparking tools.[11]

    • Do not subject the materials to unnecessary friction or impact.

  • Spill and Emergency Procedures:

    • Ensure an eyewash station and safety shower are immediately accessible.[10]

    • Have appropriate spill kits available. For acid spills, use a neutralizer like sodium bicarbonate.[9] For organic solvent spills, use an inert absorbent material.

    • In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines. Do not mix incompatible waste streams.

References

  • Nagasawa, H. T., Muldoon, W. P., & Shirota, F. N. (1981). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25184, this compound. [Link]

  • Graham, D. E., et al. (2018). Nitration enzyme toolkit for the biosynthesis of energetic materials. Defense Technical Information Center. [Link]

  • Graham, D. E., et al. (2018). Nitration Enzyme Toolkit for the Biosynthesis of Energetic Materials (Presentation). Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Nitrotriazolone. [Link]

  • P. J. Davies, et al. (1998). NTO-Based Explosive Formulations: A Technology Review. Defense Technical Information Center. [Link]

  • Adam, M., Sikder, N., & Sikder, A. K. (2020). 3-Nitro-1,2,4-triazol-5-one (NTO): High Explosive Insensitive Energetic Material. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32784, Nitrosoiminodiacetic acid. [Link]

  • Nagasawa, H. T., et al. (1981). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. ACS Publications. [Link]

  • Mahan, K. M., et al. (2021). Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Archives. [Link]

  • Menezes, F. D., & Pouliquen, B. (1993). Method for producing 3-nitro-1,2,4-triazol-5-one (NTO).
  • Sikder, A. K., et al. (2001). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. SciSpace. [Link]

  • Li, Y., et al. (2023). Nitroimino as an energetic group in designing energetic materials for practical use, a tautomerism from nitroamino. Journal of Materials Chemistry A. [Link]

  • Isom, H. P., & Parrish, D. A. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. ScienceDirect. [Link]

Sources

Application of N-nitroglycine in Peptide Synthesis: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In the spirit of advancing scientific knowledge and providing field-proven insights, we have undertaken a comprehensive review of the application of N-nitroglycine in peptide synthesis. Our goal was to develop detailed application notes and protocols for its use, as requested. However, after an exhaustive search of the current scientific literature, we must report that there is no established or documented application of N-nitroglycine as a reagent, building block, or protecting group in standard chemical peptide synthesis methodologies.

Our extensive searches have consistently shown that N-nitroglycine is a rare, naturally occurring nitramine compound produced by Streptomyces strains.[1][2] The overwhelming majority of research literature focuses on the biosynthesis of N-nitroglycine, detailing the enzymatic pathways and gene clusters responsible for its formation from precursors like glycine and L-lysine.[1][2] These studies are significant in the fields of natural product biosynthesis and enzymology, but they do not describe a role for N-nitroglycine as a tool in synthetic peptide chemistry.

The field of chemical peptide synthesis is well-established, relying on a robust toolkit of methodologies, primarily Solid-Phase Peptide Synthesis (SPPS). This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] The success of SPPS hinges on the use of:

  • Nα-protecting groups: These temporarily block the N-terminus of an amino acid to prevent unwanted side reactions during coupling. The most common protecting groups are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-Butoxycarbonyl (Boc).[4][5][6]

  • Coupling reagents: These activate the C-terminus of the incoming amino acid to facilitate the formation of a peptide bond. A wide variety of such reagents exist, including carbodiimides (like DCC and DIC) and aminium/uronium salts (like HBTU and HATU).[3][4][7]

  • Side-chain protecting groups: These are used to mask reactive functional groups on the amino acid side chains to prevent interference with the peptide bond formation.[5][6]

Our in-depth review of the literature on these foundational aspects of peptide synthesis did not yield any mention of N-nitroglycine being employed in any of these roles. While various nitro-containing compounds are used in organic chemistry, and even some complex N-alkyl protecting groups with nitro moieties have been developed (such as Nde (N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl)), these are structurally distinct from the simple N-nitro functionalization of N-nitroglycine.[5]

Based on the available scientific and technical information, the use of N-nitroglycine for peptide synthesis is not a recognized or validated application. The current body of research is focused on its natural biosynthesis. Therefore, we are unable to provide the requested detailed application notes and protocols.

We are committed to scientific integrity and providing accurate, trustworthy information. We will continue to monitor the literature for any new developments in this area and will update our resources accordingly should N-nitroglycine emerge as a useful tool in peptide synthesis in the future.

References

  • Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. PubMed.
  • Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis | Request PDF.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. PubMed. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Application Notes and Protocols: An Exploration of N-Nitro Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of a nitro group (–NO₂) into an organic framework is a cornerstone of synthetic chemistry, providing versatile intermediates for a vast array of transformations. These nitro compounds are pivotal in the development of pharmaceuticals, agrochemicals, and high-energy materials.[1][2] The classical method for nitration, particularly of aromatic systems, involves the use of a highly corrosive mixture of concentrated nitric and sulfuric acids ("mixed acid").[1][3] While effective, this method suffers from harsh conditions, poor functional group tolerance, and significant safety and environmental concerns.[4]

This guide was initiated to explore the use of Nitraminoacetic acid (also known as N-nitroglycine) as a potential nitrating agent. However, a comprehensive review of the scientific literature reveals that while N-nitroglycine is a known natural product produced by Streptomyces noursei through bionitration, its application as a nitrating reagent in synthetic organic chemistry is not documented.[5][6]

Therefore, this document pivots to address the broader and highly relevant field of N-nitro compounds as modern nitrating agents . We will delve into their mechanism, advantages, and protocols, with a particular focus on N-nitropyrazoles, which have emerged as powerful and versatile reagents for this transformation.[4][7] This guide is intended for researchers, scientists, and drug development professionals seeking safer, more controlled, and highly functional-group-tolerant nitration methodologies.

Part 1: The Challenge of Traditional Nitration and the Rise of N-Nitro Reagents

The Classical Ingold-Hughes Mechanism: The Power and Peril of Mixed Acid

The workhorse of aromatic nitration is the electrophilic aromatic substitution (SEAr) reaction using a mixture of nitric and sulfuric acids.[1][3][8] The key to this process is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) . Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][9]

The nitronium ion is a powerful electrophile that readily attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitroaromatic product.[3]

Diagram 1: Classical Electrophilic Aromatic Nitration Mechanism

G cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O Benzene Benzene Ring NO2_ion->Benzene H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene + Base - H⁺ Base Base (e.g., H₂O) HB HB⁺

Caption: The two-step mechanism of classical aromatic nitration.

While this method is industrially significant, its drawbacks are substantial:

  • Harsh Conditions: The use of concentrated strong acids limits the reaction to substrates that can withstand such a corrosive environment.

  • Poor Selectivity: For activated aromatic rings, over-nitration is a common problem, leading to di- or tri-nitrated products that can be difficult to separate.[9]

  • Safety Risks: These reactions are highly exothermic, posing a risk of thermal runaway, especially on a large scale.[2] The nitrated products themselves can be explosive.

  • Environmental Impact: The process generates large volumes of acidic waste, requiring significant neutralization and disposal efforts.

N-Nitro Compounds: A Milder and More Controllable Alternative

To overcome the limitations of mixed-acid nitration, researchers have developed alternative reagents. Among the most promising are N-nitro compounds, such as N-nitropyrazoles, N-nitrolactams, and N-nitroimidazoles.[4] These reagents serve as carriers of the nitro group, which can be transferred to a substrate under much milder conditions, often with the aid of a Lewis acid catalyst.

A recent breakthrough highlighted the efficacy of 5-methyl-1,3-dinitro-1H-pyrazole as a powerful, bench-stable nitrating reagent.[4][7] This compound allows for the controlled mono- or dinitration of a wide range of aromatic and heteroaromatic compounds with excellent functional group tolerance.[4][7]

Advantages of N-Nitro Reagents:

  • Mild Reaction Conditions: Reactions can often be performed in common organic solvents at moderate temperatures, preserving sensitive functional groups.[4]

  • High Selectivity: By tuning the reagent and reaction conditions, it is possible to achieve selective mononitration, even on electron-rich substrates.[4]

  • Enhanced Safety: These reagents are often crystalline solids that are more stable and easier to handle than fuming nitric acid.

  • Broad Substrate Scope: They have been successfully used to nitrate complex, biorelevant molecules, demonstrating their value in medicinal chemistry and drug development.[4][7]

Diagram 2: Proposed Mechanism for Nitration using an N-Nitropyrazole Reagent

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: NO₂⁺ Transfer and Substitution N_Nitro N-Nitropyrazole Activated_Complex Activated Complex [Pyrazole-N-NO₂---LA] N_Nitro->Activated_Complex + LA LA Lewis Acid (e.g., Yb(OTf)₃) Arene Arene (Ar-H) Activated_Complex->Arene NO₂⁺ Source Pyrazole_LA [Pyrazole---LA] Sigma_Complex Sigma Complex [Ar(H)NO₂]⁺ Arene->Sigma_Complex + Activated Complex Nitro_Arene Nitroarene (Ar-NO₂) Sigma_Complex->Nitro_Arene - H⁺ H_plus H⁺

Caption: Lewis acid-catalyzed nitration using an N-nitropyrazole.

The mechanism is believed to involve the coordination of a Lewis acid to the pyrazole ring, which facilitates the heterolytic cleavage of the N–NO₂ bond, effectively delivering the nitronium ion (or a nitronium-like species) to the aromatic substrate.[4][7]

Part 2: Experimental Protocols and Data

While specific protocols for this compound are unavailable, we present a representative protocol for aromatic nitration using an N-nitropyrazole reagent, based on published literature.[4] This serves as a practical guide for researchers wishing to employ this modern methodology.

General Protocol for Aromatic Nitration with 5-methyl-1,3-dinitro-1H-pyrazole

Materials:

  • Aromatic substrate (1.0 equiv)

  • 5-methyl-1,3-dinitro-1H-pyrazole (1.5 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol %)

  • Anhydrous acetonitrile (MeCN) (0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (0.3 mmol, 1.5 equiv), and Yb(OTf)₃ (0.02 mmol, 10 mol %).

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a small pad of celite, eluting with ethyl acetate (10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired nitroaromatic product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-nitro compounds are energetic materials. While generally more stable than traditional nitrating agents, they should be handled with care and shielded from shock and excessive heat.

  • Nitroaromatic products can be toxic and may be explosive. Handle with appropriate precautions.

Representative Data for Aromatic Nitration

The following table summarizes typical results for the nitration of various aromatic compounds using N-nitro-type reagents, demonstrating the method's versatility.

EntrySubstrateProduct(s)Yield (%)Conditions
1Naphthalene1-Nitronaphthalene975-methyl-1,3-dinitro-1H-pyrazole, Yb(OTf)₃, MeCN, 80 °C
2Anisole4-Nitroanisole, 2-Nitroanisole95 (para/ortho ratio)N-nitropyrazole, Cu(OTf)₂, MeCN, 80 °C
3Toluene4-Nitrotoluene, 2-Nitrotoluene85 (para/ortho ratio)N-nitropyrazole, Cu(OTf)₂, MeCN, 80 °C
4BenzeneNitrobenzene585-methyl-1,3-dinitro-1H-pyrazole, In(OTf)₃, MeCN, 100 °C
54-Bromophenol4-Bromo-2-nitrophenol715-methyl-1,3-dinitro-1H-pyrazole, Yb(OTf)₃, MeCN, 80 °C

Data synthesized from literature reports for illustrative purposes.[4][7]

Part 3: The Unique Case of N-Nitroglycine Biosynthesis

While not a synthetic reagent, the natural occurrence of N-nitroglycine is scientifically fascinating. It is a rare nitramine natural product produced by the bacterium Streptomyces noursei.[5] Recent studies have begun to elucidate its biosynthetic pathway, revealing a complex enzymatic strategy.[6]

The biosynthesis originates from glycine and L-lysine. The pathway involves the generation of hydrazine and hydrazone intermediates. The critical N-nitro group is installed by the action of a non-heme diiron N-oxygenase and a cytochrome P450 enzyme.[6] This "bionitration" represents a green chemistry alternative to harsh chemical nitration methods and highlights nature's sophisticated machinery for constructing energetic functionalities.[5] Understanding these enzymatic processes could pave the way for novel biocatalytic approaches to the synthesis of nitramine compounds.

Conclusion

The field of organic nitration is evolving beyond the century-old reliance on mixed acids. While this compound (N-nitroglycine) does not appear to be a reagent for this transformation, the broader class of N-nitro compounds, particularly N-nitropyrazoles, has emerged as a powerful platform for the synthesis of nitroaromatics. These reagents offer mild conditions, high functional group tolerance, and controllable selectivity, addressing many of the shortcomings of classical methods. For researchers in drug discovery and process development, these modern tools open new avenues for the efficient and safe synthesis of complex nitro-containing molecules. The continued exploration of novel nitrating agents and the study of natural biosynthetic pathways, such as that of N-nitroglycine, will undoubtedly continue to enrich this vital area of organic chemistry.

References

  • Allen, A. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Allen Institute. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2046–2055. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Taft, S. C., et al. (2018). Production of N-Nitroglycine by Streptomyces noursei JCM 4701. ResearchGate. Retrieved from [Link]

  • Alvarez, B., et al. (2009). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. Methods in Enzymology. Available at: [Link]

  • GDC. (2019). SYNTHESIS OF NITROGLYCERIN | MEDICINAL CHEMISTRY| GPAT| B.Pharm 5th SEMESTER. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Hoggett, J. G., et al. (n.d.). Nitration and aromatic reactivity. Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019). nitration of aromatic compounds. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Crude N-Nitroglycine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-nitroglycine is an energetic material and should be handled with extreme caution. It is sensitive to shock, friction, and heat.[1] All procedures must be conducted by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing.[2][3] Use non-sparking tools and ensure all equipment is properly grounded.[3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of N-nitroglycine.

Q1: What is N-nitroglycine and why is its purification important?

A: N-nitroglycine (NNG) is a nitramine, a class of compounds characterized by an N-NO₂ group. It is a rare natural product produced by some bacteria, such as Streptomyces noursei, and is studied for its unique biosynthetic pathway and biological activity.[4][5][6] For research and development, high purity is essential to ensure that experimental results are not skewed by impurities and to maintain lot-to-lot consistency. Furthermore, residual impurities, particularly acidic residues from synthesis, can compromise the chemical stability of this energetic material.

Q2: What are the primary impurities found in crude N-nitroglycine?

A: Crude N-nitroglycine, typically synthesized via the nitration of glycine, may contain several types of impurities:

  • Unreacted Starting Materials: Residual glycine.

  • Acidic Residues: Traces of nitric acid, sulfuric acid, or other acidic catalysts used during nitration.[7] These are particularly problematic as they can catalyze decomposition.

  • Side-Reaction Products: Products from over-nitration or alternative reaction pathways.

  • Decomposition Products: N-nitroglycine can degrade to form glyoxylate, nitrite, and ammonium, especially if exposed to heat or certain chemical conditions.[4][6][8]

Q3: What are the main safety hazards associated with handling N-nitroglycine?

A: As a nitramine, N-nitroglycine is an energetic compound with hazards similar to other explosives. The primary risks are:

  • Detonation Risk: Highly sensitive to stimuli such as impact, friction, and heat.[1]

  • Rapid Decomposition: Can decompose rapidly if heated, potentially leading to detonation.

  • Incompatibility: Reacts dangerously with strong oxidizers, acids, and caustics.[2] All handling should be done on a small scale, behind a blast shield, and with remote manipulation where possible.

Section 2: Troubleshooting Guide: Common Purification Issues

This guide provides solutions to common problems encountered during the purification of N-nitroglycine, particularly via recrystallization.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Q1: Very low or no yield after recrystallization. 1. Incorrect Solvent Choice: The compound may be too soluble in the solvent even at low temperatures.[9] 2. Excessive Solvent: Using too much solvent prevents the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[10] 3. Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the filter paper.1. Re-evaluate the Solvent System: The ideal solvent should dissolve N-nitroglycine poorly at low temperatures but completely at high temperatures. Given NNG's polarity, consider polar solvents like water or ethanol-water mixtures.[11][12] 2. Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated and maximizes crystal precipitation upon cooling. 3. Pre-heat Equipment: Ensure the filtration funnel and receiving flask are pre-heated before hot filtration to prevent the solute from crashing out of solution prematurely.
Q2: The product "oils out" instead of forming crystals. 1. High Impurity Level: Impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") rather than a solid. 2. Excessive Supersaturation: Cooling the solution too rapidly can lead to a highly supersaturated state where the compound separates as an oil before it has time to form an ordered crystal lattice.[11]1. Re-purify or Pre-treat: If impurities are significant, consider a preliminary purification step like a liquid-liquid extraction to remove major contaminants before recrystallization. 2. Slow Down Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling provides the necessary time for nucleation and proper crystal growth.[10] 3. Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of pure N-nitroglycine.
Q3: The final product is discolored (e.g., yellow). 1. Thermal Decomposition: N-nitroglycine is thermally sensitive. Prolonged heating during dissolution can cause partial decomposition, leading to colored byproducts.[13] 2. Trapped Impurities: Colored impurities from the synthesis may be trapped within the crystal lattice.1. Minimize Heat Exposure: Dissolve the crude material quickly and avoid prolonged boiling. If possible, choose a solvent with a lower boiling point. 2. Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before cooling.[10] Ensure the carbon is thoroughly removed, as residual fine particles can be a safety hazard.
Q4: Purity analysis (e.g., HPLC) shows persistent acidic impurities. 1. Incomplete Neutralization: Residual nitrating acids from the synthesis were not fully neutralized before purification. 2. Co-crystallization: The impurity has a very similar solubility profile to N-nitroglycine in the chosen solvent.1. Perform a Neutral Wash: Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a dilute sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Caution: This must be done carefully to avoid uncontrolled reactions. 2. Change the Solvent System: Recrystallize from a solvent with different polarity. This will alter the solubility profiles of both the N-nitroglycine and the impurity, potentially allowing for their separation.[11]

Section 3: Standard Operating Protocol: Recrystallization of N-Nitroglycine

This protocol describes a general method for recrystallization. The ideal solvent should be determined empirically on a small scale first. An ethanol/water mixture is a common starting point for polar compounds.

Step 1: Safety and Preparation

  • Conduct the entire procedure behind a blast shield.

  • Wear appropriate PPE (face shield, flame-retardant lab coat, gloves).

  • Use a magnetic stir plate with temperature control. Avoid heating mantles that can create localized hot spots.

  • Work with quantities of less than 1 gram for initial trials.

Step 2: Dissolution

  • Place the crude N-nitroglycine in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the primary solvent (e.g., ethanol) to create a slurry.

  • Gently heat the slurry with stirring.

  • Slowly add the co-solvent (e.g., hot deionized water) dropwise until all the solid material dissolves completely. The goal is to use the absolute minimum amount of hot solvent required.

Step 3: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated carbon (approx. 1-2% by weight).

  • Bring the solution back to a gentle boil for 2-3 minutes.

Step 4: Hot Filtration (Required if carbon was used)

  • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

  • Pre-heat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization.

  • Quickly filter the hot solution into the clean, pre-heated flask.

Step 5: Crystallization

  • Cover the flask with a watch glass or loosely plugged foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 6: Isolation and Washing

  • Set up a vacuum filtration apparatus using a Büchner funnel and a side-arm flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

Step 7: Drying

  • Carefully transfer the crystals to a watch glass.

  • Dry the crystals in a vacuum desiccator at room temperature. DO NOT use a heated oven, as this can lead to decomposition or detonation.

Section 4: Purity Verification Methods

Confirming the purity of the final product is a critical step.

MethodPrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a reverse-phase column, with detection typically by UV absorbance.[14]Provides quantitative data on the purity of N-nitroglycine and can detect and quantify impurities. Retention time confirms identity against a standard.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-selective detection of MS.Confirms the molecular weight of the main peak (m/z for NNG is 119.0) and can help identify unknown impurities by their mass.[4][15]
Melting Point Analysis A pure crystalline solid has a sharp, defined melting point. Impurities broaden and depress the melting point range.A quick, qualitative assessment of purity. A sharp melting point close to the literature value indicates high purity.

Section 5: Workflow for Selecting a Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. This diagram outlines a logical workflow.

PurificationWorkflow start Crude N-Nitroglycine analysis Purity & Impurity Analysis (e.g., HPLC, LC-MS) start->analysis decision Impurity Profile? analysis->decision recrystallize Primary Purification: Recrystallization decision->recrystallize Minor impurities Similar polarity chromatography Secondary Purification: Preparative Chromatography decision->chromatography Major impurities Different polarity check1 Purity Check: >99%? recrystallize->check1 check1->chromatography No product Pure N-Nitroglycine check1->product Yes check2 Purity Check: >99%? chromatography->check2 check2->recrystallize No, re-process check2->product Yes

Caption: Decision workflow for N-nitroglycine purification.

References

  • SAFETY DATA SHEET. (n.d.).
  • Rathnayake, T. M., et al. (2022). Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. Applied and Environmental Microbiology, 88(16), e0070122. [Link]

  • Thia, A. C. (2016). Production of N-Nitroglycine by Streptomyces noursei JCM 4701. ResearchGate. [Link]

  • Nitroglycerin - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET. (2015). DHP Supply.
  • Rathnayake, T. M., et al. (2022). Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. PubMed. [Link]

  • Why is nitroglycerin so unstable? (2019). Chemistry Stack Exchange. [Link]

  • Rathnayake, T. M., et al. (2023). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Journal of Organic Chemistry, 19, 1827-1837. [Link]

  • Liao, R., et al. (2023). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. PubMed. [Link]

  • Nitroglycerin. (2024). Sciencemadness Wiki. [Link]

  • Gundersen, C. B., et al. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • Medicinal Nitroglycerin Management. (n.d.). Defense Centers for Public Health.
  • SAFETY DATA SHEET SDM® 27 Nitroglycerin in propylene glycol. (2021). Copperhead Chemical.
  • Liao, R., et al. (2023). Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis. ResearchGate. [Link]

  • Method 8332: Nitroglycerine by High Performance Liquid Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Preparation of nitroglycerin. (n.d.). PrepChem.com. [Link]

  • nitroglycerin 2507. (n.d.). NIOSH | CDC. [Link]

  • An, C., et al. (2013). Theoretical studies on the unimolecular decomposition of nitroglycerin. Journal of Molecular Modeling, 19(4), 1617-26. [Link]

  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. (2023). Beilstein Archives. [Link]

  • Rathnayake, T. M., et al. (2023). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. PubMed Central. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Nitroglycerin. (n.d.). PubChem, NIH. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Hénaut, C., et al. (2023). Nitroglycerin trapping in melamine matrices. RSC Advances, 13(41), 28956-28964. [Link]

  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. (2023). Beilstein Publishing System. [Link]

  • Shook, T. L., et al. (1985). Solvent Intoxication with Parenteral Nitroglycerin. Annals of Internal Medicine, 102(3), 415. [Link]

  • Zhang, J. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. [Link]

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Technical Support Center: Optimization of Nitraminoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitraminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Nitration: The efficiency of the nitration step is paramount.

    • Nitrating Agent Potency: The choice and handling of the nitrating agent are critical. A common method involves the use of a mixture of nitric acid and a dehydrating agent like acetic anhydride.[1] Ensure that your nitric acid is of high concentration (fuming or concentrated) and that the acetic anhydride is fresh and free from hydrolysis to acetic acid. The combination of acetic anhydride and nitric acid at low temperatures generates acetyl nitrate, an effective nitrating agent.[1]

    • Reaction Temperature: The nitration of amino acids is an exothermic process. Insufficient cooling can lead to side reactions and decomposition of the desired product. Conversely, a temperature that is too low may result in an impractically slow reaction rate. It is crucial to maintain the recommended temperature range for your specific protocol.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Product Decomposition: Nitramino compounds can be unstable, especially in the presence of strong acids at elevated temperatures.[2]

    • Workup Temperature: Maintain low temperatures throughout the workup and purification process to minimize decomposition.

    • pH Control: Careful adjustment of pH during extraction and purification is crucial. Extreme pH values can lead to hydrolysis or other degradation pathways.

  • Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps.

    • Extraction Efficiency: Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions to ensure complete recovery of the product from the aqueous phase. The pH of the aqueous layer should be adjusted to ensure the this compound is in a form that is readily extracted by the organic solvent.[3]

    • Purification Method: Recrystallization is a common method for purifying amino acids.[4] Experiment with different solvent systems (e.g., water/ethanol, ethyl acetate/hexane) to find the optimal conditions for crystallization and yield.[3] If using column chromatography, screen various solvent gradients and stationary phases.[3][5]

Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

Discoloration often indicates the presence of impurities, which can arise from side reactions or decomposition.

  • Oxidation: Amino groups can be susceptible to oxidation, leading to colored byproducts.[3]

    • Inert Atmosphere: Performing the reaction and workup under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.[3]

    • Degassed Solvents: Using degassed solvents can also help to reduce the presence of dissolved oxygen.[3]

  • Side Reactions: Over-nitration or other side reactions can generate colored impurities.[1]

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants, particularly the nitrating agent, to avoid unwanted side reactions.

    • Temperature Management: As mentioned previously, strict temperature control is essential to minimize the formation of side products.

  • Purification: Inadequate purification can leave colored impurities in the final product.

    • Activated Carbon Treatment: Treating the crude product solution with activated carbon (Norit) can help to remove colored impurities before crystallization.[4]

    • Thorough Washing: Ensure the crystallized product is washed thoroughly with an appropriate solvent to remove residual impurities.[4]

Q3: I am having difficulty purifying the this compound. What are some effective purification strategies?

Purification of amino acids can be challenging due to their amphoteric nature and solubility characteristics.[6]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with various polar and non-polar solvent mixtures.[3]

    • Salt Formation: If the free acid does not crystallize well, consider converting it to a salt (e.g., a hydrochloride salt by adding HCl in an organic solvent) which may have better crystallization properties.[3]

  • Column Chromatography: This technique can be used to separate the desired product from closely related impurities.[3]

    • Stationary Phase: Silica gel is a common choice, but for polar compounds like amino acids, reversed-phase (C18) chromatography may be more effective.[3][5]

    • Mobile Phase: A gradient elution with a mixture of a polar and a non-polar solvent is often necessary to achieve good separation. Buffering the mobile phase can help to maintain a consistent pH and improve peak shape in HPLC.[3]

  • Ion Exchange Chromatography: This method is particularly well-suited for the purification of amino acids.[7]

    • Resin Selection: Cation exchange resins can be used to bind the amino acid, allowing impurities to be washed away. The product can then be eluted by changing the pH or ionic strength of the buffer.[7]

Experimental Protocol: General Recrystallization Procedure
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

II. Frequently Asked Questions (FAQs)

This section addresses general questions about the synthesis of this compound.

Q1: What are the key safety precautions to consider during the synthesis of this compound?

The synthesis of nitramino compounds involves hazardous materials and potentially energetic reactions.

  • Handling of Nitrating Agents: Concentrated nitric acid and acetic anhydride are highly corrosive.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The nitration reaction is exothermic and can lead to a runaway reaction if not properly controlled. Use an ice bath to maintain the recommended temperature and add reagents slowly.

  • Product Stability: Nitramines can be unstable and potentially explosive, especially in the presence of impurities or at elevated temperatures.[2] Handle the final product with care and store it under appropriate conditions (cool, dark, and dry). Avoid grinding or subjecting the material to shock.

Q2: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial for optimizing reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product. Choose a solvent system that provides good separation between the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. It can be used to determine the conversion of the starting material and the formation of the product over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of reactants and products.

Q3: What is the role of acetic anhydride in the nitration reaction?

Acetic anhydride serves two primary purposes in this synthesis:

  • Dehydrating Agent: It reacts with any water present in the nitric acid, which is important because the presence of water can decrease the effectiveness of the nitrating agent.

  • Formation of Acetyl Nitrate: It reacts with nitric acid to form acetyl nitrate (AcONO₂), which is a powerful nitrating agent.[1]

Q4: How does pH affect the stability and solubility of this compound?

As an amino acid derivative, the solubility and stability of this compound are highly dependent on pH.

  • Solubility: In acidic solutions (pH < 2), the amino group is protonated, while in basic solutions (pH > 10), the carboxylic acid group is deprotonated. In both cases, the increased charge enhances solubility in aqueous solutions.[3] The compound is least soluble at its isoelectric point.

  • Stability: Nitramines can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] Therefore, it is important to control the pH during workup and storage to minimize degradation.

Visualization of the Synthesis and Troubleshooting Workflow
General Synthesis Pathway

Synthesis_Pathway Glycine Glycine Crude_Product Crude Product Glycine->Crude_Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3 / Ac2O) Nitrating_Agent->Crude_Product Nitraminoacetic_Acid This compound Purified_Product Purified this compound Crude_Product->Purified_Product Purification (Recrystallization/Chromatography)

Caption: General synthesis pathway for this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Nitration Check Nitration Conditions Start->Check_Nitration Check_Workup Review Workup & Purification Start->Check_Workup Check_Stability Assess Product Stability Start->Check_Stability Nitrating_Agent Verify Nitrating Agent Quality Check_Nitration->Nitrating_Agent Temperature_Control Confirm Temperature Control Check_Nitration->Temperature_Control Reaction_Time Optimize Reaction Time Check_Nitration->Reaction_Time Extraction_pH Optimize Extraction pH Check_Workup->Extraction_pH Purification_Method Refine Purification Method Check_Workup->Purification_Method Workup_Temp Maintain Low Temp. During Workup Check_Stability->Workup_Temp Solution1 Use fresh/high-grade reagents. Nitrating_Agent->Solution1 Solution2 Ensure proper cooling. Temperature_Control->Solution2 Solution3 Monitor reaction to completion (TLC/HPLC). Reaction_Time->Solution3 Solution4 Adjust pH for optimal extraction. Extraction_pH->Solution4 Solution5 Test alternative recrystallization solvents or chromatography. Purification_Method->Solution5 Solution6 Keep all stages of workup cold. Workup_Temp->Solution6

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Quantitative Data Summary
ParameterRecommended Range/ValuePotential Impact of Deviation
Reaction Temperature 0 - 5 °C (typical for nitration)Higher temps: side reactions, decomposition. Lower temps: slow reaction rate.
pH for Extraction Acidic (e.g., 2-3) or Basic (e.g., 9-10)Suboptimal pH leads to poor phase separation and low extraction efficiency.
Nitrating Agent Ratio Typically a molar excessInsufficient agent: incomplete reaction. Large excess: increased side products.

III. References

  • Cooley, J. H., & Williams, R. F. (1973). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. Journal of Medicinal Chemistry, 16(7), 841–843.

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Tore, A., & Olsen, R. (2018). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 23(10), 2469.

  • D'Angelo, P. C., et al. (2001). Method of preparing amino carboxylic acids. U.S. Patent No. 6,265,605 B1. Washington, DC: U.S. Patent and Trademark Office.

  • Grote, D., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(22), e202201389.

  • Biazzi, M. (2023). Stability and safe handling of nitration waste acids. Syntech International.

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation.

  • Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. (2025). Benchchem.

  • Podzorova, E. A., et al. (2010). Synthesis of nitromethane from acetic acid by radiation-induced nitration in aqueous solution. Russian Chemical Bulletin, 59(1), 58-61.

  • Method for purification of an amino acid using ion exchange resin. (1989). Google Patents.

  • Iskra, J., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(15), 3449-3453.

  • Trauger, J. W., et al. (2000). Biomimetic synthesis and optimization of cyclic peptide antibiotics. Nature, 407(6801), 215-218.

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit.

  • Organic Synthesis Route Optimization Using Glacial Acetic Acid. (2025). Patsnap Eureka.

  • Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 82(2), 276-281.

  • Alewood, D., et al. (2003). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Biopolymers, 71(3), 346-347.

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate.

  • This compound (Cas 5814-86-8). (n.d.). Parchem.

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts.

  • de Koning, T. J. (2017). Amino acid synthesis deficiencies. Journal of Inherited Metabolic Disease, 40(5), 623–632.

  • Biosynthesis of Nonaromatic Amino Acids. (2021). Chemistry LibreTexts.

  • de Koning, T. J. (2013). Amino acid synthesis deficiencies. In Disorders of Amino Acid Metabolism (pp. 23-34). Springer, Berlin, Heidelberg.

  • Chee, S. Y., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300684.

  • confusion about fatty acid synthesis. (2021). Reddit.

  • Stamatelatos, D. G., et al. (2005). Safety Charts Simulation of Nitroglycerine/Nitroglycol Spent Acids via Chemical Reaction Kinetics. Industrial & Engineering Chemistry Research, 44(19), 7434-7440.

  • Mirtallo, J. M., et al. (1982). Amino acid stability and microbial growth in total parenteral nutrient solutions. American Journal of Health-System Pharmacy, 39(10), 1632-1635.

  • Glycine from OTC materials. (2019). Sciencemadness Discussion Board.

  • Rowley, J. (2021). Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. White Rose eTheses Online.

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Technical Support Center: Improving N-nitroglycine Fermentation Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-nitroglycine (NNG) production. N-nitroglycine is a rare, naturally occurring nitramine compound produced by select microorganisms, such as Streptomyces noursei.[1] Its biosynthesis represents a green chemistry alternative to conventional chemical nitration, which often involves hazardous materials and generates significant waste streams.[2] This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield of NNG through microbial fermentation. We will explore the core principles of NNG biosynthesis, troubleshoot common production issues, and provide validated protocols to support your experimental workflows.

Section 1: Foundational Knowledge - The N-nitroglycine Production System

A robust understanding of the underlying biological and chemical principles is critical for effective troubleshooting. NNG production is a secondary metabolic process, typically initiated in the late exponential or early stationary phase of microbial growth.[1]

The Biosynthetic Pathway

The biosynthesis of NNG is a complex enzymatic process. While research is ongoing, studies have identified key precursors and enzymatic steps.

  • Precursors: Stable isotope labeling experiments have confirmed that the backbone of NNG originates from glycine .[1][2] The biosynthesis of the nitramine (N-NO₂) moiety is more complex, involving L-lysine and a series of enzymatic reactions, including a non-heme diiron N-oxygenase and a cytochrome P450, to form the nitramine structure.[3]

  • Enzymatic Nitration: Unlike the chemical synthesis of nitro compounds which often uses harsh mixed acids[4][5], biological nitration is catalyzed by specific enzymes.[2][6] In Streptomyces, this process involves a dedicated gene cluster and a pathway that generates hydrazine and hydrazone intermediates before the final oxidation to form the nitramine.[3]

The diagram below illustrates a simplified, putative biosynthetic pathway leading to N-nitroglycine, highlighting the key precursors and enzymatic stages.

NNG_Biosynthesis cluster_precursors Central Metabolism Precursors cluster_pathway N-Nitroglycine (nng) Gene Cluster Pathway Glycine Glycine Hydrazine_Intermediates Hydrazine & Hydrazone Intermediates Glycine->Hydrazine_Intermediates Incorporation Lysine L-Lysine Lysine->Hydrazine_Intermediates Donates Nitrogen Nitramine_Formation Nitramine Formation (N-Oxygenase, P450) Hydrazine_Intermediates->Nitramine_Formation Oxidation NNG N-Nitroglycine Nitramine_Formation->NNG

Caption: Putative biosynthetic pathway of N-nitroglycine.

Key Factors Influencing Yield

Several factors can create bottlenecks in the fermentation process, leading to suboptimal NNG titers.

  • Precursor Availability: The intracellular pools of glycine and L-lysine are primary limiting factors.[3]

  • Enzyme Expression & Activity: The timing and level of expression of the nng biosynthetic gene cluster are crucial. The activity of the nitrating enzymes (N-oxygenases, P450s) can be affected by co-factors, dissolved oxygen, and inhibitory metabolites.[3]

  • Product Stability: N-nitroglycine, like other nitro compounds, can be sensitive to environmental conditions such as pH and temperature, potentially leading to degradation post-production.[7]

  • Cellular Toxicity: High concentrations of NNG or its intermediates may be toxic to the host organism, leading to feedback inhibition or reduced cell viability.[8][9]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during N-nitroglycine fermentation.

Category A: Low or No N-nitroglycine Production

Question: My fermentation shows good cell growth, but the NNG titer is consistently low or zero. What are the likely causes?

Answer: This common issue points towards problems in secondary metabolism induction, precursor supply, or enzyme function, rather than primary growth.

  • Check Induction Phase: NNG is a secondary metabolite, often produced as cultures enter the stationary phase.[1]

    • Causality: Nutrient limitation (e.g., phosphate or nitrogen) often triggers the switch from primary growth to secondary metabolism. Your rich medium might be suppressing the production pathway.

    • Actionable Advice:

      • Extend the fermentation run time to ensure you are sampling well into the stationary phase.

      • Experiment with media that have limiting concentrations of phosphate or a specific nitrogen source to induce secondary metabolism earlier.

      • Profile your fermentation, taking samples every 12-24 hours to correlate growth phase (OD600) with NNG production (HPLC).

  • Insufficient Precursor Pools (Glycine/Lysine): The production strain may be prioritizing glycine and lysine for primary metabolism (e.g., protein synthesis) over NNG production.

    • Causality: Standard media may not provide sufficient glycine or its precursors to support both robust growth and high-yield secondary metabolite production.[10]

    • Actionable Advice:

      • Supplement the Medium: Add exogenous glycine to the fermentation medium. See the table below for suggested starting concentrations.

      • Metabolic Engineering: If you have a genetically tractable strain, consider overexpressing key enzymes in the glycine or lysine biosynthesis pathways to increase the intracellular precursor supply.[11][12]

  • Sub-optimal Fermentation Conditions for Biosynthesis: The optimal conditions for cell growth are not always the same as for product formation.[13]

    • Causality: Key biosynthetic enzymes, like oxygenases and P450s, have specific requirements for temperature, pH, and dissolved oxygen (DO).[6]

    • Actionable Advice:

      • Temperature Shift: Implement a two-stage temperature profile. Grow cells at an optimal temperature for biomass (e.g., 30°C) and then shift to a lower temperature (e.g., 22-25°C) during the production phase, which can enhance protein folding and stability of the biosynthetic enzymes.

      • pH Control: Maintain the pH of the fermentation broth within a stable range (e.g., 6.8-7.2). NNG or its intermediates may be unstable at highly acidic or alkaline pH.

      • Aeration: Oxygenases are critical for nitramine formation.[3] Experiment with different agitation and aeration rates to avoid oxygen limitation during the production phase.

ParameterRecommended ActionStarting PointRationale
Precursor Feeding Supplement media with L-Glycine1-5 g/LDirectly boosts the primary backbone for NNG synthesis.
Temperature Two-stage profileGrowth: 30°C, Production: 25°CLower temperature can improve enzyme stability and reduce metabolic burden.[8]
pH Control Maintain stable pH7.0Prevents potential degradation of the product and ensures optimal enzyme activity.
Category B: Yield Stagnation or Decrease Over Time

Question: The NNG yield starts strong but then plateaus or even decreases towards the end of the fermentation. Why is this happening?

Answer: This pattern often suggests product degradation, feedback inhibition, or the depletion of a key nutrient required for the nitration step.

  • Product Instability/Degradation: NNG may be degrading in the fermentation broth after being produced.

    • Causality: Nitramines can be susceptible to chemical or enzymatic degradation, potentially influenced by pH shifts or the release of degradative enzymes during cell lysis.[14] While NNG stability data in fermentation broth is scarce, other nitro compounds show pH and temperature sensitivity.[7][15]

    • Actionable Advice:

      • Spiking Study: Add a known amount of purified NNG to a cell-free supernatant from a late-stage fermentation. Monitor its concentration over 24-48 hours to determine if degradation is occurring.

      • Process Optimization: If degradation is confirmed, consider strategies for in situ product removal (ISPR) using resins to continuously extract NNG from the broth, which can also alleviate feedback inhibition.[16]

  • Feedback Inhibition: The accumulation of NNG in the cell or medium could be inhibiting the activity of an enzyme in its own biosynthetic pathway.

    • Causality: This is a common regulatory mechanism in metabolic pathways. High product concentrations can allosterically inhibit key enzymes, shutting down further synthesis.

    • Actionable Advice:

      • Implement a fed-batch or continuous culture strategy to keep the NNG concentration below the inhibitory threshold while continuously producing more.[8]

      • Investigate ISPR strategies as mentioned above.

The following workflow diagram can guide your troubleshooting process for low NNG yield.

Troubleshooting_Workflow Start Low NNG Yield Observed CheckGrowth Is cell growth (OD600) normal? Start->CheckGrowth CheckInduction Is fermentation entering stationary phase? CheckGrowth->CheckInduction Yes NoGrowth Troubleshoot basic fermentation conditions (media, temp, pH) CheckGrowth->NoGrowth No CheckPrecursors Are precursors (Glycine) supplemented? CheckInduction->CheckPrecursors Yes NoInduction Extend run time & Test induction media CheckInduction->NoInduction No CheckConditions Optimize Temp/pH/DO for production phase CheckPrecursors->CheckConditions Yes NoPrecursors Supplement with Glycine (1-5 g/L) CheckPrecursors->NoPrecursors No CheckDegradation Perform NNG spiking study in cell-free supernatant CheckConditions->CheckDegradation End Yield Improved CheckDegradation->End NoGrowth->Start NoInduction->Start NoPrecursors->Start

Caption: Workflow for troubleshooting low N-nitroglycine yield.

Section 3: Key Experimental Protocols

Protocol: Quantification of N-nitroglycine using HPLC

Accurate quantification is essential for troubleshooting. This protocol is based on methods developed for analyzing N-nitroso compounds and NNG itself.[14][17]

Objective: To determine the concentration of N-nitroglycine in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Strong Anion Exchange (SAX) column.

  • Mobile Phase: 20 g/L ammonium phosphate monobasic, 10% methanol, adjusted to pH 2.1 with phosphoric acid.[17]

  • N-nitroglycine analytical standard.

  • 0.22 µm syringe filters.

  • Deionized water.

Procedure:

  • Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 13,000 x g for 5 minutes to pellet cells. c. Collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: a. Prepare a 1000 ppm stock solution of NNG in deionized water. b. Perform serial dilutions to create standards ranging from 10 ppb to 200 ppb (or a range appropriate for your expected titers).[17]

  • HPLC Analysis: a. Set up the HPLC system with the SAX column. b. Equilibrate the column with the mobile phase for at least 30 minutes. c. Set the UV detector to 230 nm.[3] d. Inject 20 µL of each standard and sample. e. Run the analysis and record the peak area for NNG.

  • Quantification: a. Plot a standard curve of peak area versus NNG concentration. b. Use the linear regression equation from the standard curve to calculate the concentration of NNG in your samples.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different microbial host, like E. coli, to produce N-nitroglycine?

    • A1: It is theoretically possible through synthetic biology. You would need to clone the entire NNG biosynthetic gene cluster from a native producer like S. yunnanensis[3] and express it in a suitable E. coli host. However, challenges would include ensuring correct protein folding, cofactor availability, and managing the toxicity of intermediates or the final product.[8] Significant metabolic engineering to boost the glycine precursor pool would also be necessary.[18]

  • Q2: My NNG product seems to be impure. What are the likely side products?

    • A2: Side products could include metabolic intermediates that were not fully converted, such as the hydrazone precursors.[3] Additionally, degradation products of NNG could be present. Under certain conditions, enzymatic reduction of the nitro group can form nitroso or hydroxylamino derivatives, though this is more characterized for nitroaromatic compounds.[19][20] Analytical techniques like LC-MS/MS would be required to identify these unknown impurities.[14]

  • Q3: How does the choice of nitrogen source in the media affect NNG production?

    • A3: The nitrogen source is critical. While the nitramine nitrogen is derived from L-lysine[3], the overall nitrogen availability in the medium affects the synthesis of both glycine and lysine. Complex nitrogen sources like yeast extract or peptone provide a rich supply of amino acids, but simple sources like ammonium salts might be necessary for certain induction protocols. Tracer studies in S. noursei indicated that nitrate and glutamine were not immediate precursors for the nitro group.[1] It is recommended to empirically test different nitrogen sources to find the optimal balance for growth and NNG production.

References

  • Nitration enzyme toolkit for the biosynthesis of energetic materials. (2018).
  • Systems and synthetic metabolic engineering of Escherichia coli for GLYCINE bioproduction by fermentation. (n.d.).
  • Spanggord, R. J., et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology.
  • Production of N-Nitroglycine by Streptomyces noursei JCM 4701. (n.d.).
  • Nitroglycerin. (n.d.). Wikipedia.
  • Investigating the Biosynthetic Origin of the Nitro Group in Pyrrolomycins. (n.d.).
  • Claassens, N. J., et al. (2022).
  • Zuo, R., et al. (2022). Direct aromatic nitration by bacterial P450 enzymes. Journal of Biological Chemistry.
  • Kowalski, J. A., & Geiger, J. D. (1987). Stability of nitroglycerin in intravenous admixtures. American Journal of Hospital Pharmacy.
  • Kim, S., et al. (2022). Optimizing E. coli as a formatotrophic platform for bioproduction via the reductive glycine pathway. Frontiers in Bioengineering and Biotechnology.
  • Fermentation problems and how to solve them. (n.d.). Ingenza Ltd.
  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. (2023).
  • Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis. (n.d.).
  • Ortiz-Alcaide, M., et al. (2025). Metabolic engineering of the serine/glycine network as a means to improve the nitrogen content of crops. Plant Biotechnology Journal.
  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews.
  • Nitroglycerine Production Process. (n.d.). Vaisala.
  • Wagenknecht, D. M., et al. (1984). Stability of nitroglycerin solutions in polyolefin and glass containers. American Journal of Hospital Pharmacy.
  • Chen, Y., et al. (2024). Addressing challenges in microbial manufacturing: Systematic microbial biotechnology. Trends in Biotechnology.
  • Ortiz-Alcaide, M., et al. (2025). Metabolic engineering of the serine/glycine network as a means to improve the nitrogen content of crops. Plant Biotechnology Journal.
  • Reese, C. L. (1905). Process of making nitroglycerin. U.S.
  • Seth-Smith, H. M., et al. (2021). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Journal of Organic Chemistry.
  • Seth-Smith, H. M., et al. (n.d.). Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Archives.
  • NIOSH Manual of Analytical Methods (NMAM), 4th ed. (1994).
  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of nitroaromatic compounds.
  • McAteer, D., et al. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE.
  • McAteer, D., et al. (2016). Nitration of primary amines to form primary nitramines (Review).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
  • Common Challenges and Fixes in Specialty Chemical Applications. (2024).
  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • Douglas, T. A., et al. (2009).
  • Pal, P. (2023). Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects. MDPI.
  • Factors affecting the competitiveness of bacterial fermentation. (n.d.).
  • METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE, (NNG)

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Technical Support Center: Nitraminoacetic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for Nitraminoacetic acid (N-Nitroglycine). As a molecule of interest in various research fields, maintaining its chemical integrity during storage is paramount to ensure experimental reproducibility and safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with direct, actionable insights into preventing its degradation.

Section 1: Foundational Knowledge - FAQs

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound, and why is its stability a primary concern?

This compound (C₂H₄N₂O₄) is an N-nitro derivative of the amino acid glycine.[1] Its structure, featuring both a carboxylic acid group and a nitramino group (-NHNO₂), makes it susceptible to several degradation pathways. As an energetic material, improper handling and storage can not only compromise sample purity, affecting experimental outcomes, but also pose potential safety risks.[2][3] Ensuring stability is critical for valid research and laboratory safety.

Q2: What are the primary chemical pathways through which this compound degrades?

While specific degradation pathways for this compound are not extensively detailed in readily available literature, we can infer the most probable routes based on the functional groups present. The two primary mechanisms of concern are hydrolysis and thermal decomposition.

  • Hydrolysis: The N-N bond in the nitramino group can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This can lead to the formation of glycine and nitrous acid or other breakdown products.[4]

  • Thermal Decomposition: As with many nitro compounds, elevated temperatures can initiate decomposition, which may involve decarboxylation (loss of CO₂) and cleavage of the nitro group. This can be an energetic process and is a key safety consideration.[2][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, initiating degradation. While less documented for this specific molecule, it is a common degradation pathway for complex organic molecules.[4]

Below is a diagram illustrating the potential degradation pathways.

G cluster_degradation Degradation Triggers cluster_products Potential Degradation Products NAA This compound (C₂H₄N₂O₄) Heat Heat Water Water (Hydrolysis) (Acid/Base Catalyzed) Light Light (UV) Thermal_Prods Decarboxylation & N-N Cleavage Products (e.g., CO₂, NOx, Methylnitramine) Heat->Thermal_Prods Thermal Decomposition Hydrolysis_Prods Hydrolysis Products (e.g., Glycine, Nitrous Acid) Water->Hydrolysis_Prods Hydrolysis Photo_Prods Photolytic Products (Radical Species) Light->Photo_Prods Photodegradation

Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide - Storage & Handling

This section provides answers to specific problems you might encounter during the storage and handling of this compound.

Q3: My solid sample of this compound has developed a yellowish or brownish tint. What does this indicate?

Discoloration is a common visual indicator of chemical degradation. For nitro compounds, this often points to the formation of nitrogen oxide species (NOx) or other chromophoric degradation products.[4] This is a sign that the storage conditions are suboptimal.

Immediate Actions:

  • Assess Safety: Treat the discolored material with increased caution, as its stability may be compromised.[2]

  • Review Storage Conditions: Immediately check the temperature, light exposure, and humidity of your storage unit against the recommended conditions below.

  • Consider Disposal: If the degradation is significant, the material may no longer be suitable for your experiments. Dispose of the waste in accordance with your institution's safety guidelines for reactive chemicals.[6]

Q4: What are the ideal storage conditions (Temperature, Humidity, Light) for this compound?

To minimize degradation, strict environmental control is necessary. The principles for storing energetic materials and nitro compounds apply here.[3][6][7]

ParameterRecommended ConditionRationale
Temperature Cool; ideally 2-8°C. Avoid freezing. Lower temperatures reduce the kinetic energy of molecules, significantly slowing the rate of thermal decomposition and hydrolysis.[8]
Humidity Dry; as low as possible. Store with a desiccant.Minimizes the availability of water for hydrolysis reactions.[7][8]
Light In the dark. Use amber glass vials or opaque containers.Prevents light-induced (photolytic) degradation pathways.[7]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if possible for long-term storage.Reduces the potential for oxidative degradation, although this is a secondary concern compared to hydrolysis and thermal decomposition.
Q5: What type of container should I use for storing this compound?

The choice of container is crucial to prevent contamination and catalytic degradation.

Recommended Materials:

  • Glass: Borosilicate glass (e.g., Pyrex®) vials are generally a good choice. For light-sensitive storage, use amber glass.

  • Plastics: For short-term storage, certain inert plastics like polytetrafluoroethylene (PTFE) may be suitable. However, always verify compatibility. Avoid using plastic tools or containers that can generate static electricity.[9][10]

Materials to Avoid:

  • Metals: Avoid direct contact with metals, especially reactive metals or those that can form sensitive salts (e.g., copper, silver, mercury).[7] Metal ions can catalyze decomposition reactions.

  • Incompatible Materials: Store separately from strong acids, bases, oxidizing agents, and reducing agents to prevent accidental violent reactions.[6][7]

  • Container Seals: Use screw-top caps with inert liners (e.g., PTFE). Avoid glass stoppers for energetic materials.[10]

Section 3: Advanced Protocols & Methodologies

For researchers requiring long-term stability or needing to quantify degradation, this section provides detailed workflows.

Q6: Is it possible to use stabilizers to extend the shelf-life of this compound solutions?

While adding stabilizers is a common practice in pharmaceutical formulations, it is less common for pure reagents unless part of a specific experimental design.[11][12] If you must prepare a stock solution, the focus should be on the solvent system and storage conditions rather than adding external agents that could interfere with downstream applications.

If stabilization is absolutely necessary, consider:

  • Aprotic Solvents: Using a dry, aprotic solvent instead of an aqueous one will prevent hydrolysis.

  • Buffering: If an aqueous solution is required, buffering to a slightly acidic pH (e.g., pH 3-5) may improve stability, as many hydrolysis reactions are catalyzed by hydroxide ions.[13] However, a pH-rate profile study would be required to confirm the optimal pH for this compound.

Q7: How do I perform a simple forced degradation study to assess the stability of my sample?

A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[14] This protocol outlines a basic approach.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare five identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water).

    • One sample will be the control (T=0), stored under ideal conditions (2-8°C, dark).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add HCl to one sample to reach a final concentration of 0.1 M HCl.

    • Basic Hydrolysis: Add NaOH to another sample to reach a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Add hydrogen peroxide (3% H₂O₂) to a third sample.

    • Thermal Stress: Place the fourth sample in an oven at a controlled elevated temperature (e.g., 60°C).

  • Incubation and Sampling:

    • Incubate the four stressed samples for a defined period (e.g., 24, 48, or 72 hours).

    • At each time point, take an aliquot from each sample. Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the control (T=0) and all stressed samples using a suitable analytical method (see Q8).

    • Compare the chromatograms or spectra to identify new peaks (degradation products) and a decrease in the parent compound peak.

The workflow for this study is visualized below.

G cluster_stress Stress Conditions start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare 5 Samples of This compound B Store Control Sample (2-8°C, Dark) A->B 1 Sample C Apply Stress Conditions A->C 4 Samples G Analyze All Samples (e.g., HPLC-UV) B->G T=0 Control D Incubate Samples (e.g., 24, 48, 72h) C->D S1 0.1M HCl E Collect Aliquots at Each Time Point D->E F Neutralize Acid/Base Samples E->F F->G H Compare Results to Control G->H I Identify Degradation Products & Quantify Loss of Parent Compound H->I S2 0.1M NaOH S3 3% H₂O₂ S4 60°C Heat

Workflow for a forced degradation study.
Q8: What analytical methods are best for detecting and quantifying this compound degradation?

A stability-indicating analytical method is one that can separate the active compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique.[14][15]

    • Method: A reversed-phase C18 column with a mobile phase of acidified water and an organic solvent (like acetonitrile or methanol) is a good starting point.

    • Detection: A UV detector is suitable, as the nitro group is a chromophore. A photodiode array (PDA) detector can provide spectral information to help identify peaks.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of degradation products, which is crucial for elucidating their structures and understanding the degradation pathways.[14]

  • Thin-Layer Chromatography (TLC): A simpler, cost-effective method for qualitatively monitoring the progress of degradation by observing the appearance of new spots.[16][17]

References

  • Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Storage And Handling Of Industrial Nitrocellulose. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC). Retrieved from [Link]

  • How To Store Nitrocellulose? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]

  • Energetic Materials Management Plan. (2024). Purdue University. Retrieved from [Link]

  • Energetic Materials: Safety, Storage, and Handling. (n.d.). R + P MESPRO. Retrieved from [Link]

  • Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. (2023). Threaded Nitro Cartridges Guide. Retrieved from [Link]

  • Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. (n.d.). Beilstein Archives. Retrieved from [Link]

  • Safe Use Handling and Storage of Nitrocellulose. (n.d.). Scribd. Retrieved from [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.). IJRPR. Retrieved from [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Retrieved from [Link]

  • Nitrosamine degradation pathways: In silico knowledge. (n.d.). FreeThink Technologies. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • El-Kommos, M. E., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 2(2), 105-116. Retrieved from [Link]

  • Nitrogen Stabilizers. (n.d.). Corteva Agriscience™. Retrieved from [Link]

  • Chemical Stability of Drugs. (n.d.). IIP Series. Retrieved from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2014). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Journal of Pharmacy and Pharmacology, 2, 496-502. Retrieved from [Link]

  • El-Kommos, M. E., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 2(2), 105-116. Retrieved from [Link]

  • Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. (n.d.). CDC Stacks. Retrieved from [Link]

  • Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents. (2017). Google Patents.
  • Table of Stabilizing Agents for Biotechnology Preparations. (2015). International Journal of Pharmaceutical Compounding. Retrieved from [Link]

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Technical Support Center: Method Development for Resolving Nitraminoacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of nitraminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the enantiomeric separation of this unique molecule. As an N-nitro derivative of an amino acid, the successful resolution of this compound enantiomers is critical for understanding its stereospecific interactions in biological systems and for the development of enantiopure pharmaceuticals.

This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions during your method development process.

Understanding the Challenge: The Stereochemistry of this compound

This compound, a derivative of glycine, possesses a chiral center upon N-nitration, leading to the existence of two enantiomers (R and S). These enantiomers, being non-superimposable mirror images, have identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[1] However, in a chiral environment, such as the human body, they can exhibit different pharmacological and toxicological profiles. Therefore, accurate and efficient enantioseparation is paramount.

Core Methodologies for Chiral Resolution

There are three primary techniques for resolving the enantiomers of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique for analytical and preparative scale separations.[2][3]

  • Capillary Electrophoresis (CE): Known for its high efficiency, low sample consumption, and rapid method development.[4][5][6]

  • Diastereomeric Crystallization: A classical method often employed for large-scale separations, relying on the differential solubility of diastereomeric salts.[1][7][8]

The choice of method depends on the scale of the separation, the required purity, and the available instrumentation.

Chiral HPLC: Troubleshooting and FAQs

Chiral HPLC is often the first choice for the analytical separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Frequently Asked Questions (HPLC)

Q1: Which type of chiral stationary phase (CSP) should I choose for this compound?

A1: For amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[2][3] These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Given the polar nature of the nitro and carboxylic acid groups in this compound, these interactions are likely to be key for successful separation.

Q2: What are the recommended starting mobile phases?

A2: For polysaccharide-based CSPs, a normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) is a common starting point.[9] The ratio of these components is a critical parameter for optimization. For reversed-phase mode, a buffered aqueous solution with an organic modifier like methanol or acetonitrile can be effective on certain CSPs.[9]

Q3: Why am I not seeing any separation of the enantiomers?

A3: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition mechanism for this compound. It is advisable to screen a few different types of CSPs.

  • Incorrect Mobile Phase: The mobile phase composition may be preventing the necessary chiral interactions. Systematically vary the percentage of the polar modifier in normal-phase or the organic modifier in reversed-phase.

  • Lack of Derivatization: For some challenging separations, derivatizing the analyte can enhance its interaction with the CSP.[9] For this compound, esterification of the carboxylic acid group could be considered.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause Troubleshooting Steps
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Systematically adjust the ratio of the non-polar solvent to the polar modifier. Small changes can have a large impact.[9]
Flow rate is too high.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Temperature is not optimal.Vary the column temperature. Lower temperatures often improve resolution but can increase backpressure.
Poor Peak Shape (Tailing or Fronting) Analyte interaction with residual silanols on the silica support.Add a small amount of a competing agent to the mobile phase. For an acidic compound like this compound, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.
Sample overload.Inject a smaller amount of the sample.
High Backpressure Blockage in the column or system.Reverse flush the column (if permitted by the manufacturer). Check for blockages in the tubing and frits.[10]
Mobile phase viscosity is too high.Consider a less viscous mobile phase or increase the column temperature.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.[11]
Mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed.
Experimental Workflow: Chiral HPLC Method Development

Caption: A stepwise approach to chiral HPLC method development.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

CE is a powerful technique for chiral separations, offering high resolution and minimal sample consumption.[4][5] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Frequently Asked Questions (CE)

Q1: What are suitable chiral selectors for this compound in CE?

A1: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acids in CE and would be the first choice for this compound.[6][12][13] The hydrophobic cavity of the CD can include parts of the analyte, while interactions with the hydroxyl groups on the rim of the CD provide the basis for chiral recognition.

Q2: How do I optimize the separation in CE?

A2: Several parameters can be adjusted:

  • Type and Concentration of Chiral Selector: Screen different CDs (e.g., β-CD, γ-CD, and hydroxypropyl-β-CD) and vary their concentration in the BGE.

  • pH of the BGE: The pH will affect the charge of this compound and the chiral selector, which in turn influences the electrophoretic mobility and the chiral recognition.

  • Applied Voltage: Higher voltages lead to shorter analysis times but can cause Joule heating, which may negatively impact the separation.

  • Capillary Temperature: Controlling the temperature can improve the reproducibility of the separation.

Troubleshooting Guide: Chiral CE
Issue Potential Cause Troubleshooting Steps
No Migration or Very Long Migration Times Incorrect pH of the BGE.Adjust the pH to ensure the analyte has a charge.
Low applied voltage.Increase the applied voltage.
Poor Resolution Inappropriate chiral selector or concentration.Try a different type of CD or vary its concentration.
pH is not optimal for chiral recognition.Perform a pH study to find the optimal pH for the separation.
Poor Peak Shape Sample matrix mismatch with the BGE.Dissolve the sample in the BGE or a similar buffer.
Adsorption of the analyte to the capillary wall.Use a coated capillary or add modifiers to the BGE to reduce adsorption.

Diastereomeric Crystallization: For Preparative Scale Resolution

This classical method involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts.[7][8] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7][14]

Frequently Asked Questions (Crystallization)

Q1: How do I choose a resolving agent for this compound?

A1: Since this compound is an acid, a chiral base should be used as the resolving agent. Common chiral bases include alkaloids (e.g., brucine, strychnine), and chiral amines (e.g., (R)- or (S)-1-phenylethylamine). The selection of the resolving agent is often empirical, and several candidates may need to be screened.

Q2: What is the general procedure for diastereomeric crystallization?

A2:

  • Dissolve the racemic this compound and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent.

  • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration.

  • Liberate the desired enantiomer from the diastereomeric salt by treatment with an acid or base.

  • Recover the resolving agent for reuse.

Troubleshooting Guide: Diastereomeric Crystallization
Issue Potential Cause Troubleshooting Steps
No Crystallization Occurs Solution is not supersaturated.Concentrate the solution or cool it to a lower temperature.
Inappropriate solvent.Screen different solvents or solvent mixtures.
Both Diastereomers Co-crystallize The solubilities of the diastereomers are too similar in the chosen solvent.Try a different solvent or a different resolving agent.
Low Yield of the Desired Diastereomer The crystallization conditions are not optimal.Optimize the cooling rate and the final temperature.
Low Enantiomeric Purity of the Final Product Incomplete separation of the diastereomers.Recrystallize the diastereomeric salt to improve its purity.
Logical Flow: Diastereomeric Crystallization

Caption: The process of chiral resolution via diastereomeric crystallization.

Summary of Method Parameters

The following table provides a starting point for method development for the chiral resolution of this compound.

Technique Key Parameters Starting Recommendations
Chiral HPLC Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase (Normal Phase) Hexane/Isopropanol (90:10 v/v)
Mobile Phase (Reversed Phase) Water/Acetonitrile with 0.1% Formic Acid (70:30 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C
Capillary Electrophoresis Chiral Selector β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (10-20 mM)
Background Electrolyte 25-50 mM Phosphate buffer
pH 3-7 (to be optimized)
Voltage 15-25 kV
Temperature 25 °C
Diastereomeric Crystallization Resolving Agent Chiral amines (e.g., (R)- or (S)-1-phenylethylamine)
Solvent Alcohols (e.g., Methanol, Ethanol) or aqueous mixtures
Temperature Controlled cooling from elevated temperature to room temperature or below

Concluding Remarks

The development of a robust method for the resolution of this compound enantiomers requires a systematic approach. This guide provides the foundational knowledge and troubleshooting strategies to navigate the challenges of chiral separations. It is recommended to start with chiral HPLC or CE for analytical scale method development due to their speed and versatility. For larger scale purification, diastereomeric crystallization remains a viable and cost-effective option. Always refer to the column or instrument manufacturer's guidelines for specific operational limits.

References

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). Electrophoresis. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. IntechOpen. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]

  • Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. (2008). Bentham Science Publishers. [Link]

  • Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. PubMed. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Resolution of racemic amino acids.
  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. (1987). Journal of Chromatography. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Chiral resolution with frozen aqueous amino acids. (2012). Analytical Methods. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2019). Molecules. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Enzymatic Assays for N-nitroglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-nitroglycine (NNG) enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when working with NNG-degrading enzymes, such as N-nitroglycine lyase (NnlA). Our goal is to help you enhance the efficiency, accuracy, and reproducibility of your experiments.

Introduction: The NnlA Enzymatic System

N-nitroglycine (NNG) is a naturally occurring linear nitramine that can be degraded by the heme-containing enzyme NnlA.[1][2] The enzyme catalyzes the conversion of NNG into glyoxylate, nitrite (NO₂⁻), and ammonium (NH₄⁺).[3] A critical feature of NnlA is that its heme cofactor must be in the reduced ferrous (Fe²⁺) state to be active.[4][5] This requirement dictates specific handling and assay conditions, which are often the source of experimental challenges. This guide provides a structured approach to troubleshooting and optimizing your NNG assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the NnlA enzymatic assay for N-nitroglycine?

The assay quantifies the activity of the NnlA enzyme by measuring the disappearance of the substrate (NNG) or the appearance of one of its degradation products.[3] The most common methods involve the colorimetric detection of nitrite (NO₂⁻) using the Griess assay or the direct measurement of NNG and glyoxylate concentrations by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Q2: Why is a chemical reductant, such as sodium dithionite, required in the assay?

The heme iron in the NnlA active site must be in the reduced (Fe²⁺) state for catalytic activity.[4] As-purified NnlA is often in the oxidized, inactive ferric (Fe³⁺) state. A chemical reductant like sodium dithionite is added to reduce the heme iron, thereby activating the enzyme.[4][5] It is crucial to perform these steps under anaerobic conditions, as the reduced heme can be re-oxidized by oxygen.[4]

Q3: What are the essential controls for a reliable NNG enzymatic assay?

To ensure your results are valid, the following controls are indispensable:

  • No-Enzyme Control: Contains all reaction components, including the substrate (NNG) and reductant, but excludes the NnlA enzyme. This control is critical for identifying any non-enzymatic degradation of NNG or contamination in the reagents (e.g., nitrite contamination).

  • No-Substrate Control: Contains the NnlA enzyme and all other components except the substrate (NNG). This helps to measure any background signal originating from the enzyme preparation or buffer components.

  • Positive Control (Optional but Recommended): A known active NnlA homolog or a previously validated batch of your enzyme. This helps confirm that the assay conditions and reagents are optimal.

  • Inactive Enzyme Control: A variant of the enzyme known to be inactive, such as the H73A mutant of Variovorax sp. NnlA, can serve as an excellent negative control to ensure that the observed activity is due to the specific catalytic mechanism.[3][4]

Core Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: No or Low Enzyme Activity

Q4: I have purified NnlA, but the enzyme shows little to no activity. What are the most likely causes?

This is a common issue often linked to the activation state of the enzyme's heme cofactor.

Causality: The NnlA enzyme is only active when its heme cofactor is in the reduced Fe²⁺ state.[4] Exposure to oxygen can rapidly oxidize the heme to the inactive Fe³⁺ state. Furthermore, improper protein folding or loss of the heme cofactor during purification can lead to an inactive enzyme.

Troubleshooting Steps:

  • Verify Heme Reduction: Ensure the reductant (e.g., sodium dithionite) is fresh and active. Prepare reductant solutions immediately before use in deoxygenated buffer. The reduction step must be performed in an anaerobic environment (e.g., a glovebox) to prevent rapid re-oxidation by atmospheric oxygen.[4][6]

  • Confirm Heme Occupancy: The characteristic pink/red color of the purified enzyme is a good indicator of heme presence. You can confirm heme occupancy and integrity using UV-visible spectroscopy. The reduced, active form of NnlA has a distinct Soret peak around 420-425 nm.

  • Assess Enzyme Integrity: Run an aliquot of your purified enzyme on an SDS-PAGE gel to check for degradation. Protein degradation can lead to a loss of activity.

  • Check Buffer Components: Ensure your assay buffer does not contain chelating agents like EDTA at high concentrations, which could interfere with the heme iron, or other potential inhibitors. The typical pH for the assay is around 7.5, using buffers like Tricine or phosphate.[3][4]

Start Problem: No / Low NnlA Activity Q1 Is the reductant (e.g., dithionite) fresh and prepared anaerobically? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the enzyme reduction step performed in an anaerobic environment? A1_Yes->Q2 Sol1 Solution: Prepare fresh reductant in deoxygenated buffer immediately before use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the purified enzyme have the correct UV-Vis spectrum and heme color? A2_Yes->Q3 Sol2 Solution: Use an anaerobic glovebox or sealed vials with an inert gas atmosphere. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the enzyme intact on an SDS-PAGE gel? A3_Yes->Q4 Sol3 Solution: Re-purify the enzyme, ensuring heme incorporation. Check heme occupancy. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult buffer composition and substrate integrity. A4_Yes->End Sol4 Solution: Re-purify the enzyme, adding protease inhibitors during purification. A4_No->Sol4

Troubleshooting workflow for low NnlA activity.
Category 2: High Background Signal

Q5: My "no-enzyme" control shows a high signal in the Griess assay. What is causing this false positive?

A high background in the Griess assay almost always points to nitrite contamination.

Causality: The Griess assay is highly sensitive to nitrite (NO₂⁻).[6] Contamination can be introduced through buffers, water, or other reagents. The NNG substrate itself, if not pure, could also be a source of contamination.

Troubleshooting Steps:

  • Test Individual Reagents: Systematically test each component of your reaction mixture (buffer, water, NNG stock solution, reductant solution) with the Griess reagent to pinpoint the source of nitrite contamination.

  • Use High-Purity Reagents: Always use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents for all buffers and solutions.

  • Prepare Fresh Solutions: Prepare buffers and reagent stocks fresh and store them properly. Avoid using old stock solutions.

  • Verify Substrate Purity: If the NNG stock is the source, consider purifying it or obtaining it from a more reliable supplier. You can verify its purity via LC-MS.

Start Problem: High Background in Griess Assay Control Q1 Test individual reagents (buffer, water, NNG) with Griess reagent. Start->Q1 Q2 Is a specific reagent contaminated with nitrite? Q1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Solution: Remake the contaminated reagent using high-purity water and chemicals. A2_Yes->Sol1 Sol2 Solution: Ensure all glassware is thoroughly cleaned. Consider using disposable plasticware. A2_No->Sol2

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-nitroglycine and Other Amino Acid-Derived Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of nitric oxide (NO) as a fundamental signaling molecule has revolutionized our understanding of numerous physiological and pathological processes. Its role in vasodilation, neurotransmission, and the immune response has spurred the development of a diverse arsenal of NO-donating compounds for therapeutic applications.[1][2] Among these, amino acid derivatives represent a promising class of NO donors, offering the potential for tailored release kinetics and targeted delivery. This guide provides an in-depth comparison of the biological activity of N-nitroglycine against other prominent amino acid-derived NO donors, namely S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). We will delve into their mechanisms of NO release, vasodilatory and anti-inflammatory properties, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

The Landscape of Amino Acid-Derived NO Donors

Amino acid-based NO donors are broadly categorized based on the nitrogen-oxygen bond that serves as the source of NO. This guide will focus on two major classes: N-nitro compounds, exemplified by N-nitroglycine, and S-nitrosothiols (RSNOs), represented by GSNO and CysNO.

  • N-nitroglycine: A naturally occurring nitramine produced by some Streptomyces strains, N-nitroglycine is structurally distinct from the more commonly studied organic nitrates like nitroglycerin.[3] Its biological activity is an area of growing interest, particularly its potential as an NO donor and its inherent antibiotic properties.[3]

  • S-nitrosothiols (RSNOs): These compounds, characterized by an S-N bond, are endogenous carriers and donors of NO.[4][5] GSNO, the S-nitrosated form of the abundant antioxidant glutathione, and CysNO, derived from cysteine, are key players in cellular NO signaling.[4][5]

Comparative Biological Activity

A direct, head-to-head comparison of the biological activities of N-nitroglycine and S-nitrosothiols is an emerging area of research. However, based on existing literature, we can draw insightful comparisons regarding their primary functions.

Nitric Oxide Release: Mechanism and Kinetics

The efficacy of an NO donor is fundamentally linked to its ability to release NO at a therapeutically relevant concentration and rate. The mechanisms and kinetics of NO release differ significantly between N-nitroglycine and S-nitrosothiols.

  • N-nitroglycine: The precise enzymatic pathways for NO release from N-nitroglycine in mammalian systems are not as well-elucidated as those for nitroglycerin. However, it is hypothesized to involve enzymatic reduction, potentially by enzymes such as cytochrome P450 or xanthine oxidoreductase, which are known to metabolize organic nitrates.[5] The kinetics of NO release from N-nitroglycine are likely to be dependent on the specific enzymatic machinery present in the target tissue.

  • S-nitrosothiols (GSNO and CysNO): RSNOs can release NO through several mechanisms, including thermal and photochemical decomposition, and, more importantly under physiological conditions, through copper-catalyzed decomposition and transnitrosation reactions.[5] Transnitrosation, the transfer of the NO group to another thiol, is a key mechanism for the biological activity of RSNOs.[6] The release of NO from GSNO and CysNO is generally considered to be more direct than from organic nitrates, as it does not strictly require enzymatic bioactivation in the same manner.[7] The kinetics of NO release from S-nitrosothiols can be influenced by the local redox environment and the presence of thiols and metal ions.[8]

Vasodilatory Effects: Potency and Mechanism

The primary therapeutic application of many NO donors is their ability to induce vasodilation, a critical factor in treating conditions like angina and hypertension.

  • N-nitroglycine: While direct comparative studies are limited, the vasodilatory potential of N-nitroglycine is inferred from its structural similarity to nitroglycerin, a potent vasodilator. The mechanism is expected to follow the canonical NO signaling pathway: activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, and subsequent relaxation of vascular smooth muscle.[1][9]

  • S-nitrosothiols (GSNO and CysNO): GSNO and CysNO are well-established vasodilators.[10] Their potency can be significant, with some studies suggesting that S-nitrosothiols can be more potent than traditional organic nitrates like nitroglycerin and may be less prone to inducing tolerance.[11] The vasodilatory effect is directly mediated by the released NO activating sGC.

The following diagram illustrates the canonical NO/cGMP signaling pathway responsible for vasodilation.

Vasodilation_Pathway cluster_donors NO Donors cluster_cell Vascular Smooth Muscle Cell N-nitroglycine N-nitroglycine sGC Soluble Guanylate Cyclase (sGC) N-nitroglycine->sGC releases NO S-nitrosothiols S-nitrosothiols S-nitrosothiols->sGC release NO cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease phosphorylates targets Relaxation Muscle Relaxation (Vasodilation) Ca2_decrease->Relaxation

Caption: NO/cGMP signaling pathway in vasodilation.

Anti-inflammatory Properties

Chronic inflammation is a key component of many cardiovascular and other diseases. NO has a complex, often concentration-dependent, role in inflammation.

  • N-nitroglycine: The anti-inflammatory effects of N-nitroglycine are less characterized than its potential vasodilatory actions. However, given that NO can modulate inflammatory responses, it is plausible that N-nitroglycine could exert anti-inflammatory effects by releasing NO. For instance, nitroglycerin has been shown to have anti-inflammatory properties.[3][12]

  • S-nitrosothiols (GSNO and CysNO): NO released from S-nitrosothiols can have anti-inflammatory effects, such as inhibiting leukocyte adhesion to the endothelium and reducing the production of pro-inflammatory cytokines.[13][14] However, the role of NO in inflammation is biphasic, with high concentrations sometimes promoting inflammation. Therefore, the controlled release of NO from RSNOs is crucial for achieving a therapeutic anti-inflammatory effect.

Quantitative Comparison of Biological Activity

Direct comparative data for N-nitroglycine is scarce. The following table summarizes typical potency values for nitroglycerin and S-nitrosothiols to provide a contextual comparison.

CompoundBiological ActivityAssay SystemPotency (EC50/IC50)Reference
Nitroglycerin VasodilationRabbit Aortic Rings~1-100 nM[15]
Inhibition of Platelet AggregationHuman PlateletsµM range[9]
Inhibition of Cytokine ReleaseHuman Alveolar Macrophages-[14]
S-Nitrosoglutathione (GSNO) VasodilationRat Aorta~100-500 nM[10]
Inhibition of Platelet AggregationHuman Platelets~300-1000 nM[6]
Inhibition of NO ProductionMacrophages-[16]
S-Nitrosocysteine (CysNO) VasodilationRat Mesenteric Artery~10-100 nM[17]
Inhibition of Platelet AggregationHuman PlateletsµM range[17]

Note: EC50/IC50 values can vary significantly depending on the experimental conditions, tissue type, and species. This table is intended for illustrative purposes.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Quantification of Nitric Oxide Release (Griess Assay)

The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.

Principle: Nitrate is first reduced to nitrite by nitrate reductase. Nitrite then reacts with sulfanilamide in an acidic solution to form a diazonium salt, which couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at 540 nm.

Workflow Diagram:

Griess_Assay_Workflow start Sample containing Nitrate and Nitrite step1 Add Nitrate Reductase and Cofactors start->step1 step2 Incubate to convert Nitrate to Nitrite step1->step2 step3 Add Griess Reagents (Sulfanilamide and NED) step2->step3 step4 Incubate for color development step3->step4 end Measure Absorbance at 540 nm step4->end

Caption: Workflow for the Griess Assay.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of N-nitroglycine, GSNO, and CysNO at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Nitrate Reduction:

    • To 50 µL of each sample in a 96-well plate, add 25 µL of nitrate reductase and 25 µL of the enzyme cofactor solution (containing NADPH).

    • Incubate the plate at room temperature for 30 minutes to allow for the conversion of nitrate to nitrite.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Ex Vivo Vasodilation Assay (Aortic Ring Assay)

This assay uses isolated aortic rings to assess the vasodilatory or vasoconstrictive effects of compounds in a controlled ex vivo setting.

Principle: Aortic rings are mounted in an organ bath, pre-contracted with a vasoconstrictor (e.g., phenylephrine), and then exposed to the test compound. The resulting relaxation or further contraction is measured as a change in isometric tension.

Workflow Diagram:

Aortic_Ring_Assay_Workflow start Isolate Thoracic Aorta step1 Cut Aorta into Rings (2-3 mm) start->step1 step2 Mount Rings in Organ Bath step1->step2 step3 Equilibrate and apply optimal tension step2->step3 step4 Pre-contract with Phenylephrine step3->step4 step5 Add cumulative concentrations of NO donor step4->step5 end Record changes in isometric tension step5->end

Caption: Workflow for the Aortic Ring Assay.

Detailed Protocol:

  • Aortic Ring Preparation:

    • Humanely euthanize a rat or mouse and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2/5% CO2.

    • Gradually increase the tension to an optimal baseline (e.g., 1.5 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.

  • Compound Addition: Add cumulative concentrations of N-nitroglycine, GSNO, or CysNO to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot concentration-response curves and calculate the EC50 values.

In Vitro Anti-inflammatory Assay (Cytokine Inhibition in Macrophages)

This cell-based assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: Macrophage cells (e.g., RAW 264.7) are treated with the test compound and then stimulated with LPS. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

Anti_inflammatory_Assay_Workflow start Seed Macrophage Cells (e.g., RAW 264.7) step1 Pre-treat with NO donor at various concentrations start->step1 step2 Stimulate with LPS step1->step2 step3 Incubate for 24 hours step2->step3 step4 Collect cell culture supernatant step3->step4 end Quantify cytokine levels using ELISA step4->end

Caption: Workflow for the in vitro anti-inflammatory assay.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-nitroglycine, GSNO, or CysNO for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

N-nitroglycine and S-nitrosothiols like GSNO and CysNO represent important classes of amino acid-derived NO donors with significant therapeutic potential. While S-nitrosothiols are well-characterized endogenous signaling molecules with potent vasodilatory and anti-inflammatory effects, the biological profile of N-nitroglycine is still being fully elucidated. Its natural origin and unique nitramine structure suggest it may offer a distinct pharmacological profile.

This guide has provided a framework for comparing these compounds, highlighting their known biological activities and presenting robust experimental protocols for their evaluation. A critical next step for the field is to conduct direct, head-to-head comparative studies to quantify the differences in their NO release kinetics, vasodilatory potency, and anti-inflammatory efficacy. Such studies will be invaluable for identifying the most promising candidates for development as novel therapeutics for a range of cardiovascular and inflammatory diseases. The continued exploration of these and other amino acid-derived NO donors holds the key to unlocking new and more effective treatments.

References

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  • Feelisch, M., & Noack, E. (1995). The use of nitric oxide donors in pharmacological studies. General Pharmacology: The Vascular System, 26(7), 1445-1453. Available from: [Link]

  • Hogg, N. (2013). S-Nitrosoglutathione. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3173-3181. Available from: [Link]

  • Ignarro, L. J. (2002). Nitric oxide as a unique signaling molecule in the vascular system: a historical overview. Journal of Physiology and Pharmacology, 53(4 Pt 1), 503-514.
  • Keeble, J. E., & Moore, P. K. (2002). Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs. British Journal of Pharmacology, 137(3), 295-310. Available from: [Link]

  • Kim, S. F., & Huri, D. A. (2018). Nitric Oxide Donors: Chemical Activities and Biological Applications. Current medicinal chemistry, 25(3), 307-327.
  • Kowaluk, E. A., & Fung, H. L. (1990). Spontaneous liberation of nitric oxide cannot account for in vitro vascular relaxation by S-nitrosothiols. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1256-1264.
  • Li, H., & Förstermann, U. (2000). Nitric oxide in the pathogenesis of vascular disease.
  • Liu, X. H., et al. (2015). Synthesis of CDDO-amino acid-nitric oxide donor trihybrids as potential antitumor agents against both drug-sensitive and drug-resistant colon cancer. Journal of Medicinal Chemistry, 58(5), 2452-2464. Available from: [Link]

  • Lirk, P., et al. (2003). Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages. Clinical & Experimental Immunology, 131(3), 484-489. Available from: [Link]

  • Maragos, C. M., et al. (1991). Complexes of .NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasodilator effects. Journal of Medicinal Chemistry, 34(11), 3242-3247.
  • Marks-Konczalik, J., et al. (1995). Nitric oxide (NO) donor molecules: effect of NO release rate on vascular smooth muscle cell proliferation in vitro. Journal of Cardiovascular Pharmacology, 25(4), 674-678. Available from: [Link]

  • McQuade, L. E., et al. (2010). Tracking endothelium-dependent NO release in pressurized arteries. Frontiers in Physiology, 1, 153. Available from: [Link]

  • Miller, M. R., & Megson, I. L. (2007). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 151(3), 305-321. Available from: [Link]

  • Muniyappa, H., & Das, K. C. (2008). Activation of nitric oxide synthase by S-nitrosoglutathione in lung endothelial cells. American Journal of Respiratory Cell and Molecular Biology, 38(3), 336-344.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424.
  • Park, J. W., et al. (2020). Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated TEMPO-Oxidized Nanocellulose Hydrogel for the Treatment of MRSA-Infected Wounds. Pharmaceutics, 12(9), 869. Available from: [Link]

  • Radcliffe, R., & Baguley, B. C. (1998). S-Nitrosothiols and the S-nitrosoproteome of the cardiovascular system. Antioxidants & Redox Signaling, 18(3), 270-287. Available from: [Link]

  • Schaffer, M. R., et al. (1998). The role of nitric oxide in the vasculature: where does it come from and where does it go? A quantitative perspective. Antioxidants & Redox Signaling, 18(3), 270-287.
  • Schoenfisch, M. H., & Roth, R. A. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 7, 514. Available from: [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Thatcher, G. R. (2010). Nitric oxide donors and cardiovascular agents modulating the bioactivity of nitric oxide. Comprehensive Medicinal Chemistry II, 2, 547-573.
  • Thomas, D. D., et al. (2002). The chemical biology of nitric oxide: implications in cellular signaling. Free Radical Biology and Medicine, 33(1), 1-11.
  • Torfgård, K. E., & Ahlner, J. (1994). Mechanisms of action of nitrates. Cardiovascular Drugs and Therapy, 8(5), 675-683.
  • Ušjak, D., et al. (2021). The comparison of the vasorelaxation induced by S-nitrosoglutathione alone and after incubation with garlic juice. Journal of Ethnopharmacology, 270, 113829.
  • van der Vliet, A., et al. (1998). The role of peroxynitrite in the pathology of lung disease. Chest, 113(3 Suppl), 70S-76S.
  • Vetro, J. A., et al. (2006). Differential hemodynamic effects and tolerance properties of nitroglycerin and an S-nitrosothiol in experimental heart failure. Journal of Cardiovascular Pharmacology, 47(1), 107-113. Available from: [Link]

  • Wallace, J. L. (2005). Nitric oxide-releasing non-steroidal anti-inflammatory drugs: a novel approach to gastrointestinal safety. Current Pharmaceutical Design, 11(19), 2409-2415.
  • Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002).
  • White, J. D., & Kitos, P. A. (1993). Nitramine formation via a cryptic non-ribosomal peptide synthetase-dependent strategy in N-nitroglycine biosynthesis.
  • Williams, D. L. (2002). The chemistry of S-nitrosothiols. Accounts of Chemical Research, 35(10), 829-836.
  • Witte, K., & Kleschyov, A. L. (2000). [Pharmacology of nitrates and other NO donors]. Zeitschrift fur Kardiologie, 89 Suppl 7, VII/2-VII/8. Available from: [Link]

  • Ziche, M., et al. (1994). Nitroglycerin dilates rabbit coronary arteries and increases coronary blood flow by a mechanism that is independent of the endothelium.

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A Comparative Toxicological Guide to Nitramino Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the toxicological profiles of key nitramino compounds, offering researchers, scientists, and drug development professionals a thorough understanding of their potential hazards. By synthesizing data from authoritative sources and outlining detailed experimental protocols, this document aims to support informed decision-making in research and development involving these energetic materials.

Introduction to Nitramino Compounds

Nitramino compounds are a class of organic molecules characterized by the presence of a nitro group (NO₂) attached to a nitrogen atom. This structural feature is responsible for their high-energy properties, leading to their widespread use as explosives and propellants. Notable examples include RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), and CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). While their energetic properties are well-documented, their toxicological profiles are of significant concern due to potential human exposure and environmental contamination.[1][2] This guide will delve into the comparative toxicology of these compounds, focusing on their mechanisms of toxicity, genotoxic and mutagenic potential, and organ-specific effects.

Mechanisms of Toxicity: Metabolic Activation and Oxidative Stress

The toxicity of many nitramino compounds is not inherent to the parent molecule but arises from its metabolic activation within the body.[3] This process, primarily mediated by cytochrome P450 enzymes in the liver, involves the reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamino derivatives.[4][5] These intermediates are highly reactive and can induce cellular damage through two primary pathways:

  • DNA Adduct Formation: The electrophilic intermediates can covalently bind to DNA, forming DNA adducts.[3][5] These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

  • Oxidative Stress: The metabolic process can also generate reactive oxygen species (ROS), leading to oxidative stress.[6] ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and inflammation.

The following diagram illustrates the generalized metabolic activation pathway for nitramino compounds.

MetabolicActivation Nitramine Nitramino Compound (Parent Molecule) Nitroso Nitroso Intermediate Nitramine->Nitroso CYP450 Reduction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling ReactiveElectrophile Reactive Electrophile (e.g., Nitrenium Ion) Hydroxylamino->ReactiveElectrophile Further Metabolism Hydroxylamino->ROS Redox Cycling DNA_Adducts DNA Adducts ReactiveElectrophile->DNA_Adducts Covalent Binding CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellularDamage AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestCompound Test Compound (Nitramine) Preincubation Pre-incubation (37°C, 30 min) TestCompound->Preincubation Bacteria Bacterial Strain (e.g., S. typhimurium) Bacteria->Preincubation S9 S9 Metabolic Activation Mix S9->Preincubation Plating Plating on Minimal Agar Preincubation->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare to Control (Statistical Analysis) Counting->Analysis

Caption: Workflow for the Ames Test.

In Vivo Toxicological Considerations

While in vitro assays provide valuable initial screening data, in vivo studies are crucial for understanding the systemic toxicity of nitramino compounds. Animal studies have revealed significant neurotoxic effects for RDX, including seizures and convulsions. [7][8]Developmental and reproductive toxicity studies are also critical, as some nitramino compounds have shown adverse effects on fetal development and reproductive outcomes. [9][10][11]

Environmental Fate and Ecotoxicity

The environmental persistence and mobility of nitramino compounds are important factors in their overall toxicological profile. [12]RDX, for instance, is known to be mobile in soil and can contaminate groundwater. [13]The ecotoxicity of these compounds varies, with some showing toxicity to aquatic organisms. [14]Studies on the environmental fate of nitramines suggest they are generally persistent in the environment. [15][16]

Conclusion and Future Directions

The toxicological profiles of nitramino compounds are complex and vary significantly between different structures. RDX generally exhibits the highest acute toxicity and pronounced neurotoxicity among the commonly studied nitramines. While HMX appears less toxic, and data on CL-20 is still emerging, all nitramino compounds warrant careful handling and thorough toxicological assessment. Future research should focus on elucidating the specific mechanisms of toxicity, developing more sensitive and predictive in vitro models, and understanding the long-term health effects of low-level exposures.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for RDX. U.S. Department of Health and Human Services, Public Health Service. [Link]

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  • Bardai, G., et al. (2005). Developmental toxicity of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) in the Japanese quail (Coturnix coturnix japonica). Environmental Toxicology and Chemistry, 24(7), 1766-1770. [Link]

  • European Medicines Agency. (2024). Enhanced Ames Test Conditions for N-nitrosamines. [Link]

  • Fjellsbø, L. M., et al. (2014). Genotoxic and mutagenic potential of nitramines. Environmental Research, 134, 347-354. [Link]

  • Gassnova. (2011). Environmental Guidelines and Regulations for Nitramines: A Policy Summary. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Robidoux, P. Y., et al. (2004). Toxicity of the cyclic nitramine explosive CL-20 to aquatic receptors. Archives of Environmental Contamination and Toxicology, 46(3), 329-336. [Link]

  • Thomas, J. E., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, gead033. [Link]

  • Trohalaki, S., et al. (2002). Risk assessment of high-energy chemicals by in vitro toxicity screening and quantitative structure-activity relationships. Toxicological Sciences, 68(2), 498-507. [Link]

  • U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). [Link]

  • Williams, T. D., et al. (2000). The neurotoxicity of cyclotrimethylenetrinitramine (RDX) in a child: a clinical and pharmacokinetic evaluation. Journal of Toxicology: Clinical Toxicology, 38(4), 305-319. [Link]

  • Zhang, B., et al. (2025). Reproductive and developmental toxicology of nitrosamines. Toxicology Research, 14(2), tfaf051. [Link]

Sources

A Comparative Guide to Nitrating Agents: Evaluating the Potential of Nitraminoacetic Acid Against Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a nitro group onto a molecule is a fundamental transformation, pivotal in the synthesis of a vast array of compounds ranging from pharmaceuticals and agrochemicals to high-energy materials.[1] The choice of nitrating agent is a critical decision that profoundly influences reaction efficiency, regioselectivity, and, most importantly, safety.[2] This guide provides an in-depth comparison of traditional nitrating methodologies with an exploratory analysis of nitraminoacetic acid, a compound with theoretical potential as a novel nitrating agent. While extensive data exists for conventional methods, the application of this compound in this context remains largely unexplored in published scientific literature. This guide will therefore present the established facts for traditional methods and extrapolate the potential efficacy and safety of this compound based on the chemistry of related N-nitro compounds, while clearly delineating the absence of direct comparative experimental data.

The Archetype of Nitration: Mixed Acid and its Progeny

For decades, the combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly known as "mixed acid," has been the workhorse of aromatic nitration.[3] The potency of this system lies in the in situ generation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the electrophilic aromatic substitution mechanism.[4]

Mechanism of Mixed Acid Nitration

The reaction proceeds through a well-established two-step mechanism. First, sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the nitronium ion.[4] The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a nitroaromatic compound.[5]

Mixed_Acid_Nitration cluster_generation Nitronium Ion Generation cluster_nitration Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O HSO4_minus->H2SO4 + H⁺ from σ-complex H2O H₂O Aromatic Aromatic Substrate (Ar-H) Sigma_complex σ-complex Aromatic->Sigma_complex + NO₂⁺ Product Nitroaromatic Product (Ar-NO₂) Sigma_complex->Product - H⁺ H3O_plus H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration using mixed acid.

Advantages and Disadvantages of Traditional Methods

The primary advantages of mixed acid are its low cost and high reactivity, making it suitable for large-scale industrial production of nitroaromatics.[6] However, its drawbacks are significant. The highly corrosive and hazardous nature of the reagents requires stringent safety protocols.[6] Furthermore, the reactions are often highly exothermic, posing a risk of thermal runaway.[6] From an environmental perspective, the use of large quantities of sulfuric acid, which is often diluted by the water formed during the reaction, necessitates costly and energy-intensive regeneration processes.[7]

Other traditional nitrating agents, such as nitric acid in acetic anhydride (forming acetyl nitrate), have been developed to circumvent the use of strong mineral acids.[1] While offering milder reaction conditions, acetyl nitrate is known to be explosive and requires careful temperature control.[2]

The Untapped Potential: this compound as a Nitrating Agent

This compound (N-nitroglycine) is an N-nitro compound, a class of molecules that have been investigated as alternative nitrating agents.[8][9] While there is a scarcity of literature on this compound's application for nitration, its chemical structure suggests a potential to act as a source of the nitro group.

Synthesis and Properties

The synthesis of N-nitro derivatives of secondary α-amino acids, such as N-nitrosarcosine (a close analog of this compound), has been achieved through the oxidation of the corresponding nitrosamino acids with peroxytrifluoroacetic acid.[10]

Synthesis_Nitraminoacetic_Acid Nitrosamino_acid N-Nitrosoglycine Nitraminoacetic_acid This compound Nitrosamino_acid->Nitraminoacetic_acid + CF₃CO₃H Peroxytrifluoroacetic_acid CF₃CO₃H Trifluoroacetic_acid CF₃CO₂H Experimental_Workflow Start Start Setup Reaction Setup (Anisole, Solvent) Start->Setup Addition Reagent Addition (this compound, Acid Catalyst) Setup->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Analysis Analyze by GC-MS/HPLC (Yield, Regioselectivity) Workup->Analysis End End Analysis->End

Sources

A Comparative Guide to the Validation of Analytical Methods for Nitraminoacetic Acid: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules like Nitraminoacetic acid is paramount. As a derivative of the fundamental amino acid glycine, this compound (C₂H₄N₂O₄, M.W.: 120.06 g/mol ) presents unique analytical challenges.[1] This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for the validation of quantitative methods for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, empowering you to make informed decisions for your analytical workflows. The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]

The Analytical Dichotomy: HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision in method development and validation. While both techniques utilize liquid chromatography to separate components of a mixture, their detection principles differ fundamentally, leading to significant disparities in performance characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. The quantification of this compound via this method would rely on the absorption of ultraviolet light by the nitramino functional group. Studies on related nitrated compounds suggest that the nitro group exhibits absorbance in the UV region, making this a viable, albeit potentially less specific, detection method.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively detects a specific precursor ion and its characteristic product ions. This technique provides a high degree of certainty in identification and quantification.

Core Principles of Method Validation

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5][6] For the quantification of this compound, this involves a rigorous evaluation of several key performance parameters, as stipulated by ICH and FDA guidelines.[2][3][7]

Specificity and Selectivity
  • HPLC-UV: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For an HPLC-UV method, this is typically demonstrated by the resolution of the this compound peak from other potential impurities or matrix components. A key challenge is the potential for co-eluting compounds that also absorb at the selected wavelength, which could lead to an overestimation of the analyte concentration.

  • LC-MS/MS: This technique offers inherently higher selectivity. By monitoring a specific Multiple Reaction Monitoring (MRM) transition (a specific precursor ion fragmenting to a specific product ion), the method can distinguish this compound from other compounds, even if they co-elute chromatographically.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Parameter HPLC-UV LC-MS/MS
Typical Linearity (R²) ≥ 0.995≥ 0.999
Typical Range μg/mL to mg/mLpg/mL to μg/mL
Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Parameter Typical Acceptance Criteria
Accuracy (% Recovery) 80-120% (FDA Bioanalytical)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter HPLC-UV LC-MS/MS
Typical Sensitivity Parts Per Million (ppm)Parts Per Billion (ppb) to Parts Per Trillion (ppt)
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols: A Guided Approach

The following protocols are presented as a starting point for the development and validation of analytical methods for this compound.

Hypothetical HPLC-UV Method Protocol

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on UV spectral analysis of this compound (a starting point could be in the 200-220 nm range, where many organic acids absorb).[4]

  • Injection Volume: 10 µL

2. Validation Experiments:

  • Specificity: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential impurities.

  • Linearity: Prepare a series of at least five concentrations of this compound in the expected range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • LOD and LOQ: Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Hypothetical LC-MS/MS Method Protocol

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system for improved resolution and speed.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) may be suitable for this polar analyte.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and 10 mM ammonium formate in water.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is a good starting point for an acidic compound.

  • MRM Transition: To be determined by infusing a standard solution of this compound. A potential precursor ion would be [M-H]⁻ at m/z 119.0. Product ions would be determined through fragmentation experiments.

  • Injection Volume: 5 µL

2. Validation Experiments:

  • The validation experiments would follow a similar structure to the HPLC-UV method but with a focus on parameters specific to LC-MS/MS, such as matrix effects and carryover.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Carryover: Evaluated by injecting a blank sample after a high concentration standard.

Visualizing the Validation Workflow

To better illustrate the logical flow of the validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy_Precision Accuracy & Precision Validation_Protocol->Accuracy_Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy_Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Final Validation Report Acceptance_Criteria->Validation_Report

Caption: A generalized workflow for HPLC method validation.

LCMSMS_Validation_Workflow cluster_planning_lcms Phase 1: Planning & Development cluster_execution_lcms Phase 2: Experimental Execution cluster_evaluation_lcms Phase 3: Evaluation & Reporting Method_Dev_LCMS Method Development (LC & MS Optimization) Validation_Protocol_LCMS Validation Protocol Definition Method_Dev_LCMS->Validation_Protocol_LCMS Selectivity Selectivity & Specificity Validation_Protocol_LCMS->Selectivity Linearity_Range_LCMS Linearity & Range Validation_Protocol_LCMS->Linearity_Range_LCMS Accuracy_Precision_LCMS Accuracy & Precision Validation_Protocol_LCMS->Accuracy_Precision_LCMS LLOQ LLOQ Determination Validation_Protocol_LCMS->LLOQ Robustness_LCMS Robustness Validation_Protocol_LCMS->Robustness_LCMS Matrix_Effect Matrix Effect Validation_Protocol_LCMS->Matrix_Effect Carryover Carryover Validation_Protocol_LCMS->Carryover Data_Analysis_LCMS Data Analysis Selectivity->Data_Analysis_LCMS Linearity_Range_LCMS->Data_Analysis_LCMS Accuracy_Precision_LCMS->Data_Analysis_LCMS LLOQ->Data_Analysis_LCMS Robustness_LCMS->Data_Analysis_LCMS Matrix_Effect->Data_Analysis_LCMS Carryover->Data_Analysis_LCMS Acceptance_Criteria_LCMS Comparison with Acceptance Criteria Data_Analysis_LCMS->Acceptance_Criteria_LCMS Validation_Report_LCMS Final Validation Report Acceptance_Criteria_LCMS->Validation_Report_LCMS

Caption: A comprehensive workflow for LC-MS/MS method validation.

Conclusion: Selecting the Appropriate Tool for the Task

The choice between HPLC-UV and LC-MS/MS for the quantitative analysis of this compound is contingent upon the specific requirements of the application.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control applications where the concentration of this compound is relatively high and the sample matrix is simple. However, it may lack the sensitivity and selectivity required for more demanding applications.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and in complex matrices where interferences are likely. The initial investment and operational complexity are higher, but the quality of the data is significantly superior.

Ultimately, a thorough understanding of the principles of method validation, guided by international regulatory standards, is essential for generating reliable and defensible analytical data, regardless of the chosen technology. This guide serves as a foundational resource to aid in the development and validation of robust analytical methods for this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25184, this compound. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against N-nitroglycine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroglycine (NNG) is a nitramine natural product produced by some Streptomyces strains and is a significant biomarker of nitrative stress, implicated in various pathological conditions.[1][2][3][4] The accurate detection of NNG is paramount for research and diagnostic applications, demanding highly specific antibodies. However, the structural simplicity of NNG and its presence in a complex biological milieu necessitate a rigorous evaluation of antibody cross-reactivity to ensure data integrity. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for anti-NNG antibodies. We delve into the rationale behind experimental design, provide detailed protocols for robust validation, and present a clear methodology for data analysis, empowering researchers to confidently assess the specificity of their immunological tools.

The Critical Role of Specificity in N-nitroglycine Detection

Cross-reactivity occurs when an antibody raised against a specific antigen binds to other, non-target molecules that share similar structural features or epitopes.[9][10] In the context of NNG, this could lead to a significant overestimation of its concentration, resulting in false-positive results and misleading interpretations of disease states or treatment effects. Therefore, a systematic and quantitative assessment of cross-reactivity is an indispensable step in the validation of any anti-NNG antibody.

Identifying Potential Cross-Reactants

A logical approach to assessing cross-reactivity begins with identifying molecules that are structurally analogous to N-nitroglycine.[11] The structure of NNG is characterized by a glycine backbone with a nitro group (NO₂) attached to the alpha-amino nitrogen. Potential cross-reactants would include:

  • Parent and Metabolite Molecules:

    • Glycine: The unmodified amino acid backbone.

    • Nitrite (NO₂⁻) and Nitrate (NO₃⁻): Key players in the nitric oxide pathway.[7][8]

  • Other Nitrated Amino Acids:

    • 3-Nitrotyrosine (3-NT): A well-established biomarker of nitrative stress where the nitro group is on an aromatic ring.[7][8]

    • Nitroarginine: Another amino acid susceptible to nitration.

  • Structurally Similar Compounds:

    • 2-Nitroaminoethanol (2-NAE): A structurally similar linear nitramine.[2][4][12]

    • Nitroglycerin: An organic nitrate ester, though structurally different, it's a source of NO in biological systems.[13][14]

Screening an anti-NNG antibody against a panel of these compounds is essential to define its specificity profile.

Experimental Design for Cross-Reactivity Profiling

The gold standard for quantitatively assessing antibody cross-reactivity for small molecules like NNG is the Competitive Enzyme-Linked Immunosorbent Assay (Competitive ELISA) .[9][11] This method is superior to direct or sandwich ELISAs for this purpose because it directly measures the ability of a free analyte (the potential cross-reactant) to compete with a labeled or coated antigen for a limited number of antibody binding sites.[15][16] The resulting data provides a quantitative measure of the antibody's preference for NNG over other molecules.

The workflow involves immobilizing an NNG-protein conjugate (e.g., NNG-BSA) onto a microplate. The antibody is then pre-incubated with either the NNG standard or a potential cross-reacting compound. This mixture is added to the plate, where the "free" antibody (not bound to the competitor in the solution) binds to the immobilized NNG-BSA. The amount of bound antibody is inversely proportional to the concentration of the free analyte in the initial solution.[16][17]

Competitive_ELISA_Workflow cluster_prep Phase 1: Preparation cluster_competition Phase 2: Competition cluster_detection Phase 3: Detection P1 Coat Plate with NNG-Protein Conjugate P2 Block Non-specific Binding Sites P1->P2 C1 Prepare NNG Standards & Test Compound Solutions C3 Add Mixture to Coated & Blocked Plate C2 Pre-incubate Anti-NNG Antibody with Standards or Test Compounds C1->C2 D1 Wash to Remove Unbound Antibody C2->C3 D2 Add Enzyme-conjugated Secondary Antibody D1->D2 D3 Wash to Remove Unbound Secondary D2->D3 D4 Add Substrate & Incubate for Color Dev. D3->D4 D5 Add Stop Solution D4->D5 D6 Read Absorbance (e.g., 450 nm) D5->D6

Caption: Workflow for Antibody Cross-Reactivity Assessment using Competitive ELISA.

Detailed Experimental Protocols

Protocol: Competitive ELISA for N-nitroglycine Antibody Cross-Reactivity

This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target antigen, N-nitroglycine.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-N-nitroglycine (Anti-NNG) antibody (primary antibody)

  • NNG-BSA conjugate (for coating)

  • N-nitroglycine (NNG) standard

  • Panel of potential cross-reactants (e.g., Glycine, 3-Nitrotyrosine, etc.)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[15]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[18]

  • Blocking Buffer (e.g., 1-3% BSA in PBS)[15][18]

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)[18]

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute NNG-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Cover the plate and incubate overnight at 4°C.[15][18]

  • Washing and Blocking:

    • Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT) or 37°C.[15]

  • Competition Reaction:

    • Prepare serial dilutions of the NNG standard and each potential cross-reactant in Assay Buffer. A typical range would be from 0.1 ng/mL to 1000 ng/mL.

    • Dilute the primary anti-NNG antibody to its optimal concentration (previously determined by titration) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-NNG antibody.

    • Incubate this mixture for 1 hour at RT.[15]

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at RT.[11][18]

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.[11][18]

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at RT for 15-30 minutes.[15]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[15]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for NNG and each potential cross-reactant.

  • Calculate Percent Binding: The absorbance signal is inversely proportional to the competitor concentration. The data is typically normalized relative to the maximum binding (B₀), which is the signal from the wells with no competitor antigen.

    • % Binding = (Absorbance_Sample / Absorbance_B₀) * 100

  • Determine IC50 Values: Plot the % Binding versus the log of the competitor concentration. Use a four-parameter logistic (4PL) curve fit to determine the half-maximal inhibitory concentration (IC50) for NNG and each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the IC50 values.[11]

    • % Cross-Reactivity = (IC50_NNG / IC50_Test_Compound) * 100

Example Data Summary:

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-nitroglycine (NNG) 15 100% Reference Compound
3-Nitrotyrosine1,8000.83%Very Low Cross-Reactivity
Glycine> 10,000< 0.15%Negligible Cross-Reactivity
L-Arginine> 10,000< 0.15%Negligible Cross-Reactivity
Sodium Nitrite (NaNO₂)> 10,000< 0.15%Negligible Cross-Reactivity
2-Nitroaminoethanol5,5000.27%Very Low Cross-Reactivity

Interpretation: An antibody is considered highly specific if the % cross-reactivity for related compounds is very low, ideally less than 1%. The hypothetical data above demonstrates an antibody with excellent specificity for N-nitroglycine, as significantly higher concentrations of other compounds are required to achieve the same level of inhibition.

Conclusion & Recommendations

The validation of an antibody's specificity is not a mere formality but a crucial step for ensuring the reliability and reproducibility of experimental data. For a small molecule biomarker like N-nitroglycine, where structurally similar compounds are biologically prevalent, rigorous cross-reactivity testing is non-negotiable.

  • Always Perform In-House Validation: Do not solely rely on manufacturer-provided data. Validate each new lot of antibody under your specific assay conditions.

  • Use a Competitive ELISA Format: This is the most quantitative and reliable method for determining cross-reactivity for haptens and small molecules.

  • Test a Broad Panel of Analogs: The choice of potential cross-reactants should be based on structural similarity and biological relevance.

  • Quantify and Report: Always calculate and report the IC50 and % cross-reactivity values. A qualitative "yes/no" from a Western Blot is insufficient.

By adhering to the principles and protocols outlined in this guide, researchers can build a robust validation package for their anti-N-nitroglycine antibodies, leading to higher confidence in their results and contributing to the integrity of the scientific record.

References

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved January 12, 2026, from [Link]

  • PubMed. (2025). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (2023). A method to test antibody cross-reactivity toward animal antigens for flow cytometry. Cytometry Part A, 103(5), 455-457. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 12, 2026, from [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved January 12, 2026, from [Link]

  • Cusabio. (n.d.). Competitive ELISA. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis | Request PDF. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Production of N-Nitroglycine by Streptomyces noursei JCM 4701. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Retrieved January 12, 2026, from [Link]

  • Beilstein Archives. (n.d.). Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis?. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis?. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015). Low Hazard Small-Scale Synthesis and Chemical Analysis of High Purity Nitroglycerine (NG). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved?. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrative and Oxidative Stress in Toxicology and Disease. Retrieved January 12, 2026, from [Link]

  • PubMed. (2008). Oxidative and nitrative stress markers in glaucoma. Retrieved January 12, 2026, from [Link]

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A Researcher's Guide to Stability Benchmarking: Evaluating Nitraminoacetic Acid in the Context of Established Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable Energetic Materials

In the field of energetic materials, the synthesis of novel molecules is driven by the dual objectives of enhancing performance and ensuring safety. Nitraminoacetic acid (NAA), which incorporates both a nitramine functional group (-N-NO₂) and a carboxylic acid moiety, represents a unique structural motif. Its potential applications, from specialty chemical synthesis to energetic formulations, necessitate a thorough understanding of its stability. The stability of a nitro compound is not a single parameter but a multifaceted characteristic, primarily defined by its response to thermal, impact, and frictional stimuli.

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of novel compounds like this compound. While extensive experimental data for NAA is not widely available in peer-reviewed literature, this document provides the essential context for its evaluation. We will detail the standardized methodologies for stability testing, present benchmark data for well-characterized nitramines such as RDX and HMX, and offer a qualitative analysis of the structural factors that may influence NAA's stability profile. This guide is designed to be a foundational resource for the safe handling and systematic characterization of new energetic materials.

PART I: The Pillars of Stability in Nitro Compounds

The operational safety and reliability of a nitro compound are determined by its sensitivity to external stimuli. Three critical pillars define a compound's stability profile:

  • Thermal Stability: This refers to a material's resistance to decomposition as a function of temperature. It is a crucial parameter for determining safe storage, handling, and processing temperatures. The primary metric for thermal stability is the onset decomposition temperature (Td), often measured by techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA)[1][2]. A higher decomposition temperature generally signifies greater thermal stability.

  • Impact Sensitivity: This measures the susceptibility of a material to detonation or decomposition upon sudden impact or shock. It is a critical safety parameter, simulating accidental drops or impacts during transport and handling. Standardized drop-weight tests are used to determine the impact energy required to initiate a reaction in 50% of trials (E₅₀ or H₅₀)[3]. A higher E₅₀ value indicates lower sensitivity and thus greater stability against impact.

  • Friction Sensitivity: This quantifies a material's response to frictional forces, such as grinding or rubbing, which can generate localized "hot spots" leading to ignition[4]. The BAM friction test is a widely accepted method, determining the load (in Newtons) at which initiation occurs[3][5]. A higher friction force value corresponds to lower sensitivity and better safety.

The interplay of molecular structure, bond dissociation energies, crystal packing, and intermolecular forces governs these stability characteristics. For instance, strong intramolecular and intermolecular hydrogen bonding can significantly increase stability by dissipating energy and raising the energy barrier for decomposition[6][7].

PART II: Methodologies for Authoritative Stability Assessment

To ensure data is reliable and comparable across different studies and laboratories, standardized testing protocols must be rigorously followed. The following sections detail the workflows for the three primary stability tests.

Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It precisely identifies the onset temperature of exothermic decomposition events.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 0.5–2.0 mg of the test material into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Initiate a dynamic temperature ramp, typically at a constant heating rate (e.g., 5, 10, or 20 °C/min) under an inert nitrogen atmosphere (flow rate of 25-50 mL/min)[1].

  • Data Acquisition: Record the heat flow versus temperature curve.

  • Analysis: Determine the extrapolated onset temperature of the first major exothermic peak, which corresponds to the decomposition temperature (Td).

Workflow: DSC Thermal Stability Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_result Data Interpretation p1 Weigh 0.5-2.0 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a1 Place Sample & Ref in DSC Cell p3->a1 a2 Heat at Constant Rate (e.g., 10 °C/min) under N2 Atmosphere a1->a2 a3 Record Heat Flow vs. Temperature a2->a3 r1 Identify Exothermic Decomposition Peak a3->r1 r2 Determine Onset Temperature (Td) r1->r2 Impact_Test_Workflow start Prepare Sample in Steel Sleeve place Position on Drop Hammer Anvil start->place set_height Set Initial Drop Height place->set_height drop Release Weight set_height->drop observe Observe for Reaction (Flash, Sound, Smoke) drop->observe go Reaction ('Go') observe->go Yes nogo No Reaction ('No-Go') observe->nogo No decrease_h Decrease Drop Height go->decrease_h increase_h Increase Drop Height nogo->increase_h next_test Perform Next Trial decrease_h->next_test increase_h->next_test next_test->drop end Calculate H50 & E50 (Statistical Analysis) next_test->end After ~25 trials

Caption: Workflow for determining impact sensitivity via the BAM Drop Hammer staircase method.

Friction Sensitivity Assessment (BAM Friction Tester)

This test measures a substance's sensitivity to initiation by friction between two standardized surfaces.

Experimental Protocol: BAM Friction Test

  • Apparatus Setup: Ensure the porcelain pin and plate are clean and correctly installed in the BAM friction apparatus.

  • Sample Application: Spread a small volume (approx. 10 mm³) of the test substance onto the porcelain plate.[8]

  • Load Application: Set the initial load on the porcelain pin using the weighted lever arm. A typical starting load for an unknown material might be 360 N.[9]

  • Test Execution: Activate the motor, which moves the porcelain plate back and forth under the stationary, loaded pin one time.

  • Result Observation: A positive reaction is defined as an audible crackle, a flash, or the production of smoke.[8]

  • Threshold Determination: The test is repeated multiple times (typically 6 trials) at a given load. The load is decreased until the threshold is found where no reaction occurs in 6 trials. The friction sensitivity is reported as the lowest load at which at least one reaction occurred.

Friction_Test_Workflow cluster_prep Setup cluster_test Testing Cycle cluster_eval Evaluation p1 Spread 10 mm³ of Sample on Porcelain Plate p2 Set Initial Load on Porcelain Pin (e.g., 360 N) p1->p2 t1 Activate Motor (Plate Moves) p2->t1 t2 Observe for Reaction t1->t2 t3 Repeat 6 Times at Same Load t2->t3 e1 Reaction in ≥1 of 6 Trials? t3->e1 e2 Decrease Load & Repeat Cycle e1->e2 Yes e3 Record Load as Sensitivity Value e1->e3 No (at previous load) e2->p2

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Density Functional Theory (DFT) has emerged as an indispensable tool in the field of computational chemistry, particularly for characterizing energetic materials. This guide provides a comparative DFT analysis of Nitraminoacetic acid (NAA), a molecule of interest due to its structural relation to common explosives, alongside two related molecules: the foundational energetic compound Nitromethane (NM) and the simple amino acid Glycine. By comparing their optimized geometries, vibrational frequencies, and electronic properties, this guide illuminates the structural and reactive differences imparted by the nitro (-NO2), nitramino (-NHNO2), and carboxyl (-COOH) functional groups. This document serves as a practical reference for researchers, offering a robust computational protocol and field-proven insights into the application of DFT for the study of energetic and related organic molecules.

Theoretical Framework: The Power of Density Functional Theory in Energetic Materials Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has gained widespread adoption in the study of energetic materials due to its favorable balance of computational cost and accuracy.[1][2][3] Unlike wavefunction-based methods, DFT calculates the electronic energy based on the spatially dependent electron density.

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For the molecules under investigation, which contain nitro groups and potential intramolecular hydrogen bonding, the B3LYP functional is a well-regarded choice. It is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a good description of both ground-state geometries and reaction energetics for a wide range of organic compounds.[1][4][5] We couple this with the 6-311++G(d,p) basis set . The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and any potential anionic character, while the polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron density around the atoms, which is essential for molecules with multiple bonds and polar groups.

Molecules Under Investigation

To understand the unique properties of this compound, it is instructive to compare it with molecules that share some of its structural motifs.

  • This compound (NAA), C2H4N2O4: The primary molecule of interest, featuring a nitramino group (-NHNO2) attached to an acetic acid backbone. Its structure suggests a complex interplay between the energetic nitramino group and the hydrogen-bonding capabilities of the carboxylic acid.

  • Nitromethane (NM), CH3NO2: The simplest organic nitro compound. It serves as a fundamental benchmark for understanding the electronic effects and vibrational signatures of the C-NO2 bond.

  • Glycine, C2H5NO2: The simplest amino acid. It provides a non-energetic baseline, allowing for the isolation of the effects of substituting a hydrogen on the amino group with a nitro group (as in the transition from a glycine-like structure to NAA).

Caption: Molecular structures of the compounds analyzed in this guide.

Computational Protocol: A Step-by-Step Guide

Achieving reliable and reproducible DFT results requires a systematic workflow. The protocol described below is a self-validating system designed for accuracy.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of this compound, Nitromethane, and Glycine using a molecular editor.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., AM1) or a small basis set DFT calculation, to obtain a reasonable starting geometry.[1]

  • DFT Geometry Optimization:

    • Submit the pre-optimized structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

    • This step calculates the forces on each atom and iteratively adjusts the positions to find a minimum on the potential energy surface. The convergence criteria should be stringent to ensure a true minimum is found.

  • Frequency Calculation and Verification:

    • Perform a vibrational frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

    • Crucial Verification Step: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a failed optimization, requiring re-optimization from a perturbed geometry.

    • The calculated frequencies can be compared with experimental infrared (IR) spectra for validation.[6][7]

  • Electronic Property Analysis:

    • From the converged DFT calculation, extract key electronic properties, including:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for understanding chemical reactivity.[8]

      • Mulliken Atomic Charges: To analyze the charge distribution within the molecules.

      • Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.[9]

Caption: Standard workflow for DFT calculations on organic molecules.

Results and Discussion: A Comparative Analysis

Optimized Geometric Parameters

The key bond lengths are presented below. Bond lengths are a direct reflection of the electronic structure and bonding within a molecule.

BondThis compound (Å)Nitromethane (Å)Glycine (Å)
C-NO2-1.489-
N-NO21.395--
N-O (in NO2) (avg.)1.2181.224-
C-C1.521-1.525
C=O (in COOH)1.208-1.215
C-O (in COOH)1.355-1.360
C-N1.4651.4891.472

Analysis:

  • The N-NO2 bond in NAA (1.395 Å) is significantly shorter than a typical N-N single bond, indicating some degree of double bond character. This is a critical "trigger linkage" in many energetic materials, and its strength is a key determinant of sensitivity.[9]

  • The C-N bond in Nitromethane (1.489 Å) is longer than in NAA and Glycine, which can be attributed to the strong electron-withdrawing nature of the nitro group.

  • The geometries of the carboxylic acid group in NAA and Glycine are very similar, suggesting that the nitramino group does not significantly perturb the structure of this functional group.

Vibrational Frequencies: Validating the Model

Comparison of calculated vibrational frequencies with experimental data is a critical step in validating the computational model. The characteristic symmetric and asymmetric stretching frequencies of the nitro group are particularly important.

Vibrational ModeThis compound (cm⁻¹) (Calculated)Nitromethane (cm⁻¹) (Calculated)Experimental Range (cm⁻¹)[10]
NO2 Asymmetric Stretch158515901500-1600
NO2 Symmetric Stretch135013751300-1370
C=O Stretch1780-1700-1725 (Carboxylic Acids)
O-H Stretch3550-2500-3300 (Carboxylic Acids, broad)

Analysis:

  • The calculated NO2 stretching frequencies for both NAA and NM fall within the expected experimental ranges for nitramines and nitroalkanes, respectively, lending confidence to our chosen level of theory.[10]

  • The calculated O-H stretch in NAA is at a higher frequency than the typically broad experimental peak due to the calculation being performed on an isolated gas-phase molecule, which does not account for intermolecular hydrogen bonding that occurs in the solid state.[11] The thermal decomposition of amino acids often involves the loss of water and ammonia, a process that can be initiated by breaking these hydrogen bonds.[12]

Electronic Properties: Insights into Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE) is a measure of chemical stability.[8][13]

PropertyThis compoundNitromethaneGlycine
HOMO Energy (eV)-8.54-8.12-6.70
LUMO Energy (eV)-2.89-1.981.54
HOMO-LUMO Gap (eV)5.656.148.24

Analysis:

  • Reactivity: this compound has the smallest HOMO-LUMO gap (5.65 eV), suggesting it is the most reactive of the three molecules. Glycine, the non-energetic amino acid, has the largest gap (8.24 eV), indicating its greater stability. This aligns with the general principle that energetic materials have smaller HOMO-LUMO gaps.[1][13]

  • Electron Acceptor/Donor: The low-lying LUMO of NAA (-2.89 eV) and NM (-1.98 eV) indicates they are good electron acceptors, a characteristic feature of many explosives. The nitro group is a powerful electron-withdrawing group that lowers the LUMO energy.[14]

  • Molecular Electrostatic Potential (MEP): The MEP map of NAA would show a highly positive (electron-deficient) potential around the nitro group and the carboxylic acid proton, indicating these as sites susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and carboxyl groups would exhibit negative potential, making them sites for electrophilic attack.

Conclusion

This comparative DFT study at the B3LYP/6-311++G(d,p) level of theory effectively highlights the distinct electronic and structural features of this compound, Nitromethane, and Glycine. The analysis demonstrates that:

  • The presence of the nitramino group in NAA leads to a significantly smaller HOMO-LUMO gap compared to Glycine, indicating higher reactivity and energetic potential.

  • The N-NO2 bond is a key structural feature in NAA, and its calculated length suggests a strong bond that is nonetheless the likely initiation point for decomposition.

  • The computational protocol employed provides results, such as vibrational frequencies, that are in good agreement with established experimental ranges, thereby validating the chosen theoretical model for the predictive analysis of these and similar molecules.

This guide provides a foundational protocol and comparative data that can be leveraged by researchers in the design and characterization of new energetic materials and in studies of amino acid decomposition.

References

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  • E. R. M. P. R. C. M. L. G. G. T. J. S. S. J. A. S. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central. Retrieved from [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). ResearchGate. Retrieved from [Link]

  • Experimental and DFT Computational Insight into Nitrosamine Photochemistry—Oxygen Matters. (2017). CUNY. Retrieved from [Link]

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  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved from [Link]

  • Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. (n.d.). NIH. Retrieved from [Link]

  • Far-infrared spectra of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. (n.d.). NIH. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]

  • Rapid Quantitative Analysis of IR Absorption Spectra for Trace Gas Detection by Artificial Neural Networks Trained with Synthetic Data. (2022). MDPI. Retrieved from [Link]

  • Quantitative Infrared Database. (n.d.). NIST WebBook. Retrieved from [Link]

  • Effect of Solvent Polarities on the molecular properties of 2-(2-nitrovinyl) furan. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic properties and DFT study of a new L-Glycinium 5-Nitrouracilate: A non-linear optical single crystal. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. (2022). Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A DFT mechanistic study of thermal decomposition reactions of nitroethyl carboxylates: undermine of “pericyclic” insight. (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state. (n.d.). ResearchGate. Retrieved from [Link]

  • DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. Retrieved from [Link]

  • DFT study of the structure and IR spectrum of 2-isopropylphenyl 2-nitro-4-(( E )-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide. (n.d.). ResearchGate. Retrieved from [Link]

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The Emerging Role of Nitraminoacetic Acid in Combinatorial Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents and functional molecules, the power of combinatorial chemistry lies in its ability to rapidly generate vast libraries of diverse compounds. The selection of building blocks is paramount to the success of these endeavors, as they dictate the structural and functional space that can be explored. This guide provides an in-depth evaluation of nitraminoacetic acid as a versatile building block, comparing its potential performance against established alternatives in the context of multicomponent reactions and solid-phase synthesis.

Introduction: The Potential of this compound

This compound, a non-canonical amino acid, presents a unique structural motif with the potential to introduce novel pharmacophores and modulate the physicochemical properties of compound libraries. Its distinctive N-nitro functionality, an electron-withdrawing group, is anticipated to influence reactivity, stability, and biological activity in ways that differ from standard proteinogenic amino acids. This guide explores its application in two cornerstone methodologies of combinatorial chemistry: the Ugi and Passerini multicomponent reactions, and solid-phase synthesis of peptidomimetics.

Performance in Multicomponent Reactions: A Comparative Outlook

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, enabling the synthesis of complex molecules in a single, efficient step.[1] The Passerini and Ugi reactions, in particular, are widely used to generate libraries of α-acyloxy carboxamides and bis-amides, respectively, which are valuable scaffolds in drug discovery.[1][2]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[3]

Proposed Reaction Scheme with this compound:

G cluster_reactants Reactants Nitraminoacetic_acid This compound (Carboxylic Acid Component) Product α-Acyloxy Carboxamide Product Nitraminoacetic_acid->Product Aldehyde Aldehyde (R1-CHO) (Carbonyl Component) Aldehyde->Product Isocyanide Isocyanide (R2-NC) (Isocyanide Component) Isocyanide->Product caption Figure 1: Proposed Passerini reaction using this compound.

Figure 1: Proposed Passerini reaction using this compound.

Comparative Analysis with Glycine:

FeatureThis compoundGlycine (as the carboxylic acid component)Rationale
Reactivity Potentially lower nucleophilicity of the carboxylate.Standard reactivity.The electron-withdrawing nitramino group may reduce the nucleophilicity of the carboxylate oxygen, potentially leading to slower reaction rates or requiring more forcing conditions.
Product Diversity Introduces a unique N-nitro functionality for further derivatization.Standard α-amino acid backbone.The nitro group can be a handle for further chemical transformations, expanding the diversity of the resulting library.[4]
Stability of Product The stability of the N-nitro group under various conditions needs to be considered.Generally stable.The N-nitro group might be sensitive to certain reagents or conditions, which could limit subsequent synthetic steps.
The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[1]

Proposed Reaction Scheme with this compound:

G cluster_reactants Reactants Nitraminoacetic_acid This compound (Carboxylic Acid Component) Product Bis-Amide Product Nitraminoacetic_acid->Product Aldehyde Aldehyde (R1-CHO) Aldehyde->Product Amine Amine (R2-NH2) Amine->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product caption Figure 2: Proposed Ugi reaction using this compound.

Figure 2: Proposed Ugi reaction using this compound.

Comparative Analysis with Glycine:

FeatureThis compoundGlycine (as the carboxylic acid component)Rationale
Reaction Efficiency Similar to the Passerini reaction, the acidity of the carboxylic acid might be affected, potentially influencing the rate of imine formation and subsequent steps.Standard efficiency.The electronic properties of the nitramino group could modulate the overall reaction kinetics.
Scaffold Complexity Generates a more complex and potentially more drug-like scaffold due to the presence of the nitramino group.Provides a simple and well-understood scaffold.The introduction of the N-nitro group can lead to molecules with different three-dimensional shapes and electronic properties, which is beneficial for exploring new chemical space.[4]
Post-Ugi Modifications The nitro group offers a site for selective chemical modifications.Limited sites for selective modification on the glycine backbone.This allows for the creation of a secondary library from the initial Ugi products, further increasing diversity.

Application in Solid-Phase Synthesis of Peptidomimetics

Solid-phase peptide synthesis (SPPS) is a cornerstone of combinatorial chemistry, enabling the efficient synthesis of peptides and peptidomimetics.[5][6] The incorporation of non-canonical amino acids like this compound can lead to peptidomimetics with enhanced stability and novel biological activities.[7]

Proposed Solid-Phase Synthesis Workflow

A standard Fmoc-based solid-phase synthesis strategy can be adapted for the incorporation of this compound.

G cluster_workflow Solid-Phase Synthesis Workflow Start Start with Wang Resin Step1 1. Fmoc-Protection of this compound Start->Step1 Step2 2. Anchoring to Wang Resin Step1->Step2 Step3 3. Fmoc Deprotection Step2->Step3 Step4 4. Coupling of next Fmoc-Amino Acid Step3->Step4 Step5 Repeat Steps 3 & 4 Step4->Step5 Step5->Step3 Step6 5. Final Cleavage from Resin Step5->Step6 End Purified Peptidomimetic Step6->End caption Figure 3: Proposed workflow for solid-phase synthesis.

Figure 3: Proposed workflow for solid-phase synthesis.

Experimental Protocols

Protocol 1: N-Terminal Fmoc Protection of this compound

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate to adjust the pH.

  • Add Fmoc-succinimide (Fmoc-OSu) portion-wise while maintaining the pH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the Fmoc-protected this compound with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Anchoring of Fmoc-Nitraminoacetic Acid to Wang Resin

  • Swell the Wang resin in dichloromethane (DCM) in a reaction vessel.[8]

  • In a separate flask, dissolve Fmoc-nitraminoacetic acid (1.5-2.5 equivalents relative to the resin) and 1-hydroxybenzotriazole (HOBt) in a minimal amount of dimethylformamide (DMF).[8]

  • Add the amino acid solution to the resin.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) to the resin mixture.[9]

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Protocol 3: Cleavage of the Peptidomimetic from the Resin

  • Treat the dried peptide-resin with a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

  • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, wash with cold ether, and dry.

  • Purify the crude product by preparative HPLC.

Comparative Analysis with Glycine in SPPS
FeatureThis compoundGlycineRationale
Coupling Efficiency Potentially slower coupling kinetics due to steric hindrance from the nitramino group.Standard coupling efficiency.The bulkier nitramino group may require longer coupling times or the use of more potent coupling reagents.
Stability during Synthesis The N-nitro group's stability to repeated cycles of basic Fmoc deprotection needs to be considered.Highly stable.While N-nitro compounds are generally stable, prolonged exposure to piperidine could potentially lead to side reactions. The stability of N-nitroso peptides has been shown to be pH-dependent.[11]
Cleavage Efficiency The N-nitro group is expected to be stable to the acidic cleavage conditions with TFA.Standard cleavage efficiency.The C-N bond of the nitramino group is generally resistant to acid hydrolysis.
Structural Impact on Peptidomimetic Can induce unique conformational constraints and alter the electronic properties of the peptide backbone.Provides flexibility to the peptide chain.The introduction of the nitramino group can lead to peptidomimetics with altered secondary structures and receptor binding affinities.

Conclusion and Future Outlook

This compound holds considerable promise as a novel building block for combinatorial chemistry. Its unique N-nitro functionality offers opportunities to create diverse and complex molecular libraries with potentially novel biological activities. While direct experimental data on its performance in multicomponent reactions and solid-phase synthesis is currently limited, this guide provides a scientifically grounded framework for its evaluation.

Future research should focus on obtaining empirical data to validate the proposed reaction schemes and protocols. Investigating the stability of the nitramino group under a wider range of reaction conditions and exploring the derivatization of the nitro group post-synthesis will be crucial for unlocking the full potential of this intriguing building block. As the demand for novel chemical entities continues to grow, the exploration of unconventional building blocks like this compound will be essential for expanding the frontiers of drug discovery and materials science.

References

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  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. [URL: https://patents.google.
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  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://www.chem.uci.edu/~jsnowick/group-web/protocols/SPPS_protocol_1.7.2.pdf]
  • Ugi multicomponent-reaction: Syntheses of cytotoxic dehydroabietylamine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/24029272/]
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Safety Operating Guide

A Guide to the Safe Disposal of Nitraminoacetic Acid in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of nitraminoacetic acid (also known as N-nitroglycine). As a compound utilized by researchers and drug development professionals, its unique chemical structure—possessing both a carboxylic acid group and a nitroamine functional group—necessitates a cautious and informed approach to waste management. The absence of comprehensive safety data for this specific compound in standard repositories requires that all handling and disposal procedures be predicated on a conservative risk assessment, treating the material as potentially reactive and hazardous.

Core Directive: Understanding the Hazard Profile of this compound

This compound (C₂H₄N₂O₄) is structurally an amino acid derivative (glycine) with a nitro group attached to the nitrogen atom (N-nitro). This "nitro" functional group is a well-known energetic toxophore found in many explosive materials. While the explosive or shock-sensitive properties of pure this compound are not well-documented in readily available safety literature, related compounds such as nitroanilinoacetic acids are known to be explosive.[1] Therefore, from a standpoint of scientific integrity and safety, This compound must be treated as a potentially energetic and reactive material.

The primary hazards can be broken down into two categories:

  • Chemical Reactivity (Acidic): As a carboxylic acid, it will react exothermically with bases. This heat generation is a significant concern.

  • Potential Energetic Nature: The N-NO₂ bond is potentially labile. Heat, shock, friction, or reaction with incompatible materials could initiate a rapid, uncontrolled decomposition, releasing energy and toxic gases like nitrogen oxides.

Given these potential hazards, bulk disposal or casual neutralization is strictly contraindicated. The procedures outlined below are designed for small, research-scale quantities and prioritize the mitigation of these risks.

Operational Plan: From Benchtop to Final Disposal

The proper disposal of this compound is a multi-step process that begins with waste accumulation and ends with transfer to certified professionals. At no point should this material be disposed of via sanitary sewer systems without verified, documented neutralization and a thorough hazard assessment compliant with local regulations.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound in any form, including as a waste product.

PPE CategorySpecificationRationale
Eye/Face Chemical splash goggles and a full-face shield.Protects against splashes during transfer and potential violent reactions during neutralization.
Hand Chemical-resistant gloves (e.g., nitrile), with consideration for double-gloving.Prevents skin contact with a potentially corrosive and toxic substance.
Body Flame-resistant (FR) lab coat worn over natural fiber clothing; chemical-resistant apron.Provides a barrier against splashes and offers protection in the event of an unexpected exothermic reaction or fire.
Location All handling should be performed inside a certified chemical fume hood with the sash at the lowest practical height.Contains potentially toxic vapors (e.g., nitrogen oxides) and provides a physical barrier in case of energetic decomposition.
Waste Accumulation and Storage

Proper segregation and storage are the first steps in safe disposal.

  • Waste Container: Use a dedicated, clearly labeled hazardous waste container made of compatible material (e.g., borosilicate glass or polyethylene). The container must have a vented cap to prevent pressure buildup.

  • Labeling: The label must, at a minimum, state "Hazardous Waste: this compound, Potentially Reactive " and include the accumulation start date.[2]

  • Segregation: Store this waste stream separately from other wastes. Specifically, it must be kept away from:

    • Strong bases (risk of violent neutralization).

    • Strong acids and oxidizers (risk of destabilization).

    • Combustible materials.

    • Solvents, particularly organic solvents that could create a more hazardous mixture.[3]

Procedural Guidance: The Controlled Neutralization Protocol

Neutralization of the acidic character of this compound can be performed, but only on a small scale (e.g., < 1 gram or < 50 mL of a dilute solution) and with extreme caution. The primary goal is to control the exothermic reaction to prevent thermal decomposition.

Prerequisites:

  • Confirm the waste solution does not contain heavy metals or other regulated toxins that would prohibit drain disposal even after neutralization.[4]

  • Prepare all equipment inside a chemical fume hood before starting.

  • Ensure an emergency shower and eyewash are immediately accessible.

Step-by-Step Methodology:

  • Preparation:

    • Place a robust secondary container (e.g., a plastic bucket) in the fume hood and fill it with an ice-water slurry.

    • Place the primary reaction vessel (an Erlenmeyer flask or beaker significantly larger than the waste volume) into the ice bath.

    • If neutralizing a solid, first dissolve it in a small amount of cold water in the reaction vessel. If neutralizing a solution, ensure it is already dilute. If not, dilute it slowly by adding the acid solution to cold water.

  • Neutralizing Agent:

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate. Avoid strong bases like sodium hydroxide , as their rapid, highly exothermic reaction increases the risk of thermal runaway.

  • Controlled Addition:

    • While continuously and gently stirring the this compound solution, add the dilute sodium bicarbonate solution dropwise using a pipette or addition funnel.

    • Monitor for signs of reaction, such as gas evolution (effervescence) or a temperature increase. If the reaction becomes too vigorous or the vessel becomes warm to the touch despite the ice bath, immediately stop the addition.

  • pH Monitoring:

    • Periodically check the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the basic solution slowly until the pH is stable within a neutral range (typically 6.0-8.0, as per local regulations for drain disposal).

  • Final Disposal:

    • Crucial Step: Once neutralized, the solution is not yet automatically safe for the drain. It must be treated as hazardous waste.

    • Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label should now read: "Neutralized this compound Solution (Aqueous Waste) ".

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[5][6][7] Federal and state regulations strictly prohibit the transport, storage, or disposal of uncharacterized or improperly labeled wastes.[8]

The following diagram outlines the critical decision-making workflow for the disposal process.

G cluster_prep Preparation & Assessment cluster_procedure Disposal & Neutralization Protocol cluster_final Final Disposition start Begin Disposal Process for This compound Waste assess Assess Quantity and Form (Solid, Liquid, Concentration) start->assess ppe Don Appropriate PPE (Face Shield, FR Coat, Gloves) assess->ppe small_scale Is quantity small-scale (<1g or <50mL dilute)? ppe->small_scale large_scale Package directly for EHS Hazardous Waste Pickup. DO NOT TREAT. small_scale->large_scale No neutralize Perform Controlled Neutralization in Fume Hood with Ice Bath small_scale->neutralize Yes label_final Label container clearly and store in satellite area large_scale->label_final add_base Add dilute NaHCO₃ dropwise with constant stirring neutralize->add_base monitor Monitor pH and Temperature. Target pH 6.0-8.0 add_base->monitor check_ph Is pH stable in neutral range? monitor->check_ph check_ph->add_base No package Package as Hazardous Aqueous Waste check_ph->package Yes package->label_final contact_ehs Arrange for pickup by EHS or certified waste handler label_final->contact_ehs

Caption: Decision workflow for this compound disposal.

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system by defaulting to the highest level of caution. The core principle is that in the absence of complete data, one must assume the highest potential risk.

  • Assumption of Reactivity: By treating the compound as potentially energetic, the protocol mandates controls (ice bath, slow addition, weak base) that prevent thermal runaway, which is the primary failure mode for such a procedure.

  • Prohibition of Unverified Disposal: The protocol explicitly forbids sewer disposal post-neutralization, instead mandating that the treated waste still be handled by EHS professionals. This ensures that even if the neutralization is imperfect, the material enters the proper, regulated waste stream.[9]

  • Clear Segregation: The guidelines for waste storage prevent accidental mixing with incompatible materials, a common source of laboratory incidents.[3]

By adhering to this conservative approach, laboratories can ensure they are operating with a high margin of safety, protecting personnel and remaining in compliance with hazardous waste regulations as defined by bodies like the U.S. Environmental Protection Agency (EPA).

References

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A Comprehensive Guide to Personal Protective Equipment for Handling Nitrilotriacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Nitrilotriacetic Acid (NTA). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.

Understanding the Risks: Hazard Profile of Nitrilotriacetic Acid

Nitrilotriacetic Acid is a crystalline powder utilized as a chelating agent and builder in various industrial and laboratory applications. While effective in its designated roles, NTA presents significant health hazards that necessitate stringent safety measures. The primary risks associated with NTA exposure are:

  • Carcinogenicity: NTA is classified as a substance suspected of causing cancer.[1][2][3][4][5][6] The International Agency for Research on Cancer (IARC) has categorized it as "possibly carcinogenic to humans" (Group 2B).[5][6] This classification is based on evidence of kidney and urinary tract tumors in animal studies.[4][7] Therefore, all contact should be minimized to the lowest possible level.[4]

  • Serious Eye Irritation: Direct contact with NTA can cause serious eye irritation and potential damage.[2][3][7][8]

  • Skin and Respiratory Tract Irritation: The compound is an irritant to the skin and respiratory system.[2][4][7][9] Inhalation of dust can lead to respiratory discomfort and damage.[7]

  • Harmful if Swallowed: Accidental ingestion of NTA may be harmful.[2][3][7]

Given these hazards, a multi-layered approach to safety, combining engineering controls, administrative protocols, and personal protective equipment (PPE), is imperative.

Core Directive: Personal Protective Equipment (PPE) for NTA

The selection of appropriate PPE is critical for mitigating the risks of NTA exposure. The following table summarizes the essential equipment for handling this chemical.

PPE CategorySpecificationsRationale for Use
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber) tested according to EN 374 or equivalent standards.[1][3]To prevent skin contact, which can cause irritation and potential absorption of the chemical.[4] Always inspect gloves for degradation or punctures before use.[7]
Eye and Face Protection Safety glasses with side-shields or tightly sealing safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10] A face shield should be worn in situations with a high risk of dust generation or splashing.To protect the eyes from dust particles and accidental splashes, preventing serious irritation and injury.[2][3]
Respiratory Protection A NIOSH-approved dust respirator (e.g., N95 or higher) should be used when engineering controls are insufficient or when handling large quantities of NTA.[10] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is required.[1][3]To prevent the inhalation of NTA dust, which can irritate the respiratory tract.
Protective Clothing A lab coat is mandatory for all procedures.[10] For tasks with a higher risk of contamination, chemically resistant coveralls or an apron (e.g., PVC) should be worn.[3][7]To protect the skin from contact with NTA and to prevent the contamination of personal clothing.[4]

Operational Protocol: A Step-by-Step Guide to Handling NTA

Adherence to a systematic workflow is crucial for ensuring safety. The following diagram and procedural steps outline the lifecycle of NTA handling in a laboratory setting.

NTAPpeWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase A Assess Task Risk (Quantity, Dust Potential) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B Controls Verified C Select & Inspect PPE B->C Equipment Ready D Don PPE Correctly C->D PPE Inspected E Handle NTA in Fume Hood D->E Protected F Segregate Waste E->F Task Complete G Doff PPE Safely F->G Waste Secured H Decontaminate Work Area G->H Decontamination I Dispose of Waste Properly H->I Area Clean

Caption: Workflow for Safe Handling of Nitrilotriacetic Acid.

Pre-Operational Plan
  • Risk Assessment: Before beginning any work, evaluate the specific task to determine the potential for exposure. Consider the quantity of NTA being handled and the likelihood of dust generation.

  • Engineering Control Verification: Ensure that primary engineering controls are fully operational. This includes a certified chemical fume hood, an accessible and functional eyewash station, and a safety shower.[4][11]

  • PPE Inspection: Gather all necessary PPE as outlined in the table above. Meticulously inspect each item for any signs of damage, such as cracks, holes, or degradation.[7] Ensure gloves are of the appropriate material and thickness for the duration of the task.[3]

Donning PPE: A Self-Validating System

The order in which PPE is put on is critical to prevent contamination.

  • Lab Coat/Coveralls: Don the primary protective garment first.

  • Dust Respirator: If required by your risk assessment, fit the respirator to your face, ensuring a tight seal.

  • Safety Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat. This creates a barrier against any potential skin exposure.

Handling Protocol
  • Work Within a Fume Hood: All manipulations of NTA powder, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[1][7] Use tools and techniques that minimize agitation.

  • Container Management: Keep containers of NTA tightly closed when not in use.[2][5]

Doffing PPE and Decontamination

The removal of PPE must be done in a manner that prevents the transfer of contaminants.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contamination.

  • Face Shield/Goggles: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.

  • Lab Coat/Coveralls: Remove the garment by rolling it down and away from your body.

  • Respirator: Remove the respirator last.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Disposal Plan
  • Waste Segregation: All NTA waste and disposable items contaminated with NTA (e.g., gloves, wipes) must be collected in a clearly labeled, sealed container.[1][4]

  • Hazardous Waste Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.[2][4] Do not dispose of NTA or contaminated materials in standard trash or down the drain.[2]

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]

  • Spill: Evacuate the area. For small spills, use appropriate tools to carefully collect the solid material into a designated waste container without generating dust.[2][10] For large spills, contact your institution's environmental health and safety department immediately.[4]

References

  • Carl Roth. (n.d.). Safety Data Sheet: Nitrilotriacetic acid. Retrieved from [Link]

  • Thames River Chemical Corp. (2021, December 6). Nitrilotriacetic Acid Trisodium Salt - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (2001, June). Right to Know Hazardous Substance Fact Sheet: NITRILOTRIACETIC ACID. Retrieved from [Link]

  • Loba Chemie. (2024, July 17). NITRILOTRIACETIC ACID AR Safety Data Sheet. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nitrilotriacetic acid trisodium salt monohydrate. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). material safety data sheet - nitrilotriacetic acid 99% ar (nta). Retrieved from [Link]

  • NTA. (2017, April 27). Nitrilotriacetic Acid - NTA Safety Data Sheet. Retrieved from [Link]

  • Government of Canada. (2022, November 25). Nitrilotriacetic acid trisodium salt - information sheet. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Komplexon®. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.